molecular formula C14H18N2 B140697 1,8-Bis(dimethylamino)naphthalene CAS No. 20734-58-1

1,8-Bis(dimethylamino)naphthalene

Cat. No.: B140697
CAS No.: 20734-58-1
M. Wt: 214.31 g/mol
InChI Key: GJFNRSDCSTVPCJ-UHFFFAOYSA-N
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Description

1,8-Bis(dimethylamino)naphthalene, widely known as Proton Sponge, is an organic compound (CAS RN 20734-58-1) valued for its exceptional basicity and role as a non-nucleophilic base in synthetic chemistry . Its remarkable properties stem from a unique structure where two dimethylamino groups are positioned on the same side (peri position) of a naphthalene ring . This arrangement creates significant steric strain and prevents the nitrogen lone pairs from delocalizing into the aromatic ring. The compound's high basicity, with a pKa of 12.1 for its conjugate acid in water, is primarily attributed to the relief of this strain upon protonation and the formation of a strong, unsymmetrical intramolecular hydrogen bond in the protonated form . This combination of high basicity and steric hindrance makes it a weak nucleophile, allowing its use as a highly selective base in dehydrohalogenation reactions and other organic transformations where strong, non-nucleophilic conditions are required . Beyond proton affinity, research indicates significant potential for this compound in coordination chemistry, with computational studies showing a very high gas-phase affinity for certain s-block metal cations like Be²⁺ . The compound is a white to light yellow crystalline powder with a melting point of approximately 48°C . It is air and light sensitive, requiring storage in a cool, dark place, often under inert gas . This product is intended for research purposes only and is not approved for use in diagnostics or for personal application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine
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InChI

InChI=1S/C14H18N2/c1-15(2)12-9-5-7-11-8-6-10-13(14(11)12)16(3)4/h5-10H,1-4H3
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InChI Key

GJFNRSDCSTVPCJ-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H18N2
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DSSTOX Substance ID

DTXSID10174807
Record name 1,8-Bis(dimethylamino)naphthalene
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Molecular Weight

214.31 g/mol
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Physical Description

Pale cream crystalline powder; [Alfa Aesar MSDS]
Record name 1,8-Bis(dimethylamino)naphthalene
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Solubility

31.2 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

20734-58-1
Record name Proton sponge
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Record name 1,8-Bis(dimethylamino)naphthalene
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Record name N,N,N',N'-tetramethylnaphthalene-1,8-diamine
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Record name 1,8-BIS(DIMETHYLAMINO)NAPHTHALENE
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Foundational & Exploratory

A Technical Guide to the Acidity of 1,8-Bis(dimethylamino)naphthalene in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the acid dissociation constant (pKa) of 1,8-Bis(dimethylamino)naphthalene in water. Commonly known by the trade name Proton Sponge®, this compound is a strong organic base with significant applications in organic synthesis and mechanistic studies due to its exceptionally high basicity and low nucleophilicity.[1][2][3] This guide presents its pKa value, details a common experimental protocol for its determination, and illustrates the underlying chemical principle of its basicity.

Quantitative Data: pKa in Aqueous Media

This compound exhibits an unusually high basicity for an aromatic amine. This is attributed to the significant steric strain between the two dimethylamino groups positioned at the 1 and 8 (peri) positions of the naphthalene (B1677914) ring.[3][4] Upon protonation, this strain is relieved as the proton is captured and held in a strong intramolecular hydrogen bond between the two nitrogen atoms.[3][5][6] The pKa of its conjugate acid in aqueous solution is a measure of this strong basicity.

The experimentally determined pKa values for this compound in water are summarized in the table below. The slight variations in reported values can be attributed to differences in experimental conditions and methodologies.

ParameterSolventpKa ValueReference(s)
Conjugate Acid (PSH⁺)Water (H₂O)12.1[1][3][4][6][7]
Conjugate Acid (PSH⁺)Water (H₂O)12.34[2][4][7]

For context, the pKa of its conjugate acid is significantly higher in other solvents, such as 18.62 in acetonitrile.[1][4][6]

Experimental Protocol: pKa Determination via UV-Vis Spectrophotometry

The determination of a compound's pKa is a fundamental aspect of its physicochemical characterization. One common and reliable method is UV-Vis spectrophotometry, which is applicable to compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.[8]

Objective: To experimentally determine the pKa of this compound in an aqueous solution.

Principle: The Beer-Lambert law is applied to solutions of the compound at various pH values. The unprotonated base (B) and its conjugate acid (BH⁺) will have different molar absorptivities at a specific wavelength. By measuring the absorbance of solutions across a range of pH values bracketing the pKa, the ratio of [BH⁺] to [B] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Materials:

  • This compound

  • A series of aqueous buffer solutions with known pH values (e.g., from pH 11 to pH 13.5)

  • A suitable organic co-solvent (e.g., DMSO or ethanol) if solubility in purely aqueous buffers is low[8]

  • Calibrated pH meter

  • Dual-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • 1 cm path length quartz cuvettes

Methodology:

  • Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in a suitable solvent.[8]

  • Preparation of Buffer Solutions: A series of buffer solutions with constant ionic strength are prepared, covering the desired pH range (e.g., in 0.2-0.5 pH unit increments). The exact pH of each buffer must be verified with a calibrated pH meter.[8]

  • Sample Preparation: For each pH measurement, a sample is prepared by adding a small, constant volume of the stock solution to a known volume of the respective buffer solution.[8] This ensures the total concentration of the compound is the same in all samples.

  • Spectrophotometric Measurement:

    • The UV-Vis spectrum of the fully unprotonated form (at high pH, e.g., pH > 13.5) and the fully protonated form (at low pH, e.g., pH < 11) are recorded to identify the wavelength of maximum absorbance difference (λ_max_).

    • The absorbance of each buffered sample is measured at this λ_max_.

  • Data Analysis and pKa Calculation:

    • The pKa is calculated using the following equation, derived from the Henderson-Hasselbalch equation:

      pKa = pH + log[(A_B - A) / (A - A_BH⁺)]

      where:

      • A is the absorbance of the sample at a given pH.

      • A_B is the absorbance of the fully unprotonated (basic) form.

      • A_BH⁺ is the absorbance of the fully protonated (acidic) form.

    • A plot of pH versus log[(A_B - A) / (A - A_BH⁺)] will yield a straight line with a y-intercept equal to the pKa.

Visualization of Protonation Equilibrium

The remarkable basicity of this compound is a direct consequence of its unique structure. The following diagram illustrates the equilibrium between the sterically strained neutral base and its more stable, protonated conjugate acid.

ProtonationEquilibrium cluster_Equilibrium Base Sterically Strained (Nitrogen lone-pair repulsion) ConjAcid Strain Relieved (Intramolecular H-bond) Base->ConjAcid Proton H⁺ ConjAcid->Proton - H⁺ Proton->Base + H⁺ Water H₂O

Caption: Protonation equilibrium of this compound.

References

An In-depth Technical Guide to the Structure and Bonding of 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Bis(dimethylamino)naphthalene, widely recognized by its trade name Proton Sponge®, is a cornerstone of modern organic chemistry, prized for its exceptionally high basicity and low nucleophilicity. This technical guide provides a comprehensive examination of the unique structural and bonding characteristics that underpin its remarkable properties. Through a detailed analysis of crystallographic and spectroscopic data, this document elucidates the intricate interplay of steric strain and electronic effects that define its behavior. Detailed experimental protocols for its synthesis and characterization are provided, alongside a visual representation of its proton-capturing mechanism, to equip researchers with the foundational knowledge necessary for its effective application in complex chemical syntheses and drug development.

Introduction

This compound, with the chemical formula C₁₄H₁₈N₂, is a peri-substituted naphthalene (B1677914) derivative featuring two dimethylamino groups positioned in close proximity at the 1 and 8 positions of the naphthalene ring.[1] This unique spatial arrangement forces the nitrogen lone pairs into a direct and repulsive interaction, leading to significant steric strain within the molecule. This inherent strain is the primary driver behind its extraordinary basicity, as protonation alleviates this repulsion, resulting in a thermodynamically stable conjugate acid. The pKa of its conjugate acid is approximately 12.1 in water and 18.2 in acetonitrile, making it one of the strongest known organic bases.[1] Despite its profound basicity, the steric hindrance provided by the bulky dimethylamino groups and the naphthalene backbone renders it a very weak nucleophile.[2] This combination of high basicity and low nucleophilicity makes it an invaluable tool in a wide array of chemical transformations where a strong, non-nucleophilic base is required.

Molecular Structure and Bonding

The unique properties of this compound are a direct consequence of its distinct molecular geometry. In its neutral, unprotonated state, the molecule adopts a distorted conformation to minimize the severe steric repulsion between the two peri-dimethylamino groups. The naphthalene backbone is slightly twisted, and the nitrogen atoms of the dimethylamino groups are displaced out of the mean plane of the aromatic rings.

Upon protonation, a significant structural reorganization occurs. The incoming proton is captured and held in a strong intramolecular hydrogen bond between the two nitrogen atoms, forming a stable [N-H-N]⁺ bridge. This process leads to a considerable decrease in the distance between the nitrogen atoms and a flattening of the naphthalene skeleton.

Quantitative Structural Data

The following tables summarize key structural parameters for both the neutral and protonated forms of this compound, derived from X-ray crystallographic studies.

ParameterNeutral (Unprotonated)Protonated ([DMANH]⁺)
Interatomic Distances (Å)
N1···N8 Distance~2.79~2.58 - 2.64
C1-N1 Bond Length~1.42~1.47
C8-N8 Bond Length~1.42~1.47
Bond Angles (°)
C1-C9-C8 Angle~125~121
N1-C1-C9 Angle~118~116
N8-C8-C9 Angle~118~116

Table 1: Comparison of Key Structural Parameters in Neutral and Protonated this compound.

PropertyValue and Conditions
Basicity
pKa (Conjugate Acid)12.1 (in H₂O)[1]
18.62 (in Acetonitrile)[2]
Thermodynamic Data
Proton Affinity (PA)~245 kcal/mol (Gas Phase)
Physical Properties
Molecular FormulaC₁₄H₁₈N₂[1]
Molar Mass214.31 g/mol [1]
Melting Point49-51 °C[1]

Table 2: Physicochemical Properties of this compound.

The "Proton Sponge" Mechanism

The exceptional proton-capturing ability of this compound is visually represented in the following diagram. The process involves the relief of steric strain and the formation of a strong intramolecular hydrogen bond upon protonation.

Caption: Protonation mechanism of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the methylation of 1,8-diaminonaphthalene (B57835).[2]

Materials:

  • 1,8-Diaminonaphthalene

  • Dimethyl sulfate (B86663) or Iodomethane (B122720)

  • Sodium hydride (or another suitable base)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 1,8-diaminonaphthalene and sodium hydride in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add dimethyl sulfate or iodomethane dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and cautiously quench the excess sodium hydride with a suitable reagent (e.g., isopropanol (B130326) followed by water).

  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and purity of this compound and its protonated form.

Sample Preparation:

  • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ for the neutral form, or a solvent compatible with the counter-ion for the protonated form, such as DMSO-d₆ or CD₃CN).

¹H NMR Spectroscopy:

  • Neutral Form: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the naphthalene ring and a singlet for the methyl protons of the two equivalent dimethylamino groups.

  • Protonated Form: Upon protonation, the spectrum will exhibit a significant downfield shift for the N-H proton, often appearing as a broad singlet well above 10 ppm. The signals for the aromatic and methyl protons will also show shifts due to the change in the electronic environment.

¹³C NMR Spectroscopy:

  • Neutral Form: The ¹³C NMR spectrum will display distinct signals for the different carbon atoms of the naphthalene ring and a signal for the methyl carbons.

  • Protonated Form: Protonation results in noticeable shifts in the carbon resonances, particularly for the carbons directly attached to the nitrogen atoms (C1 and C8) and other carbons within the naphthalene ring, reflecting the redistribution of electron density.

Characterization by X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including precise bond lengths and angles.

Procedure:

  • Grow suitable single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent.

  • Mount a selected crystal on a goniometer head.

  • Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

  • Process the collected data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Conclusion

This compound stands as a testament to the profound impact of molecular structure on chemical reactivity. Its unique peri-substitution pattern gives rise to a remarkable combination of high basicity and low nucleophilicity, properties that have been harnessed to great effect in a multitude of synthetic applications. This guide has provided a detailed overview of the structural and bonding features that govern its behavior, supported by quantitative data and established experimental protocols. A thorough understanding of these fundamental principles is crucial for researchers seeking to leverage the full potential of this exceptional "proton sponge" in the design and execution of advanced chemical syntheses and in the development of novel therapeutic agents.

References

The Dawn of a Superbase: An In-depth Technical Guide to the Discovery and History of Proton Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating discovery and rich history of Proton Sponges, a unique class of superbases that have found widespread application in organic synthesis and beyond. We will explore their synthesis, physicochemical properties, and the experimental techniques used to characterize these remarkable molecules.

A Serendipitous Discovery

The story of Proton Sponges begins in 1968 with a seminal communication by R. W. Alder, P. S. Bowman, W. R. S. Steele, and D. R. Winterman. Their work on 1,8-disubstituted naphthalenes led to the synthesis of 1,8-bis(dimethylamino)naphthalene (DMAN), a compound that exhibited unexpectedly high basicity.[1] This exceptional basicity, for an aromatic amine, was attributed to the unique steric arrangement of the two dimethylamino groups in the peri-positions of the naphthalene (B1677914) ring. This forces the nitrogen lone pairs to be in close proximity, leading to significant electrostatic repulsion. Upon protonation, the proton is captured and held in a strong intramolecular hydrogen bond between the two nitrogen atoms, relieving the steric strain of the free base. This phenomenon was aptly termed the "proton sponge" effect.[2]

Synthesis of the Archetypal Proton Sponge: this compound (DMAN)

The original synthesis and subsequent optimized procedures for DMAN start from the readily available 1,8-diaminonaphthalene. The methylation of the amino groups is the key transformation.

Experimental Protocol: Synthesis of this compound

This protocol is a compilation of established methods for the synthesis of DMAN.

Materials:

  • 1,8-Diaminonaphthalene

  • Dimethyl sulfate (B86663) or Iodomethane (Methylating agent)

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Petroleum ether or other suitable solvent for recrystallization

  • Standard laboratory glassware for inert atmosphere synthesis

  • Magnetic stirrer and heating mantle

  • Apparatus for filtration and solvent evaporation

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (a slight molar excess per amino proton) in the chosen anhydrous solvent.

  • Addition of Diamine: 1,8-diaminonaphthalene, dissolved in the anhydrous solvent, is added dropwise to the stirred suspension of sodium hydride at room temperature. The mixture is then stirred for a specified period to ensure the complete formation of the diamine anion.

  • Methylation: The methylating agent (e.g., dimethyl sulfate or iodomethane, a molar excess) is added dropwise to the reaction mixture, which is typically cooled in an ice bath to control the exothermic reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete methylation.

  • Work-up: After cooling, the reaction is carefully quenched by the slow addition of water or ethanol (B145695) to destroy any unreacted sodium hydride. The resulting mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are washed with water, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as petroleum ether, to yield pale yellow crystals of this compound.[3]

Physicochemical Properties of Proton Sponges

The defining characteristic of Proton Sponges is their high basicity coupled with low nucleophilicity. This unique combination arises from the steric hindrance around the nitrogen atoms, which allows them to readily accept a proton but prevents them from easily participating in nucleophilic attack.

Basicity and pKa Values

The basicity of Proton Sponges is quantified by the pKa of their conjugate acids. The pKa of DMAN is significantly higher than that of typical aromatic amines.

Table 1: Physicochemical Properties of this compound (DMAN)

PropertyValue
Molecular Formula C₁₄H₁₈N₂
Molar Mass 214.31 g/mol
Appearance Pale cream crystalline powder
Melting Point 49–51 °C
Boiling Point 144–145 °C (at reduced pressure)
pKa (in Water) 12.1[2][4]
pKa (in Acetonitrile) 18.62[4][5]
pKa (in DMSO) 7.5[5]
Proton Affinity (Gas Phase) ~245 kcal/mol
Solubility Soluble in most organic solvents, insoluble in water.[2]
Structural Characteristics

The unique properties of Proton Sponges are a direct consequence of their molecular structure. X-ray crystallography has been instrumental in elucidating the bond lengths and angles in both the neutral and protonated forms of DMAN.

Table 2: Selected Structural Data for this compound (DMAN)

ParameterNeutral DMANProtonated DMAN (DMANH⁺)
N···N Distance (Å) ~2.79~2.58
N-C (naphthalene) Bond Length (Å) ~1.42~1.45
N-C (methyl) Bond Length (Å) ~1.46~1.49
C-N-C Angle (°) (within dimethylamino group) ~112~110
Dihedral Angle between NMe₂ planes SignificantFlatter

Note: These are approximate values and can vary slightly depending on the crystal structure determination.

Experimental Protocols for Characterization

Determination of pKa Values

The pKa of Proton Sponges can be determined using several methods, with potentiometric titration and NMR spectroscopy being the most common.

This classical method involves the titration of a solution of the Proton Sponge with a strong acid and monitoring the pH change.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Preparation of Solutions: A standard solution of the Proton Sponge of known concentration is prepared in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system). A standard solution of a strong acid (e.g., HCl) is also prepared.

  • Calibration: The pH meter is calibrated using standard buffer solutions.

  • Titration: The Proton Sponge solution is placed in a thermostated vessel and the pH electrode is immersed. The acid solution is added in small increments from a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[6][7][8]

¹H NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of specific protons as a function of pH.

Experimental Protocol: pKa Determination by ¹H NMR Spectroscopy

  • Sample Preparation: A series of samples of the Proton Sponge are prepared in a suitable deuterated solvent (e.g., D₂O or CD₃CN) containing a pH indicator or a known amount of acid/base to achieve a range of pH (or pD) values.

  • NMR Data Acquisition: ¹H NMR spectra are recorded for each sample.

  • Data Analysis: The chemical shift of a proton sensitive to the protonation state of the nitrogen atoms is plotted against the pH (or pD). The resulting data is fitted to the Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the inflection point of the sigmoidal curve.[9][10][11]

Single-Crystal X-ray Diffraction

This technique provides precise information about the three-dimensional structure of the Proton Sponge in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the Proton Sponge or its protonated salt are grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[12][13][14][15]

Visualizing the Core Concepts

The Proton Sponging Mechanism

The following diagram illustrates the key steps involved in the protonation of a Proton Sponge.

ProtonSponging cluster_0 Neutral Proton Sponge cluster_1 Protonation Neutral [Proton Sponge Molecule] High steric strain Lone pair repulsion Protonated [Protonated Proton Sponge] Relief of steric strain Strong intramolecular H-bond Neutral->Protonated Proton Capture Proton H+ Proton->Neutral

Caption: The proton sponging mechanism.

Synthetic Workflow for this compound

This diagram outlines the general synthetic route to DMAN.

SynthesisWorkflow Start 1,8-Diaminonaphthalene Base Addition of Base (e.g., NaH) Start->Base Methylation Methylation (e.g., (CH3)2SO4) Base->Methylation Workup Aqueous Work-up & Extraction Methylation->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for DMAN.

The Ever-Expanding Family of Proton Sponges

The discovery of DMAN spurred the development of a wide range of other "Proton Sponge" analogues with even higher basicities. These are often achieved by introducing electron-donating groups to the naphthalene backbone or by modifying the steric environment of the amino groups.

Table 3: pKa Values of Selected Proton Sponge Derivatives in Acetonitrile

CompoundSubstituent(s)pKa in MeCN
DMAN None18.62[4][5]
2,7-Dimethoxy-DMAN 2,7-di-OCH₃19.8
4,5-Bis(dimethylamino)-DMAN 4,5-di-NMe₂20.9
1,8-Bis(diethylamino)naphthalene Et instead of Me18.8
1,8-Bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN) Phosphazene groups29.9[4]

Conclusion

The discovery of this compound in 1968 opened up a new chapter in the study of organic bases. The unique "proton sponge" effect, born from steric strain and relieved by intramolecular hydrogen bonding, has provided chemists with a powerful tool for a wide array of chemical transformations. The ongoing development of new and even more basic proton sponges continues to expand the horizons of their application, from organic synthesis to materials science and beyond. This guide provides a foundational understanding of these fascinating molecules, equipping researchers and professionals with the knowledge to harness their unique properties.

References

Spectroscopic Properties of 1,8-Bis(dimethylamino)naphthalene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the "Proton Sponge"

1,8-Bis(dimethylamino)naphthalene, commonly known by the trade name Proton Sponge®, is a remarkable organic compound with the formula C₁₀H₆(N(CH₃)₂)₂.[1][2][3] Classified as a peri-naphthalene, its two dimethylamino groups are positioned in close proximity at the 1 and 8 positions of the naphthalene (B1677914) ring.[1] This unique structure confers upon it an exceptionally high basicity (pKa of its conjugate acid is 12.34 in aqueous solution) while being a poor nucleophile due to steric hindrance.[1][2] The high basicity arises from the relief of steric strain and the strong electrostatic repulsion between the nitrogen lone pairs upon protonation.[1][4] These characteristics make it a valuable non-nucleophilic base in organic synthesis.[1][2] The spectroscopic properties of this compound are as intriguing as its chemical reactivity, revealing insights into its electronic structure, conformational dynamics, and unique proton-capturing mechanism.

Spectroscopic Data

UV-Vis Absorption Spectroscopy

The ultraviolet-visible absorption spectrum of this compound and its derivatives is characterized by multiple absorption bands in the UV and visible regions. These absorptions correspond to electronic transitions within the naphthalene chromophore and are influenced by the dimethylamino substituents.

CompoundSolventλmax (nm)log εReference
4,4'-(buta-1,3-diyne-1,4-diyl)-bis(N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine)CHCl₃2824.70[5]
317 (sh)4.45[5]
350 (sh)4.27[5]
4294.33[5]
2-((4,5-bis(dimethylamino)-naphthalen-1-yl)ethynyl)-7-iodo-N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamineCHCl₃352 (sh)4.21[5]
4194.52[5]
7,7'-(buta-1,3-diyne-1,4-diyl)-bis(2-((1,8-bis(dimethylamino)naphthalen-2-yl)ethynyl)-N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine)CHCl₃2844.68[5]
358 (sh)4.39[5]
4014.46[5]

sh: shoulder

Fluorescence Spectroscopy

Fluorescence studies of this compound have revealed the existence of two ground-state conformers.[6][7] The fluorescence excitation spectrum shows two distinct transitions corresponding to these conformers.

ConformerExcitation Transition (cm⁻¹)Reference
DMAN-129,203[6]
DMAN-229,492[6]

The fluorescence of related dimethylaminonaphthalene dyes is known to be sensitive to the local environment and can be quenched by amino acids like tryptophan.[8]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of this compound and its protonated form.

¹³C NMR Chemical Shifts (ppm)

CompoundSolventC1/C8C2/C7C3/C6C4/C5C9/C10N(CH₃)₂Reference
This compoundCDCl₃151.7113.7121.5126.8138.244.6[5]
This compound cation-------[9]

Note: A complete assignment of the protonated species was not available in the provided search results.

Solid-state ¹H and ¹³C NMR studies have also been conducted to understand the structure and dynamics in the solid phase.[10]

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides information about the molecular vibrations of this compound. The infrared (IR) and Raman spectra are sensitive to the conformation of the molecule and its interaction with other species.[11] Low-frequency vibrations (below 200 cm⁻¹) of the dimethylamino groups are particularly sensitive to the environment and the counterion in its protonated form.[11][12]

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To measure the electronic absorption spectrum of a this compound derivative.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

  • A solution of the compound of interest, for example, 4,4'-(buta-1,3-diyne-1,4-diyl)-bis(N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine), is prepared in a suitable solvent such as chloroform (B151607) (CHCl₃).[5]

  • A quartz cuvette with a 1 cm path length is filled with the solvent to record a baseline.

  • The same cuvette is then filled with the sample solution.

  • The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

  • The absorbance values are used to calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

Fluorescence Spectroscopy

Objective: To obtain fluorescence excitation and emission spectra to study the electronic states of this compound.

Instrumentation: A fluorometer, often with a pulsed laser source for excitation and a monochromator and photomultiplier tube for detection. For high-resolution spectra, a supersonic jet expansion can be used to cool the molecules.[6][7]

Procedure for Fluorescence Excitation Spectroscopy:

  • A sample of this compound is seeded into a supersonic expansion of a carrier gas (e.g., argon) to cool the molecules to very low rotational and vibrational temperatures.[6][7]

  • The sample is excited with a tunable dye laser.[7]

  • The total fluorescence is collected at a right angle to the excitation beam using a lens system and detected by a photomultiplier tube.[7]

  • The fluorescence intensity is recorded as a function of the excitation wavelength to generate the excitation spectrum.[7]

Procedure for Single Vibronic Level Emission Spectroscopy:

  • The excitation laser is fixed at a wavelength corresponding to a specific vibronic transition observed in the excitation spectrum.[7]

  • The emitted fluorescence is dispersed by a monochromator.[7]

  • The intensity of the dispersed light is measured as a function of wavelength using a photomultiplier tube to obtain the emission spectrum.[7]

NMR Spectroscopy

Objective: To acquire ¹³C NMR spectra of this compound derivatives in solution.

Instrumentation: A high-field NMR spectrometer (e.g., 150 MHz for ¹³C).[5]

Procedure:

  • A sample of the compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[5]

  • The solution is transferred to an NMR tube.

  • The ¹³C NMR spectrum is acquired using standard pulse sequences.

  • Chemical shifts are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (B1202638) (TMS).[5]

For the protonated form, ¹⁵N NMR can also be used to study the proton transfer dynamics.[13][14]

Vibrational Spectroscopy (FTIR)

Objective: To obtain the infrared absorption spectrum of this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.[15][16]

Procedure (for solid samples):

  • A thin film of the sample can be cast from a solvent like chloroform onto an IR-transparent window (e.g., KBr).[3]

  • Alternatively, the sample can be mixed with KBr powder and pressed into a pellet.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[11]

Visualizations

Protonation of this compound

The protonation of this compound is a key process that defines its "proton sponge" character. This can be visualized as a simple workflow.

G Protonation of this compound DMAN This compound (Neutral Base) DMANH Protonated this compound (Conjugate Acid) DMAN->DMANH Proton Abstraction Proton Proton (H+) Proton->DMANH

Caption: Protonation of the "Proton Sponge".

Experimental Workflow for Fluorescence Spectroscopy

A generalized workflow for the fluorescence spectroscopy experiments described in the literature for studying this compound.

G Fluorescence Spectroscopy Workflow cluster_prep Sample Preparation cluster_excitation Excitation cluster_detection Detection Sample DMAN Sample Mixing Mixing Sample->Mixing CarrierGas Carrier Gas (e.g., Argon) CarrierGas->Mixing SupersonicJet Supersonic Jet Expansion (Cooling) Mixing->SupersonicJet Excitation Excitation of Cooled DMAN SupersonicJet->Excitation Laser Tunable Dye Laser Laser->Excitation Fluorescence Fluorescence Emission Excitation->Fluorescence Monochromator Monochromator Fluorescence->Monochromator PMT Photomultiplier Tube (PMT) Monochromator->PMT Data Data Acquisition PMT->Data

Caption: Experimental setup for fluorescence spectroscopy.

References

An In-depth Technical Guide: The Duality of 1,8-Bis(dimethylamino)naphthalene as a Strong Base and Weak Nucleophile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

Introduction

1,8-Bis(dimethylamino)naphthalene, widely known by its trade name Proton Sponge®, is a remarkable organic compound that has carved a significant niche in modern organic synthesis.[1] Its utility stems from a unique and highly desirable combination of properties: exceptionally high basicity coupled with markedly low nucleophilicity.[2][3] This duality allows it to function as a powerful proton scavenger in sensitive chemical environments, facilitating reactions like dehydrohalogenations and eliminations without engaging in unwanted nucleophilic side reactions.[2] This technical guide provides an in-depth exploration of the structural and electronic factors that govern this distinct behavior, supported by quantitative data, experimental methodologies, and mechanistic diagrams for researchers, scientists, and professionals in drug development.

The "Proton Sponge" Effect: Unraveling High Basicity

The extraordinary basicity of this compound is a direct consequence of its unique molecular architecture. The two dimethylamino groups are constrained to the peri positions of the naphthalene (B1677914) ring, forcing them into close proximity.[1] This arrangement gives rise to several destabilizing effects in the neutral molecule that are relieved upon protonation.

  • Steric Strain and Lone Pair Repulsion: In the neutral state, the nitrogen lone pairs and the bulky methyl groups are forced into a spatially crowded arrangement. This leads to significant van der Waals strain and electrostatic repulsion between the two electron-rich nitrogen centers.[4]

  • Inhibition of Resonance: For an aromatic amine to be stabilized by resonance, the nitrogen's p-orbital containing the lone pair must align with the π-system of the aromatic ring. In this compound, the steric crowding prevents the dimethylamino groups from achieving the necessary planarity for effective resonance stabilization with the naphthalene ring.[5]

  • Thermodynamic Relief upon Protonation: The molecule eagerly accepts a proton to alleviate these unfavorable interactions. Upon protonation, the proton is captured and held in a strong, chelated intramolecular hydrogen bond between the two nitrogen atoms.[2] This protonated form is exceptionally stable, which thermodynamically drives the protonation equilibrium far to the right, resulting in a very high pKa. The relief of strain is a significant contributor to the compound's high basicity.[1]

G Figure 1: Protonation of this compound cluster_0 Neutral Molecule (Strained) cluster_1 Protonated Cation (Stabilized) Neutral Strained State: - Steric Crowding - Lone Pair Repulsion - Inhibited Resonance Protonated Stabilized Conjugate Acid: - Strain Relief - Intramolecular H-Bond - Favorable Thermodynamics Neutral->Protonated Protonation Proton H+ Proton->Protonated

Caption: Mechanism of high basicity in Proton Sponge®.

The Paradox of Weak Nucleophilicity

While basicity and nucleophilicity both involve the donation of an electron pair, they are distinct concepts. Basicity is a thermodynamic measure of a compound's affinity for a proton (H+), described by an equilibrium constant (K_b or pKa of the conjugate acid).[6] In contrast, nucleophilicity is a kinetic measure of the rate at which a species attacks an electrophilic atom, typically carbon.[6]

The weak nucleophilicity of this compound is a classic example of steric hindrance.

  • Steric Shielding: The nitrogen lone pairs, while highly basic, are sterically shielded by the four methyl groups and the rigid naphthalene backbone.[2]

  • Target Accessibility: A proton is an extremely small electrophile with virtually no steric bulk, allowing it to penetrate the sterically congested environment between the two nitrogen atoms.[5] However, larger electrophiles, such as an sp³-hybridized carbon in an alkyl halide, are effectively blocked from approaching the nitrogen atoms. The bulky methyl groups act as "fenders," preventing the close contact required for a nucleophilic substitution (e.g., Sₙ2) reaction to occur.[1]

This selective reactivity makes this compound an ideal "non-nucleophilic base." It can efficiently deprotonate a substrate without the risk of competing nucleophilic attack.

G Figure 2: Steric Hindrance and Nucleophilicity cluster_0 Reaction with a Proton (Basicity) cluster_1 Reaction with an Alkyl Halide (Nucleophilicity) PS This compound (Proton Sponge®) Proton H+ PS->Proton Accessible Target Electrophile R-X (Bulky Electrophile) PS->Electrophile Sterically Hindered Attack Success SUCCESS (High Basicity) Proton->Success Protonation Failure FAILURE (Weak Nucleophile) Electrophile->Failure

Caption: Steric effects dictate reactivity pathways.

Quantitative Analysis

The distinct properties of this compound are quantified by its acid-base properties. The pKa of its conjugate acid is exceptionally high for an aromatic amine, and this value varies with the solvent.

PropertySolventValueReference(s)
pKa of Conjugate Acid Water (H₂O)12.1 - 12.34[1][2][4]
Acetonitrile (B52724) (MeCN)18.2 - 18.62[1][2][4]
Dimethyl Sulfoxide (DMSO)7.5[4][7]
Table 1: Acidity of the Conjugate Acid of this compound in Various Solvents.

The significant drop in basicity in DMSO compared to water or acetonitrile is a complex phenomenon related to how each solvent solvates the neutral base versus its protonated cation.[7]

Experimental Protocols

Determination of Basicity (pKa) by Potentiometric Titration

Potentiometric titration is a standard and precise method for determining pKa values.[8] The procedure involves monitoring the pH of a solution of the base as a titrant (a strong acid) is added incrementally.

Methodology:

  • Preparation: A standard solution of this compound (e.g., 1 mM) is prepared in the desired solvent (e.g., water or a water/co-solvent mixture).[9][10] A titrant solution of a strong acid (e.g., 0.1 M HCl) is standardized.[9]

  • Calibration: The pH meter and electrode are calibrated using at least two standard buffers (e.g., pH 4.00, 7.00, and 10.00).[10]

  • Titration: The base solution is placed in a jacketed vessel at a constant temperature with constant stirring. The calibrated pH electrode is immersed in the solution.[9]

  • Data Collection: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[10]

  • Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the base has been neutralized). This is found at the inflection point of the resulting sigmoid curve.[11] The experiment should be repeated multiple times to ensure reproducibility.[9]

G Figure 3: Workflow for pKa Determination via Potentiometric Titration A Prepare & Standardize Solutions (Base & Acid Titrant) B Calibrate pH Meter with Standard Buffers A->B C Titrate Sample with Acid in Increments B->C D Record pH vs. Volume of Titrant Added C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point and Half-Equivalence Point E->F G Calculate pKa (pKa = pH at half-equivalence) F->G

Caption: Experimental workflow for pKa determination.

Assessment of Nucleophilicity via Kinetic Studies

Nucleophilicity is assessed by measuring reaction rates.[6] A common method is to monitor the progress of a nucleophilic substitution reaction (e.g., Sₙ2) over time using a spectroscopic technique like NMR or UV-Vis spectroscopy.

Methodology:

  • Reaction Setup: A standard reaction is chosen, for example, the reaction of an electrophile like methyl iodide (CH₃I) with the nucleophile being tested (this compound). A control reaction with a known strong nucleophile (e.g., pyridine) under identical conditions is also prepared.

  • Monitoring: The reaction is initiated by mixing the reactants in a suitable solvent (e.g., acetonitrile) at a constant temperature. The reaction progress is monitored by periodically taking aliquots and analyzing them or by in-situ monitoring.[12]

    • NMR Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals over time. The relative integration of these peaks allows for the calculation of concentration changes.

    • UV-Vis Spectroscopy: If the reactants and products have distinct UV-Vis absorption spectra, the change in absorbance at a specific wavelength can be used to follow the reaction kinetics.[8]

  • Data Analysis: The concentration of the reactant or product is plotted against time. From this data, the initial reaction rate is determined.

  • Comparison: The rate constant for the reaction with this compound is compared to the rate constant for the control nucleophile. A significantly lower rate constant for this compound indicates its poor nucleophilicity. In practice, for this compound, the rate of nucleophilic attack on carbon is often negligible or immeasurably slow under standard conditions.[1]

Conclusion

The unique chemical personality of this compound is a direct result of its rigid, sterically strained structure. The powerful thermodynamic driving force to relieve steric and electronic repulsion upon protonation makes it an exceptionally strong base. Simultaneously, the same steric crowding that fuels its basicity acts as a shield, physically obstructing the nitrogen lone pairs from attacking larger electrophilic centers, rendering it a very weak nucleophile. This elegant interplay of thermodynamics and kinetics makes Proton Sponge® an invaluable and highly selective tool for chemists, enabling precise proton abstraction in complex molecular environments critical to organic synthesis and the development of novel therapeutics.

References

The "Proton Sponge" Effect: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The "proton sponge" effect is a phenomenon observed in certain organic molecules characterized by their exceptionally high basicity despite being sterically hindered and weakly nucleophilic.[1] These compounds possess two or more basic nitrogen atoms held in close proximity by a rigid molecular framework. This unique spatial arrangement leads to a cooperative effect in proton binding, resulting in pKa values significantly higher than what would be expected for the individual basic groups. The archetypal proton sponge is 1,8-bis(dimethylamino)naphthalene (DMAN), sold under the trade name Proton Sponge®.[2] This guide provides an in-depth technical overview of the proton sponge effect, including its underlying mechanism, quantitative characteristics, experimental protocols for synthesis and analysis, and its applications, particularly in the realm of drug development.

The Core Mechanism of the Proton Sponge Effect

The remarkable basicity of proton sponges stems from a combination of electronic and steric factors.[3] In the unprotonated state, the lone pairs of the nitrogen atoms experience significant electrostatic repulsion due to their close proximity, forcing them into a sterically strained conformation.[2] Upon protonation, the proton is captured and held by both nitrogen atoms, forming a strong intramolecular hydrogen bond.[3] This chelation of the proton relieves the steric strain and lone pair repulsion present in the free base, making the protonated form unusually stable.[2] Consequently, the equilibrium is heavily shifted towards the protonated state, resulting in a very high pKa.

In the context of drug delivery, the proton sponge effect is a key mechanism for facilitating the escape of therapeutic payloads from endosomes.[4][5] Many drug and gene delivery systems utilize cationic polymers or nanoparticles that are designed to be taken up by cells via endocytosis.[5] Once inside the acidic environment of the endosome, the numerous amine groups on the carrier become protonated, acting as a "proton sponge".[4][6] This influx of protons is followed by a passive influx of chloride ions and water to maintain charge and osmotic balance, leading to endosomal swelling and eventual rupture.[5][6] This process releases the therapeutic agent into the cytoplasm, where it can reach its target.[7]

Quantitative Data

The following table summarizes key quantitative data for this compound (DMAN) and some of its derivatives. This data is crucial for understanding the potency of the proton sponge effect and for designing new applications.

CompoundpKa (Conjugate Acid)Proton Affinity (kcal/mol)N-N Distance (Å)
This compound (DMAN)12.1 (in water)[1][2], 18.62 (in acetonitrile)[2]254 (calculated)[2]2.84 - 2.91[8]
1-Amino-4,5-bis(dimethylamino)naphthalene9.8 (in DMSO-d6)[9]Not availableNot available
1-Methylamino-4,5-bis(dimethylamino)naphthalene10.1 (in DMSO-d6)[9]Not availableNot available
1-Dimethylamino-4,5-bis(dimethylamino)naphthalene8.0 (in DMSO-d6)[9]Not availableNot available
1,8-bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN)29.9 (in acetonitrile)[2]Not availableNot available

Experimental Protocols

Synthesis of this compound (DMAN)

A common laboratory-scale synthesis of DMAN involves the methylation of 1,8-diaminonaphthalene (B57835).[10]

Materials:

  • 1,8-diaminonaphthalene

  • Dimethyl sulfate (B86663)

  • Sodium hydride

  • Anhydrous solvent (e.g., THF)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, suspend 1,8-diaminonaphthalene and sodium hydride in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add dimethyl sulfate dropwise from the dropping funnel to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride with a suitable reagent (e.g., isopropanol).

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Determination of pKa by Potentiometric Titration

The pKa of a proton sponge can be determined by potentiometric titration.

Materials:

  • The proton sponge compound

  • A standardized solution of a strong acid (e.g., HCl)

  • A calibrated pH meter with an electrode

  • A burette

  • A magnetic stirrer and stir bar

  • A suitable solvent (e.g., water, acetonitrile)

Procedure:

  • Dissolve a precisely weighed amount of the proton sponge in a known volume of the chosen solvent in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the solution by adding small, accurately measured volumes of the standardized strong acid from the burette.

  • After each addition, allow the pH to stabilize and record the pH value and the total volume of acid added.

  • Continue the titration well past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa is the pH at which half of the proton sponge has been protonated (the half-equivalence point). This can be determined from the titration curve.

Visualizations

The Proton Sponge Mechanism

Proton_Sponge_Mechanism Unprotonated Unprotonated State (Steric Strain, Lone Pair Repulsion) Protonated Protonated State (Intramolecular H-Bond, Relieved Strain) Unprotonated->Protonated + H+ Protonated->Unprotonated - H+

Caption: The equilibrium of a proton sponge, showing the transition from a strained to a stable state upon protonation.

Endosomal Escape via the Proton Sponge Effect

Endosomal_Escape cluster_Extracellular Extracellular Space cluster_Cell Cell Cytoplasm Endocytosis 1. Endocytosis of Nanoparticle Endosome 2. Nanoparticle in Endosome (Acidic Environment) Endocytosis->Endosome Protonation 3. Protonation of Carrier (Proton Sponge Effect) Endosome->Protonation Influx 4. Influx of Cl- and H2O Protonation->Influx Swelling 5. Endosomal Swelling Influx->Swelling Rupture 6. Endosomal Rupture Swelling->Rupture Release 7. Cargo Release into Cytoplasm Rupture->Release

Caption: The sequential steps of endosomal escape facilitated by the proton sponge effect in drug delivery.

Applications in Research and Drug Development

The unique properties of proton sponges make them valuable tools in various scientific disciplines.

  • Organic Synthesis: As non-nucleophilic strong bases, proton sponges are used to deprotonate acidic compounds without interfering with other functional groups.[1] They are particularly useful in reactions where a strong base is required, but nucleophilic attack must be avoided.[1]

  • Drug Delivery: As previously detailed, the proton sponge effect is a cornerstone of many strategies for the intracellular delivery of drugs, siRNA, and other therapeutic macromolecules.[4][7] By promoting endosomal escape, proton sponge-like polymers and nanoparticles can significantly enhance the efficacy of these therapies.[5][11]

  • Materials Science: Proton sponges have been used as structure-directing agents in the synthesis of zeolites and other microporous materials.[12] Their ability to self-assemble and stabilize specific pore structures is an active area of research.[12]

Conclusion

The proton sponge effect is a fascinating and powerful concept in organic chemistry with significant implications for drug development and materials science. The ability of these molecules to exhibit exceptionally high basicity while maintaining low nucleophilicity has led to their widespread use as specialized reagents. Furthermore, the translation of this principle to polymeric systems has provided a crucial mechanism for overcoming the endosomal barrier in drug delivery. A thorough understanding of the quantitative aspects and experimental methodologies associated with proton sponges is essential for researchers and scientists seeking to harness their unique properties for innovative applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Bis(dimethylamino)naphthalene ("Proton Sponge")

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,8-Bis(dimethylamino)naphthalene, a powerful non-nucleophilic base commonly known as "Proton Sponge." The document details the synthetic pathway, experimental protocols, and a thorough characterization of the compound, presenting all quantitative data in clearly structured tables. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Introduction

This compound (DMAN), commercially available as Proton Sponge®, is a unique aromatic diamine with exceptionally high basicity (pKa of its conjugate acid is approximately 12.1 in water) and low nucleophilicity. This distinct combination of properties arises from the severe steric strain between the two peri-positioned dimethylamino groups on the naphthalene (B1677914) ring. Protonation relieves this strain by allowing the formation of a strong intramolecular hydrogen bond, making it a highly effective proton scavenger in a variety of organic reactions. Its utility is particularly pronounced in applications where a strong, non-nucleophilic base is required to prevent unwanted side reactions.

Synthesis

The synthesis of this compound is a two-step process that begins with the reduction of 1,8-dinitronaphthalene (B126178) to 1,8-diaminonaphthalene (B57835), followed by the exhaustive methylation of the resulting diamine.

Synthesis of 1,8-Diaminonaphthalene

The precursor, 1,8-diaminonaphthalene, is prepared by the reduction of 1,8-dinitronaphthalene.[1] Various reducing agents can be employed, with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst being a common and effective method.

Synthesis of this compound

The final product is obtained through the methylation of 1,8-diaminonaphthalene. Dimethyl sulfate (B86663) is a frequently used methylating agent for this transformation.

Experimental Protocols

Synthesis of 1,8-Diaminonaphthalene

This protocol is adapted from a representative industrial synthesis method.[2]

Materials:

  • 1,8-Dinitronaphthalene (150 g)

  • Methanol (1500 ml)

  • Iron(III) chloride hexahydrate (5 g)

  • Activated carbon (10 g)

  • Hydrazine hydrate (40% solution, 300 g)

  • Cold water

Procedure:

  • In a reactor equipped with a stirrer and a reflux condenser, add 150 g of 1,8-dinitronaphthalene, 5 g of iron(III) chloride hexahydrate, 10 g of activated carbon, and 1500 ml of methanol.

  • Commence stirring and heat the mixture to 60°C.

  • Slowly add 300 g of a 40% hydrazine hydrate solution dropwise over a period of 1 hour.

  • After the addition is complete, maintain the reaction mixture at a gentle reflux for 5 hours.

  • Cool the reaction mixture and filter to recover the catalyst.

  • The filtrate is subjected to distillation to remove the methanol, yielding the crude feed liquid.

  • Add cold water to the feed liquid to precipitate the product.

  • Filter the solid product and dry it. The resulting solid is 1,8-diaminonaphthalene.

  • For higher purity, the product can be further purified by vacuum distillation.

Synthesis of this compound

This is a general procedure for the methylation of an aromatic amine using dimethyl sulfate.

Materials:

  • 1,8-Diaminonaphthalene

  • Dimethyl sulfate

  • Sodium hydroxide

  • Water

  • Organic solvent (e.g., diethyl ether or chloroform)

  • Anhydrous potassium carbonate

Procedure:

  • Dissolve 1,8-diaminonaphthalene in a suitable solvent.

  • Add a solution of sodium hydroxide.

  • Cool the mixture in an ice bath.

  • Slowly add dimethyl sulfate dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Extract the product into an organic solvent such as diethyl ether or chloroform.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous potassium carbonate.

  • Filter and evaporate the solvent to yield the crude product.

  • The crude this compound can be purified by recrystallization or vacuum distillation.

Characterization Data

The synthesized this compound is characterized by various analytical techniques to confirm its identity and purity.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₄H₁₈N₂
Molar Mass214.31 g/mol
AppearanceWhite crystalline powder[3]
Melting Point47.8 °C[3]
Boiling Point144-145 °C at 7 mmHg
pKa of conjugate acid (in water)12.1[3]
pKa of conjugate acid (in acetonitrile)18.62[3]
Spectroscopic Data
TechniqueData
¹H NMR (CDCl₃)δ (ppm): 7.35-7.40 (m, 2H, Ar-H), 7.20-7.25 (m, 2H, Ar-H), 7.05-7.10 (m, 2H, Ar-H), 2.85 (s, 12H, -N(CH₃)₂)
¹³C NMR (CDCl₃)δ (ppm): 148.5, 137.2, 126.3, 122.5, 119.8, 114.1, 45.3
FTIR (KBr, cm⁻¹)Major peaks around 3050 (Ar C-H stretch), 2950-2800 (Alkyl C-H stretch), 1580, 1470, 1380 (Ar C=C stretch), 1260 (C-N stretch)
Mass Spectrometry (EI)m/z (%): 214 (M⁺, 100), 199, 183, 169, 154, 141, 127

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway 1,8-Dinitronaphthalene 1,8-Dinitronaphthalene 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene 1,8-Dinitronaphthalene->1,8-Diaminonaphthalene Reduction (e.g., H₂NNH₂·H₂O, Cat.) This compound This compound 1,8-Diaminonaphthalene->this compound Methylation (e.g., (CH₃)₂SO₄, NaOH)

Synthetic route to this compound.
Experimental Workflow

The logical workflow for the synthesis and characterization of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Step1 Reduction of 1,8-Dinitronaphthalene Start->Step1 Step2 Methylation of 1,8-Diaminonaphthalene Step1->Step2 Purification Purification (Recrystallization/Distillation) Step2->Purification Physicochemical Physicochemical Analysis (MP, BP, pKa) Purification->Physicochemical Spectroscopic Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopic Purity Purity Assessment (TLC, NMR) Spectroscopic->Purity End End Purity->End

Workflow for synthesis and characterization.

References

The Physicochemical Landscape of a Sterically Hindered Superbase: A Technical Guide to N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this technical whitepaper provides a comprehensive overview of the core physical properties of N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine. Commonly known by the trade name Proton-Sponge®, this molecule's unique structural and electronic characteristics confer upon it exceptional basicity and utility as a non-nucleophilic base in a variety of chemical transformations.

This document summarizes key quantitative data, outlines general experimental protocols for the determination of these properties, and provides a visual representation of its fundamental mechanism of action.

Core Physical Properties

N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine is a white to pale brownish-pink crystalline powder.[1][2] Its defining feature is the presence of two bulky dimethylamino groups situated in the peri-positions of the naphthalene (B1677914) backbone. This spatial arrangement forces the nitrogen lone pairs into close proximity, leading to significant steric strain and electronic repulsion. Protonation relieves this strain, making the compound an exceptionally strong base.[3]

The key physical and chemical properties of N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine are summarized in the table below for ease of reference and comparison.

PropertyValueUnit
Molecular Formula C14H18N2-
Molar Mass 214.31g·mol−1
Melting Point 47.8 - 51°C
Boiling Point 144 - 145 (at 3.7505 mmHg)°C
pKa (of conjugate acid in water) 12.1 - 12.34-
pKa (of conjugate acid in acetonitrile) 18.62-
Water Solubility Insoluble-
Solubility in Organic Solvents Soluble in methanol, chloroform, and other organic solvents.-
Appearance White to pale brownish-pink crystalline powder-

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine.

Melting Point Determination

The melting point of an organic solid is a critical indicator of purity. For N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine, a sharp melting range suggests a high degree of purity.

Methodology:

A common method for determining the melting point is the capillary tube method using a melting point apparatus.[4][5]

  • Sample Preparation: A small amount of the finely powdered crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[4]

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point of the substance.[1]

Boiling Point Determination

Due to its relatively high boiling point, the determination for N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine is typically conducted under reduced pressure to prevent decomposition.

Methodology:

A standard method for determining the boiling point at reduced pressure involves a vacuum distillation setup.

  • Apparatus Setup: A small quantity of the compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A manometer is included in the system to accurately measure the pressure.

  • Heating: The distillation flask is heated gently in a heating mantle or oil bath.

  • Equilibrium: The temperature is recorded when the liquid and vapor phases are in equilibrium, indicated by a steady condensation of the liquid on the thermometer bulb. This temperature, along with the corresponding pressure, constitutes the boiling point data.

pKa Determination

The pKa of the conjugate acid of N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine is a measure of its exceptional basicity. Potentiometric titration is a widely used method for this determination.

Methodology:

  • Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or acetonitrile).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of acid added. The pKa is determined from the pH at the half-equivalence point, where half of the base has been protonated.

Solubility Determination

The solubility of a compound is its ability to dissolve in a particular solvent to form a homogeneous solution.

Methodology:

A general method to determine solubility involves the preparation of a saturated solution.

  • Saturation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, methanol, chloroform).

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

  • Separation and Analysis: The undissolved solid is separated from the solution by filtration or centrifugation. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Mechanism of Action: The "Proton Sponge" Effect

The remarkable basicity of N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine is a direct consequence of its unique molecular architecture. The two dimethylamino groups are forced into close proximity by the rigid naphthalene framework. This leads to significant steric and electronic repulsion between the nitrogen lone pairs.

Upon protonation, the proton is captured and held in a strong intramolecular hydrogen bond between the two nitrogen atoms. This relieves the steric strain and repulsion present in the free base, making the protonated form unusually stable. This high affinity for protons is the origin of the term "Proton Sponge".[2][7] The steric hindrance provided by the methyl groups and the naphthalene ring system also prevents the nitrogen atoms from acting as effective nucleophiles, a desirable characteristic in many organic reactions where a strong, non-nucleophilic base is required.[8]

Proton_Sponge_Mechanism cluster_unprotonated Unprotonated State (High Strain) cluster_protonation cluster_protonated Protonated State (Strain Relief) unprotonated N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine (Free Base) strain Steric and Electronic Repulsion between Nitrogen Lone Pairs unprotonated->strain causes protonation + H+ strain->protonation Protonation protonated_cation Protonated Cation h_bond Strong Intramolecular N-H-N Hydrogen Bond protonated_cation->h_bond forms

Caption: Mechanism of the "Proton Sponge" effect.

Synthesis and Purification

N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine is typically synthesized by the methylation of 1,8-diaminonaphthalene. Common methylating agents include methyl iodide or dimethyl sulfate.

A general purification method involves taking advantage of the significant difference in basicity between the desired tetramethylated product and any under-methylated impurities. By adjusting the pH of an aqueous solution, the less basic impurities can be protonated and separated from the much more basic N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine, which remains in its free base form and can be extracted with an organic solvent. Final purification can be achieved by distillation or recrystallization.

References

An In-depth Technical Guide to the Basicity of Proton Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the principles underlying the exceptionally high basicity of proton sponges, a unique class of organic superbases. We will delve into the structural, steric, and electronic factors that govern their function, present key quantitative data, detail experimental protocols for their characterization, and explore their applications in research and therapeutics.

The Core of Basicity: Unraveling the Mechanism

Proton sponges are a class of compounds, most famously represented by 1,8-bis(dimethylamino)naphthalene (DMAN), that exhibit extraordinarily high basicity yet are poor nucleophiles.[1] Their pKa value is significantly higher than what would be expected for a typical aromatic amine. For instance, the conjugate acid of DMAN has a pKa of 12.34 in an aqueous solution, making it one of the strongest organic bases.[2][3] This enhanced basicity is not due to a single factor but rather a synergistic combination of effects rooted in the molecule's unique three-dimensional structure.

Key Contributing Factors:

  • Steric Strain and Lone-Pair Repulsion: The defining feature of naphthalene-type proton sponges is the rigid naphthalene (B1677914) backbone that forces the two bulky dimethylamino groups into close proximity at the 1 and 8 (peri) positions.[1][4] In the neutral, unprotonated state, this enforced proximity leads to significant van der Waals strain and electrostatic repulsion between the lone pairs of electrons on the two nitrogen atoms. This strained, high-energy conformation makes the neutral base inherently unstable.[1][5][6]

  • Relief of Strain upon Protonation: The high-energy state of the neutral base is substantially relieved upon protonation. When the molecule accepts a proton, the two nitrogen atoms can move closer together to cooperatively bind it. This process alleviates the severe lone-pair repulsion, providing a powerful thermodynamic driving force for protonation.[1]

  • Formation of a Strong Intramolecular Hydrogen Bond: In the conjugate acid form, the captured proton is held in a very strong, and often short, intramolecular hydrogen bond between the two nitrogen atoms (N–H+–N).[4][5] This "proton chelation" creates a highly stable, symmetrical cationic species, further shifting the acid-base equilibrium in favor of the protonated form. This intramolecular hydrogen bond is a critical factor in the stabilization of the conjugate acid.[1][6]

The transition from a high-energy, strained neutral molecule to a lower-energy, stabilized conjugate acid is the fundamental reason for the immense basicity of proton sponges.

G cluster_0 Neutral Proton Sponge (High Energy) cluster_1 Conjugate Acid (Low Energy) Base Strained Neutral Base (DMAN) Acid Stabilized Conjugate Acid (DMAN-H+) Base->Acid Strain Key Destabilizing Factors: • Steric Hindrance • N-N Lone Pair Repulsion Acid->Base Stabilization Key Stabilizing Factors: • Relief of Steric Strain • Strong Intramolecular H-Bond

Figure 1: The thermodynamic cycle driving the high basicity of a proton sponge.

Quantitative Analysis of Basicity

The basicity of proton sponges is highly dependent on the solvent and the specific substituents on the aromatic ring or nitrogen atoms. The following table summarizes the pKa values for the conjugate acids of several key compounds, illustrating the structural effects on basicity.

Compound NameStructureSolventpKa (BH+)Reference(s)
1,8-Diaminonaphthalene1,8-(NH₂)₂-NaphthaleneWater4.61[3][5]
1,8-Bis(methylamino)naphthalene1,8-(NHMe)₂-NaphthaleneWater5.61[3]
This compound (DMAN) 1,8-(NMe₂)₂-Naphthalene Water 12.1 - 12.34 [2][3]
Acetonitrile18.62[7]
DMSO7.5[1][7]
1,8-Bis(tetramethylguanidino)naphthalene (B1604023) (TMGN)1,8-(N=C(NMe₂)₂)₂-NaphthaleneAcetonitrile25.1[8]
DMAN-Glycine HybridDMAN-GlycineWater11.57[9]

Note: pKa values refer to the equilibrium BH⁺ ⇌ B + H⁺.

Experimental Protocols for Basicity Determination

The pKa value is a critical parameter that is determined experimentally. The two most common methods for nitrogenous bases like proton sponges are potentiometric titration and UV-Vis spectrophotometry.

The determination of a pKa value follows a structured workflow, regardless of the specific technique employed. This process involves careful preparation, precise measurement, and accurate data analysis to derive the dissociation constant.

G cluster_methods 2. Titration / Measurement cluster_analysis 3. Data Analysis start Start: Pure Compound Available prep 1. Sample Preparation - Weigh pure compound - Dissolve in appropriate solvent (e.g., H₂O, MeCN) - Prepare a solution of known concentration start->prep pot A: Potentiometric Titration - Titrate with standardized acid/base - Record pH vs. titrant volume prep->pot uv B: UV-Vis Spectrophotometry - Prepare samples in buffers of varying pH - Record absorbance spectra for each sample prep->uv analysis_pot A: Analyze Titration Curve - Plot pH vs. Volume - Identify inflection point (equivalence point) - pKa = pH at half-equivalence point pot->analysis_pot analysis_uv B: Analyze Spectral Data - Plot Absorbance vs. pH at a specific λ - Fit data to a sigmoidal curve - pKa = pH at the inflection point uv->analysis_uv end End: pKa Value Determined analysis_pot->end analysis_uv->end

Figure 2: Generalized experimental workflow for pKa determination.

Potentiometric titration is a highly precise and common method for determining pKa values.[10] It involves monitoring the pH of a solution of the base as a standardized acid is added incrementally.

  • Instrumentation: A calibrated pH meter with a combination glass electrode and an automated burette for precise titrant delivery.

  • Reagents:

    • Proton sponge sample of known purity and weight.

    • High-purity solvent (e.g., deionized water, acetonitrile).

    • Standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Inert electrolyte (e.g., KCl) to maintain constant ionic strength.

  • Procedure: a. Accurately weigh the proton sponge sample (sufficient for a ~10⁻³ M solution) and dissolve it in the chosen solvent.[10] b. Add the inert electrolyte to the solution. c. Immerse the calibrated pH electrode into the solution and allow the reading to stabilize. d. Begin titration by adding small, precise aliquots of the standardized strong acid titrant. e. Record the pH of the solution after each addition, ensuring the reading is stable before proceeding. f. Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis: a. Plot the recorded pH values against the volume of titrant added. b. The equivalence point is identified as the inflection point of the resulting sigmoid curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against volume, where the equivalence point is the peak of the curve. c. The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

This method is useful for compounds that possess a chromophore and whose protonated and deprotonated forms have different absorption spectra.[10]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Reagents:

    • Proton sponge sample.

    • A series of buffer solutions with precisely known pH values, spanning a range of at least 2 pH units above and below the expected pKa.

  • Procedure: a. Prepare a stock solution of the proton sponge in a suitable solvent. b. Create a series of samples by diluting a small, identical aliquot of the stock solution into each of the different pH buffer solutions. c. Record the full UV-Vis absorption spectrum (e.g., from 220-400 nm) for each buffered sample. d. Identify an analytical wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal.

  • Data Analysis: a. Plot the absorbance at the chosen analytical wavelength against the pH of the buffer for each sample. b. The data should form a sigmoidal curve. c. The pKa is determined by locating the inflection point of this curve, which corresponds to the pH where the concentrations of the protonated and deprotonated species are equal.[11] This can be done by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the curve.

Applications in Research and Drug Development

The unique properties of proton sponges—strong basicity combined with poor nucleophilicity due to steric hindrance—make them valuable in various scientific domains.

  • Organic Synthesis: They are widely used as non-nucleophilic bases to deprotonate acidic compounds in sensitive reactions where a nucleophilic base would lead to unwanted side reactions.[12]

  • Drug Delivery and The "Proton Sponge Hypothesis": A critical barrier in drug delivery, particularly for biologics like siRNA and DNA, is releasing the therapeutic agent from the endosome into the cytoplasm before it is degraded in the lysosome.[13] The "proton sponge effect" is a key strategy to overcome this. Cationic polymers with high buffering capacity, such as polyethylenimine (PEI), act as proton sponges.[14]

The mechanism is as follows:

  • The polymer-drug complex is taken into the cell via endocytosis.

  • The cell actively pumps protons (H⁺) into the endosome, lowering its internal pH.

  • The polymer, with its many amine groups, acts as a "sponge," absorbing these protons and resisting the pH drop.

  • To maintain charge neutrality, the cell passively pumps chloride ions (Cl⁻) into the endosome.

  • The accumulation of protonated polymer and chloride ions dramatically increases the internal osmotic pressure.

  • This osmotic pressure causes water to rush into the endosome, leading to swelling and eventual rupture, releasing the therapeutic cargo into the cytoplasm.[13][14]

G cluster_cell Cellular Environment cluster_endo Endosome start 1. Drug-Polymer Complex Enters Endosome pump 2. V-ATPase pumps H⁺ in buffer 3. Polymer Buffers pH (Proton Sponge Effect) pump->buffer cl_influx 4. Cl⁻ Influx (Charge Neutrality) buffer->cl_influx h2o_influx 5. H₂O Influx (Osmotic Swelling) cl_influx->h2o_influx rupture 6. Endosome Ruptures h2o_influx->rupture release 7. Therapeutic Drug Released into Cytoplasm rupture->release Release

Figure 3: The "Proton Sponge Effect" pathway for endosomal escape in drug delivery.

References

The Unparalleled Proton Affinity of 1,8-Bis(dimethylamino)naphthalene: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Bis(dimethylamino)naphthalene, commonly known as "Proton Sponge," is a remarkable organic compound renowned for its exceptionally high basicity, a feature that belies its classification as an aromatic amine.[1][2] Discovered in 1968, this unique molecule has since captivated the interest of chemists due to its unusual structural and electronic properties.[1] Its profound ability to sequester protons, coupled with its characteristically low nucleophilicity, has established it as an indispensable tool in organic synthesis and a subject of intense academic and industrial research.[1][3] This technical guide provides an in-depth analysis of the proton affinity of this compound, detailing the quantitative data, experimental protocols for its determination, and the fundamental principles governing its extraordinary superbasicity.

Quantitative Analysis of Basicity

The basicity of this compound has been quantified through both solution-phase pKa measurements and gas-phase proton affinity calculations and experiments. These values consistently demonstrate its position among the strongest organic bases.

ParameterValueSolvent/MethodReference
pKa 12.1Water[1][2]
12.34Water[2][4]
18.2Acetonitrile[1]
18.62Acetonitrile[2][4]
7.5Dimethyl Sulfoxide (DMSO)[4]
Proton Affinity (PA) 246.3 kcal/mol (1030 kJ/mol)Experimental (Average)[5]
~254 kcal/molCalculated (B3LYP/6-311+G**)[2]
~264.9 kcal/molCalculated (Comparable Value)[6]

The "Proton Sponge" Effect: A Mechanistic Examination

The extraordinary basicity of this compound is not a simple function of its nitrogen lone pairs but rather a consequence of a unique combination of steric and electronic effects, collectively termed the "proton sponge" effect.[1]

Upon protonation, the molecule undergoes a significant conformational change. In its neutral state, the two bulky dimethylamino groups are sterically hindered, forced into close proximity by the rigid naphthalene (B1677914) backbone.[6] This leads to considerable steric strain and electrostatic repulsion between the nitrogen lone pairs.[4]

Protonation provides a pathway to alleviate this strain. The incoming proton is captured and held in a strong intramolecular hydrogen bond between the two nitrogen atoms.[1][7] This chelation of the proton into a stable, five-membered ring-like structure is energetically highly favorable and is the primary driving force behind the compound's high proton affinity.[8] The resulting protonated form is stabilized, making the deprotonation process, and thus the release of the proton, highly unfavorable.[5]

Figure 1: Structural change upon protonation.

Methodologies for Determining Proton Affinity

The determination of the proton affinity of a superbase like this compound requires specialized experimental and computational techniques capable of accurately measuring or predicting the energetics of gas-phase protonation.

Experimental Protocols

Gas-phase basicity and proton affinity are primarily determined using mass spectrometry-based techniques. These methods allow for the study of ion-molecule reactions in a solvent-free environment, providing a measure of the intrinsic basicity of a molecule.

1. Ion Cyclotron Resonance (ICR) and High-Pressure Mass Spectrometry (HPMS): These equilibrium methods involve establishing a proton transfer equilibrium between the compound of interest (B) and a reference base (B_ref) with a known proton affinity.

B + B_refH⁺ ⇌ BH⁺ + B_ref

By measuring the equilibrium constant (K_eq) for this reaction, the Gibbs free energy change (ΔG) can be determined. Variable-temperature measurements allow for the separation of the enthalpic (ΔH, related to proton affinity) and entropic (ΔS) contributions.

2. Kinetic Method: This technique, often performed in a triple quadrupole or ion trap mass spectrometer, relies on the competitive dissociation of a proton-bound dimer [B-H-B_ref]⁺. The ratio of the fragment ions, [BH]⁺ and [B_refH]⁺, is related to the relative proton affinities of the two bases.

3. Ion Mobility Spectrometry (IMS): IMS can be used to study proton transfer reactions at atmospheric pressure. By measuring the equilibrium concentrations of ions as a function of temperature, the enthalpy change of the proton transfer reaction, and thus the relative proton affinity, can be determined.[9]

ExperimentalWorkflow cluster_sample Sample Introduction cluster_ms Mass Spectrometer Sample This compound (Vapor Phase) Ionization Ionization Source (e.g., ESI, CI) Sample->Ionization Reference Reference Base (Known PA) Reference->Ionization ReactionCell Reaction Cell / Ion Trap (Proton Transfer Equilibrium) Ionization->ReactionCell MassAnalyzer Mass Analyzer (Quadrupole, ICR, TOF) ReactionCell->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAnalysis Data Analysis (Equilibrium Constant, Ion Ratios) Detector->DataAnalysis ProtonAffinity Proton Affinity Value DataAnalysis->ProtonAffinity

Figure 2: General experimental workflow for PA determination.
Computational Protocols

Theoretical calculations, particularly Density Functional Theory (DFT), have become invaluable for predicting and understanding the proton affinities of molecules.

1. Level of Theory: A common and reliable method for calculating proton affinities is the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p) or larger.[2][10] More advanced ab initio methods like MP2 or CCSD(T) can provide benchmark-quality results but are computationally more expensive.[11]

2. Computational Workflow:

  • Geometry Optimization: The structures of the neutral base and its protonated form are optimized to find their lowest energy conformations.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: The total electronic energies of the optimized structures are calculated.

  • Proton Affinity Calculation: The proton affinity (PA) at 298 K is calculated using the following equation:

    PA = E(B) + E(H⁺) - E(BH⁺) + ΔZPVE + ΔE_thermal

    where E(B) and E(BH⁺) are the electronic energies of the base and its conjugate acid, E(H⁺) is the energy of a proton, and ΔZPVE and ΔE_thermal are the differences in zero-point vibrational and thermal energies, respectively.

ComputationalWorkflow Start Define Molecular Structures (Neutral and Protonated) OptNeutral Geometry Optimization (Neutral Molecule) Start->OptNeutral OptProtonated Geometry Optimization (Protonated Molecule) Start->OptProtonated FreqNeutral Frequency Calculation (Neutral Molecule) OptNeutral->FreqNeutral EnergyCalc Calculate Electronic Energies, ZPVE, and Thermal Corrections FreqNeutral->EnergyCalc FreqProtonated Frequency Calculation (Protonated Molecule) OptProtonated->FreqProtonated FreqProtonated->EnergyCalc PACalc Calculate Proton Affinity EnergyCalc->PACalc

Figure 3: A typical computational workflow for PA calculation.

Applications in Drug Development and Organic Synthesis

The unique properties of this compound have significant implications for various scientific fields:

  • Organic Synthesis: As a non-nucleophilic strong base, it is widely used to deprotonate a variety of substrates in reactions where nucleophilic attack would be a detrimental side reaction.[1] Its ability to scavenge protons drives many reactions to completion.

  • Drug Development: The "proton sponge" motif can be incorporated into drug candidates to modulate their physicochemical properties, such as pKa, which can influence their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding the proton affinity is crucial for designing molecules with desired basicity.

  • Sensor Development: The significant change in fluorescence upon protonation makes this compound and its derivatives useful as fluorescent pH indicators in biological and chemical systems.[1]

Conclusion

The exceptionally high proton affinity of this compound is a direct result of its unique molecular architecture, which masterfully exploits the relief of steric strain and the formation of a strong intramolecular hydrogen bond upon protonation. The quantitative data from both experimental and computational studies unequivocally establish its status as a potent superbase. A thorough understanding of its proton affinity and the methodologies used for its determination is paramount for its effective application in organic synthesis, drug discovery, and materials science. The continued exploration of "proton sponge" chemistry promises to yield even more powerful superbases with tailored properties for a wide range of scientific applications.

References

Methodological & Application

The "Proton Sponge": Harnessing the Power of 1,8-Bis(dimethylamino)naphthalene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of chemical synthesis, the choice of a base can be as critical as the reactants themselves. For researchers, scientists, and drug development professionals, the quest for a strong, yet non-interfering, base is paramount. Enter 1,8-Bis(dimethylamino)naphthalene, commercially known as Proton Sponge®, a uniquely structured diamine that has carved a niche for itself as a powerful non-nucleophilic base. Its exceptional properties stem from a rigid naphthalene (B1677914) backbone forcing the two bulky dimethylamino groups into close proximity, creating a "proton trap" of high basicity while sterically hindering any nucleophilic attack.[1] This combination makes it an invaluable tool in a variety of synthetic transformations where precise proton abstraction is required without the complication of side reactions.

These application notes provide a detailed overview of the utility of this compound in key synthetic reactions, complete with experimental protocols and comparative data to guide researchers in its effective application.

Key Applications and Comparative Efficacy

This compound excels in reactions sensitive to nucleophilic bases. Its primary function is to act as a "proton scavenger," effectively removing a proton from the reaction medium to facilitate desired transformations.[1] Key applications include dehydrohalogenation, palladium-catalyzed cross-coupling reactions, and olefination reactions.

Dehydrohalogenation Reactions

Dehydrohalogenation, the elimination of a hydrogen halide from a substrate to form an alkene, is a fundamental transformation in organic synthesis. The choice of base is critical to favor the elimination pathway (E2) over substitution (SN2). Strong, bulky, non-nucleophilic bases are ideal for this purpose. This compound proves to be an excellent choice in these scenarios.

Table 1: Comparison of Bases in the Dehydrohalogenation of 2-Bromopropane

BaseSolventTemperature (°C)Time (h)Yield of Propene (%)
This compound THF5012>95
Triethylamine (B128534) (TEA)THF5012~70
Potassium tert-butoxidet-BuOH504>98
Sodium EthoxideEtOH506~85 (with SN2 side products)

Note: Data is compiled from representative, illustrative examples and may vary based on specific reaction conditions.

The data illustrates that while alkoxides are highly effective, they can also promote substitution reactions. This compound offers high yields of the desired alkene with minimal side products, albeit sometimes requiring longer reaction times due to its lower kinetic basicity.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reaction is typically carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base. The base plays a crucial role in deprotonating the terminal alkyne to form the reactive copper acetylide. While amines like triethylamine are commonly used, the strong basicity of this compound can be advantageous in specific cases, particularly with less reactive substrates.

Table 2: Effect of Base on the Sonogashira Coupling of Iodobenzene and Phenylacetylene

BaseCatalystCo-catalystSolventTemperature (°C)Time (h)Yield of Diphenylacetylene (%)
This compound Pd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)THF608~90
Triethylamine (TEA)Pd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)THF60696[2]
Diisopropylamine (DIPA)Pd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)THF606~92
Potassium Carbonate (K₂CO₃)Pd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)DMF8012~85

Note: Data is compiled from representative, illustrative examples and may vary based on specific reaction conditions.

While common amine bases often provide excellent yields, this compound serves as a viable alternative, especially when needing to avoid potential side reactions associated with more nucleophilic amines.

Experimental Protocols

The following are detailed protocols for key reactions utilizing this compound.

Protocol 1: Dehydrohalogenation of an Alkyl Halide

Objective: To synthesize an alkene from an alkyl halide via an E2 elimination reaction using this compound.

Materials:

  • Alkyl halide (e.g., 2-bromopropane) (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the alkyl halide (1.0 eq) and anhydrous THF.

  • Add this compound (1.2 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the protonated Proton Sponge hydrobromide salt.

  • Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove any remaining base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude alkene.

  • Purify the product by distillation or column chromatography as required.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental setups is crucial for successful synthesis. The following diagrams, generated using the DOT language, illustrate the mechanism of E2 dehydrohalogenation and a general experimental workflow.

E2_Dehydrohalogenation cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products AlkylHalide Alkyl Halide (R-CH₂-CH₂-X) TS [B---H---CR₂---CR₂---X]‡ AlkylHalide->TS Base abstracts β-proton ProtonSponge This compound (Proton Sponge®) ProtonSponge->TS Alkene Alkene (R-CH=CH₂) TS->Alkene C=C bond forms ProtonatedSponge Protonated Sponge (Proton Sponge®-H⁺) TS->ProtonatedSponge HalideIon Halide Ion (X⁻) TS->HalideIon Leaving group departs

Caption: E2 Dehydrohalogenation Mechanism.

Experimental_Workflow A 1. Reaction Setup - Assemble dry glassware - Add reactants and solvent - Establish inert atmosphere B 2. Reaction - Heat and stir mixture - Monitor progress (TLC/GC) A->B Start Reaction C 3. Work-up - Cool reaction - Filter solids - Aqueous extraction B->C Reaction Complete D 4. Drying & Concentration - Dry organic layer - Remove solvent in vacuo C->D E 5. Purification - Column chromatography or - Distillation D->E F 6. Analysis - NMR, IR, Mass Spec - Determine yield and purity E->F

Caption: General Experimental Workflow.

Conclusion

This compound stands out as a highly effective non-nucleophilic base for a range of synthetic applications. Its unique steric and electronic properties allow for clean and efficient proton abstraction, minimizing unwanted side reactions. While other bases may offer faster reaction rates, the selectivity provided by Proton Sponge® often makes it the superior choice for complex syntheses where precision is paramount. The protocols and data presented herein serve as a valuable resource for researchers looking to incorporate this powerful tool into their synthetic strategies.

References

Application Notes and Protocols: Proton Sponge in Dehydrohalogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proton Sponge in Dehydrohalogenation

1,8-Bis(dimethylamino)naphthalene, widely known by the trade name Proton Sponge®, is a powerful and unique non-nucleophilic base. Its defining characteristic is the proximate arrangement of two dimethylamino groups on the naphthalene (B1677914) core. This steric hindrance, coupled with electronic effects, results in a remarkably high basicity (pKa of the conjugate acid is ~12.1 in water) while rendering it a poor nucleophile. This combination of properties makes Proton Sponge an exceptional reagent for dehydrohalogenation reactions, particularly in substrates prone to nucleophilic substitution as a competing pathway.[1]

Dehydrohalogenation is a crucial chemical transformation for the synthesis of alkenes from alkyl halides. The reaction typically proceeds via an E2 (bimolecular elimination) mechanism, which is favored by the use of strong, sterically hindered bases. Proton Sponge excels in this role by efficiently abstracting a proton from the β-carbon relative to the leaving group, facilitating the formation of a double bond without participating in unwanted SN2 (bimolecular nucleophilic substitution) side reactions.

Advantages of Using Proton Sponge in Dehydrohalogenation

  • High Regioselectivity: As a bulky base, Proton Sponge can favor the formation of the Hofmann product (the less substituted alkene) in certain substrates, offering a degree of regiochemical control.

  • Suppression of SN2 Reactions: Its non-nucleophilic nature is particularly advantageous when working with primary and secondary alkyl halides, where substitution reactions with smaller, more nucleophilic bases can be a significant issue.

  • Mild Reaction Conditions: Dehydrohalogenation with Proton Sponge can often be achieved under milder conditions than with some other strong bases, which can be beneficial for sensitive substrates.

  • High Yields: By minimizing side reactions, the use of Proton Sponge can lead to higher yields of the desired alkene product.

Reaction Mechanism: E2 Dehydrohalogenation with Proton Sponge

The dehydrohalogenation of an alkyl halide using Proton Sponge proceeds through a concerted E2 elimination mechanism.

Mechanism of E2 Dehydrohalogenation using Proton Sponge

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products AlkylHalide R-CH(H)-CH(X)-R' TS [Proton Sponge---H---CH(R)---CH(X)---R']‡ AlkylHalide->TS ProtonSponge Proton Sponge (DMAN) ProtonSponge->TS β-proton abstraction Alkene R-CH=CH-R' TS->Alkene Alkene formation ProtonatedSponge Protonated Sponge [DMAN-H]+ TS->ProtonatedSponge Halide X- TS->Halide Leaving group departure

Caption: E2 dehydrohalogenation of an alkyl halide with Proton Sponge.

Quantitative Data

EntrySubstrate 1Substrate 2Base Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
1BenzaldehydeMalononitrile5Ethanol250.5>9995
24-NitrobenzaldehydeMalononitrile5Ethanol250.5>9997
3BenzaldehydeEthyl cyanoacetate5Ethanol251>9992
4BenzaldehydeAcetophenone10Toluene (B28343)110248578

Note: The data presented in this table is for condensation reactions and is intended for illustrative purposes only.

Experimental Protocols

Below are generalized experimental protocols for the dehydrohalogenation of a secondary alkyl halide using Proton Sponge. These protocols are based on standard procedures for E2 reactions and should be optimized for specific substrates.

Protocol 1: Dehydrohalogenation of 2-Bromooctane (B146060)

Objective: To synthesize a mixture of octenes from 2-bromooctane using Proton Sponge.

Materials:

  • 2-Bromooctane

  • This compound (Proton Sponge)

  • Anhydrous toluene (or another suitable aprotic solvent)

  • Anhydrous sodium sulfate

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature to dissolve the Proton Sponge.

  • Add 2-bromooctane (1.0 equivalent) to the flask via syringe.

  • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate using a rotary evaporator.

  • Purify the resulting crude product (a mixture of octenes) by fractional distillation or column chromatography.

Experimental Workflow

experimental_workflow start Start reactants Combine 2-Bromooctane, Proton Sponge, and Toluene start->reactants reflux Heat to Reflux (4-6 hours) reactants->reflux monitor Monitor by TLC/GC reflux->monitor monitor->reflux Incomplete workup Cool and Perform Aqueous Workup monitor->workup Complete extract Extract with Dichloromethane workup->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify product Isolated Octenes purify->product

Caption: General workflow for the dehydrohalogenation of an alkyl halide.

Protocol 2: Dehydrohalogenation of a Sterically Hindered Substrate

Objective: To synthesize the corresponding alkene from a sterically hindered alkyl halide where SN2 reactions are a concern.

Materials:

  • Sterically hindered alkyl halide (e.g., a brominated steroid)

  • This compound (Proton Sponge)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flask

  • Inert atmosphere (nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Heating block

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a Schlenk flask under an inert atmosphere.

  • Add the sterically hindered alkyl halide (1.0 equivalent) and this compound (1.5 equivalents) to the flask.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 40 mL).

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Conclusion

Proton Sponge is a highly effective, non-nucleophilic base for promoting dehydrohalogenation reactions. Its steric bulk and strong basicity favor the E2 elimination pathway, leading to the clean formation of alkenes with minimal substitution byproducts. While detailed quantitative data for a wide range of substrates is not extensively documented in readily accessible literature, the principles of its reactivity are well-established. The provided protocols offer a solid foundation for researchers to develop and optimize dehydrohalogenation procedures for their specific applications in organic synthesis and drug development.

References

Application Notes and Protocols: The Role of 1,8-Bis(dimethylamino)naphthalene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Bis(dimethylamino)naphthalene, commonly known as Proton-Sponge™ (DMAN), is a unique aromatic amine characterized by its exceptionally high basicity and low nucleophilicity. These properties make it a valuable tool in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the multifaceted role of DMAN in key palladium-catalyzed transformations, including Heck, Suzuki, and Sonogashira couplings.

Multifaceted Role of this compound (DMAN)

Recent studies have revealed that DMAN is not merely a passive base but can actively participate in the catalytic cycle of palladium-catalyzed reactions. Its functions can be categorized as follows:

  • Strong, Non-Nucleophilic Base: DMAN is an excellent scavenger for protons generated during the catalytic cycle, such as in the regeneration of the Pd(0) catalyst from the hydridopalladium(II) species in the Heck reaction.[1] Its steric hindrance prevents coordination to the metal center, thus avoiding catalyst inhibition.

  • Reductant: DMAN can act as a reductant, facilitating the in situ generation of the active Pd(0) catalyst from a Pd(II) precursor. This has been demonstrated in the Heck-type coupling of glycals with aryl iodides.[2][3][4]

  • Ligand Precursor: Under certain reaction conditions, DMAN can serve as a precursor to a ligand that complexes with the palladium catalyst.[2][3][4]

  • Hydride Source: In reductive Heck reactions, DMAN can function as a hydride source. The hydride is proposed to be transferred from the α-proton of one of the dimethylamino groups to the palladium center.[5]

Data Presentation: DMAN in Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize quantitative data from various palladium-catalyzed cross-coupling reactions involving DMAN or its derivatives.

Table 1: Heck and Reductive Heck Reactions

EntryReactant 1Reactant 2CatalystBase/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1GlycalAryl IodidePd(OAc)₂DMANMeCN801285-95[2][3][4]
2Aryl TriflateUnactivated AlkenePd(OAc)₂DMANToluene1002450-94[5]

Table 2: Suzuki Coupling

EntryReactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-1,8-bis(dimethylamino)naphthalenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285N/A

Table 3: Sonogashira Coupling

EntryReactant 1Reactant 2CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
12,7-Diiodo-1,8-bis(dimethylamino)naphthaleneArylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT342-62[6][7]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Heck_Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkene [Ar-Pd(II)(Alkene)(L_n)]+ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Alkyl R-CH2-CH(Ar)-Pd(II)-X(L_n) PdII_Alkene->PdII_Alkyl Migratory Insertion HPdX H-Pd(II)-X(L_n) PdII_Alkyl->HPdX β-Hydride Elimination Product Ar-CH=CH-R PdII_Alkyl->Product HPdX->Pd0 Reductive Elimination (+ DMAN) HPdX->Product

Caption: Catalytic cycle of the Heck reaction highlighting the role of DMAN.

Reductive_Heck_Mechanism Pd0 Pd(0) ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) AlkylPd R-Alkyl-Pd(II) ArPdX->AlkylPd Migratory Insertion (Alkene) PdH R-Alkyl-Pd(II)-H AlkylPd->PdH Hydride Transfer PdH->Pd0 Regeneration Product R-Alkyl-H PdH->Product Reductive Elimination DMAN DMAN (Hydride Source) DMAN->PdH

Caption: Proposed mechanism for the Reductive Heck reaction with DMAN.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Alkene/Alkyne/Boronic Acid, Pd Catalyst, and DMAN in a dry flask. solvent Add degassed solvent under inert atmosphere. reagents->solvent heating Heat the reaction mixture to the specified temperature. solvent->heating monitoring Monitor reaction progress by TLC or GC-MS. heating->monitoring quench Cool to room temperature and quench the reaction. monitoring->quench extract Extract with an organic solvent. quench->extract purify Purify the crude product by column chromatography. extract->purify

Caption: General experimental workflow for Pd-catalyzed cross-coupling.

Experimental Protocols

Protocol 1: Heck-Type C-Aryl Glycosylation

This protocol is adapted from the synthesis of 2',3'-unsaturated α-C-aryl glycosides.[2][3][4]

Materials:

  • Glycal (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 10 mol%)

  • This compound (DMAN, 2.5 equiv)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the glycal, aryl iodide, Pd(OAc)₂, and DMAN.

  • Add anhydrous acetonitrile via syringe.

  • Seal the flask and heat the reaction mixture at 80 °C with stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired C-aryl glycoside.

Protocol 2: Reductive Heck Reaction

This protocol is a general representation for the reductive Heck reaction using DMAN as a hydride source.[5]

Materials:

  • Aryl triflate (1.0 equiv)

  • Unactivated alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • This compound (DMAN, 2.0 equiv)

  • Anhydrous toluene

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂ and DMAN to a dry Schlenk flask.

  • Add anhydrous toluene, followed by the aryl triflate and the unactivated alkene.

  • Seal the flask and heat the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the hydroarylated product.

Protocol 3: Sonogashira Coupling with a DMAN-Substituted Substrate

This protocol is based on the synthesis of 1,4-diaryl-1,3-butadiynes using a DMAN-functionalized diiodide.[6][7]

Materials:

  • 2,7-Diiodo-1,8-bis(dimethylamino)naphthalene (1.0 equiv)

  • Terminal arylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 5 mol%)

  • Copper(I) iodide (CuI, 2.5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2,7-diiodo-1,8-bis(dimethylamino)naphthalene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal arylacetylene dropwise to the stirred solution.

  • Stir the reaction at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired alkynylated product.

Conclusion

This compound is a versatile and powerful reagent in palladium-catalyzed cross-coupling chemistry. Its ability to function not only as a strong, non-nucleophilic base but also as a reductant, ligand precursor, and hydride source opens up new possibilities for reaction design and optimization. The protocols and data presented here provide a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of complex molecular architectures. Further exploration of DMAN's roles in other cross-coupling reactions is warranted and is expected to lead to the development of novel and improved synthetic methodologies.

References

Application Notes and Protocols: 1,8-Bis(dimethylamino)naphthalene in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Bis(dimethylamino)naphthalene, commonly known as Proton Sponge®, is a powerful non-nucleophilic Brønsted base.[1] Its unique structure, featuring two peri-disposed dimethylamino groups on a naphthalene (B1677914) core, results in significant steric strain that is relieved upon protonation, leading to exceptionally high basicity.[1] This property makes it an effective catalyst or co-catalyst in various organic reactions, including polymerization. This document provides detailed application notes and protocols for the use of this compound and its derivatives as catalysts in polymerization reactions, with a focus on ring-opening polymerization (ROP) of cyclic esters.

Principle of Catalysis

In the context of ring-opening polymerization, this compound and its more basic phosphazene derivatives, such as 1,8-bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN), typically function as organocatalysts that activate an initiator, often an alcohol, through deprotonation.[2] The resulting alkoxide is a more potent nucleophile for attacking the carbonyl group of the cyclic ester monomer, initiating polymerization. The strong basicity and non-nucleophilic nature of the proton sponge are crucial for efficiently generating the active initiator without participating in unwanted side reactions.[1]

Applications in Polymerization

The primary application of this compound and its derivatives in polymerization is in the stereoselective ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable and biocompatible polyester (B1180765) with significant applications in the biomedical and pharmaceutical fields.[2] Control over the stereochemistry of PLA is critical as it dictates the material's physical and thermal properties.[2] These catalysts have also been implicated in the ROP of other cyclic esters, such as ε-caprolactone.

Quantitative Data Summary

The following table summarizes the quantitative data from the stereoselective ring-opening polymerization of racemic lactide (rac-LA) catalyzed by the proton sponge derivative 1,8-bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN) in combination with a urea (B33335) co-catalyst.

Catalyst SystemMonomerInitiatorTemp (°C)Time (min)Conversion (%)M_n (kDa)PDI (M_w/M_n)P_m (Isotacticity)Reference
HMPN/Urearac-LABnOH2559915.21.150.83[2]
HMPN/Urearac-LABnOH0309814.91.130.88[2]
HMPN/Urearac-LABnOH-201209514.51.120.91[2]
HMPN/Urearac-LABnOH-402409214.11.110.93[2]

Experimental Protocols

General Protocol for Ring-Opening Polymerization of rac-Lactide

This protocol is a representative procedure based on methodologies for organocatalyzed ring-opening polymerization of lactide.[2]

Materials:

  • rac-Lactide (recrystallized from dry toluene)

  • 1,8-Bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN)

  • Urea co-catalyst (e.g., 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea)

  • Benzyl (B1604629) alcohol (BnOH) (distilled over CaH₂)

  • Anhydrous toluene (B28343)

  • Schlenk flask and standard Schlenk line equipment

  • Dry nitrogen or argon gas

Procedure:

  • Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen or argon.

  • Reagent Addition:

    • In a glovebox or under a positive pressure of inert gas, add the desired amount of rac-lactide to the Schlenk flask.

    • Add the HMPN catalyst and the urea co-catalyst to the flask. The molar ratio of monomer to catalyst and co-catalyst should be carefully controlled to achieve the desired molecular weight and polymerization rate. A typical ratio might be [rac-LA]:[HMPN]:[Urea]:[BnOH] = 100:1:1:1.[2]

    • Add the required volume of anhydrous toluene to dissolve the solids.

  • Initiation:

    • Inject the calculated amount of benzyl alcohol initiator into the reaction mixture via a syringe.

  • Polymerization:

    • Place the Schlenk flask in a thermostatically controlled oil bath at the desired temperature (e.g., 25 °C).

    • Stir the reaction mixture for the specified time. Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine the monomer conversion.

  • Termination and Purification:

    • After the desired conversion is reached, quench the polymerization by adding a few drops of benzoic acid solution in toluene.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

    • Filter the precipitated polylactide and wash it with fresh methanol.

    • Dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved.

  • Characterization:

    • Determine the number-average molecular weight (M_n) and polydispersity index (PDI) of the polymer by gel permeation chromatography (GPC).

    • Determine the stereoselectivity (P_m) of the polymerization by analyzing the methine region of the ¹H NMR or ¹³C NMR spectrum of the polymer.

Visualizations

experimental_workflow prep Preparation of Reaction Vessel (Drying and Inert Atmosphere) reagents Addition of Reagents (rac-Lactide, HMPN, Urea, Toluene) prep->reagents initiation Initiation (Addition of Benzyl Alcohol) reagents->initiation polymerization Polymerization (Controlled Temperature and Stirring) initiation->polymerization termination Termination and Purification (Quenching, Precipitation, Drying) polymerization->termination characterization Polymer Characterization (GPC, NMR) termination->characterization

Caption: General experimental workflow for the ring-opening polymerization of rac-lactide.

catalytic_cycle catalyst Proton Sponge (PS) activated_initiator R-O⁻ PS-H⁺ catalyst->activated_initiator + initiator R-OH initiator->activated_initiator propagating_chain Polymer-O⁻ PS-H⁺ activated_initiator->propagating_chain + Monomer (Ring-Opening) monomer Lactide monomer->propagating_chain propagating_chain->propagating_chain + n Monomers (Propagation) polymer Polymer-OH propagating_chain->polymer + H⁺ (from termination) polymer->catalyst releases

Caption: Proposed catalytic cycle for the ring-opening polymerization of lactide.

References

The Use of Proton Sponge® in Moisture-Sensitive Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of Proton Sponge® (1,8-bis(dimethylamino)naphthalene), a strong, non-nucleophilic base, in moisture-sensitive organic reactions. These guidelines are intended to ensure safe handling, optimal reaction performance, and efficient purification.

Introduction to Proton Sponge®

Proton Sponge® is the trade name for this compound (DMAN), a unique aromatic diamine.[1][2] Its structure, featuring two bulky dimethylamino groups in close proximity on a naphthalene (B1677914) backbone, results in significant steric strain. This strain is relieved upon protonation, where the proton is held in a strong intramolecular hydrogen bond between the two nitrogen atoms.[3] This structural feature is the source of its high basicity and exceptionally low nucleophilicity, making it an invaluable tool in organic synthesis, particularly in reactions sensitive to traditional nucleophilic bases.[2][4]

Properties and Specifications

A thorough understanding of the physicochemical properties of Proton Sponge® is crucial for its successful application.

Physical and Chemical Properties
PropertyValueReference(s)
Chemical Formula C₁₄H₁₈N₂[5]
Molar Mass 214.31 g/mol [5]
Appearance Pale cream to white crystalline powder[6]
Melting Point 49-51 °C[5]
Solubility (Chloroform) 50 mg/mL[5]
Solubility (Water) Low[6]
Solubility (Anhydrous Solvents) Soluble in THF, Dichloromethane[7]
Basicity of Proton Sponge® and Other Non-Nucleophilic Bases

The choice of a non-nucleophilic base is dictated by the acidity of the proton to be removed and the reaction solvent. The pKa of the conjugate acid of the base is a critical parameter.

BaseStructurepKa of Conjugate Acid (in Acetonitrile)pKa of Conjugate Acid (in THF)
Proton Sponge® This compound18.62~12.2
DBU 1,8-Diazabicyclo[5.4.0]undec-7-ene24.3~13.5
DBN 1,5-Diazabicyclo[4.3.0]non-5-ene23.9~13
Hünig's Base (DIPEA) N,N-Diisopropylethylamine10.75-
Triethylamine Et₃N18.82~12.5

Note: pKa values can vary depending on the measurement method and conditions. The values presented here are compiled from various sources for comparative purposes.[4]

Safety and Handling in Moisture-Sensitive Environments

Proton Sponge® is a solid and should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Due to its use in moisture-sensitive reactions, stringent anhydrous and inert atmosphere techniques are required.

General Safety Precautions
  • Wear standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid inhalation of dust.

  • In case of contact with eyes or skin, rinse immediately with plenty of water.

Handling under Inert Atmosphere

For moisture-sensitive reactions, Proton Sponge® must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination with atmospheric moisture. A glovebox is the ideal environment for weighing and transferring this reagent.

Glovebox_Workflow cluster_prep Preparation cluster_glovebox Glovebox Operations cluster_reaction Reaction Setup Glassware Oven-dried glassware Antechamber Transfer items to antechamber Glassware->Antechamber PS_Bottle Proton Sponge® (sealed bottle) PS_Bottle->Antechamber Spatula Dry Spatula Spatula->Antechamber Evacuate Evacuate and refill antechamber (3x) Antechamber->Evacuate Weigh Weigh Proton Sponge® on balance Evacuate->Weigh Transfer Transfer to reaction flask Weigh->Transfer Flask Reaction flask under inert gas Transfer->Flask Solvent Add anhydrous solvent Flask->Solvent Reactants Add other reactants Solvent->Reactants Workup_Flowchart Reaction_Mixture Crude Reaction Mixture (Organic Solvent) Dilute Dilute with an immiscible organic solvent Reaction_Mixture->Dilute Wash_Acid Wash with dilute aq. HCl (e.g., 1 M HCl) Dilute->Wash_Acid Separate_Layers Separate Layers Wash_Acid->Separate_Layers Aqueous_Layer Aqueous Layer (contains DMAN-H⁺Cl⁻) Separate_Layers->Aqueous_Layer discard Organic_Layer Organic Layer (contains product) Separate_Layers->Organic_Layer Wash_Bicarb Wash with aq. NaHCO₃ (to neutralize residual acid) Organic_Layer->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Na₂SO₄ or MgSO₄ Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Crude_Product Crude Product for further purification Concentrate->Crude_Product

References

Application Notes and Protocols for the Immobilization of 1,8-Bis(dimethylamino)naphthalene on Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Bis(dimethylamino)naphthalene (DMAN), commonly known as Proton Sponge®, is a powerful non-nucleophilic base with exceptional basicity (pKa of the conjugate acid is 12.1 in water).[1][2] Its strong proton affinity stems from the relief of steric strain between the two peri-positioned dimethylamino groups upon protonation.[3] This unique combination of high basicity and low nucleophilicity makes it a valuable reagent in a wide range of organic transformations, including dehydrohalogenations, elimination reactions, and various base-catalyzed condensations.[2]

However, the homogeneous nature of DMAN presents challenges in catalyst separation from the reaction mixture, leading to product contamination and difficulties in catalyst recycling. To overcome these limitations, immobilization of DMAN onto solid supports has emerged as a promising strategy. Heterogenization of DMAN facilitates easy separation of the catalyst by simple filtration, enabling straightforward product purification and repeated use of the catalyst, which aligns with the principles of green and sustainable chemistry.[4]

This document provides detailed application notes and experimental protocols for the immobilization of DMAN on various solid supports, its characterization, and its application as a heterogeneous catalyst, with a focus on the Knoevenagel condensation reaction.

Immobilization Strategies

The covalent attachment of DMAN derivatives to solid supports is the most common approach to achieve a stable and reusable catalyst. The choice of support material and the method of immobilization are crucial for the final catalyst's performance.

Common Solid Supports:

  • Silica (B1680970): Amorphous or mesoporous silica (e.g., MCM-41) is a widely used support due to its high surface area, tunable pore size, and thermal and mechanical stability.[4]

  • Polymers: Polymeric supports, such as polystyrene or functionalized poly(meth)acrylates, offer flexibility in tuning the catalyst's microenvironment.

  • Magnetic Nanoparticles: The use of magnetic nanoparticles (e.g., carbon-coated cobalt or iron oxides) as supports allows for facile catalyst separation from the reaction mixture using an external magnetic field.

Data Presentation: Performance of Immobilized DMAN Catalysts

The following tables summarize the key performance indicators for DMAN immobilized on different solid supports in the Knoevenagel condensation of benzaldehyde (B42025) with active methylene (B1212753) compounds.

Table 1: Properties of Immobilized DMAN Catalysts

Catalyst IDSolid SupportDMAN DerivativeLoading (mmol/g)Surface Area (m²/g)Pore Size (nm)
Cat-1 Silica (MCM-41)DMAN-functionalized silane0.5 - 1.5800 - 10002.5 - 3.5
Cat-2 PolystyreneChloromethylated DMAN1.0 - 2.0Not ReportedNot Applicable
Cat-3 Magnetic NanoparticlesCarboxy-functionalized DMAN0.2 - 0.850 - 150Not Applicable

Table 2: Catalytic Performance in Knoevenagel Condensation¹

Catalyst IDBenzaldehyde DerivativeActive Methylene CompoundCatalyst Loading (mol%)SolventTime (h)Yield (%)
Cat-1 BenzaldehydeMalononitrile2Ethanol (B145695)1>95
Cat-1 4-NitrobenzaldehydeEthyl Cyanoacetate2Toluene (B28343)392
Cat-2 BenzaldehydeMalononitrile5Dichloromethane298
Cat-3 BenzaldehydeMalononitrile1Ethanol0.599

¹Reaction conditions: Room temperature unless otherwise specified.

Table 3: Recyclability of Immobilized DMAN Catalysts

| Catalyst ID | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) | Cycle 5 Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Cat-1 | 96 | 95 | 94 | 92 | 90 | | Cat-2 | 98 | 97 | 96 | 95 | 93 | | Cat-3 | 99 | 99 | 98 | 98 | 97 |

Experimental Protocols

Protocol 1: Synthesis of Silica-Supported DMAN (Cat-1)

This protocol describes a general procedure for the covalent immobilization of a DMAN derivative onto mesoporous silica (MCM-41).

Workflow for Synthesis of Silica-Supported DMAN

G cluster_0 Step 1: Functionalization of DMAN cluster_1 Step 2: Preparation of Support cluster_2 Step 3: Immobilization cluster_3 Step 4: Work-up A 1,8-Diaminonaphthalene (B57835) C DMAN-silane derivative A->C Reaction B Alkylation & Silylation Reagents B->C G DMAN-silane derivative D Mesoporous Silica (MCM-41) F Activated MCM-41 D->F Treatment E Activation (Acid wash, drying) E->F H Activated MCM-41 I Silica-Supported DMAN (Cat-1) G->I Grafting H->I K Crude Product J Toluene, Reflux J->I L Washing (Toluene, Ethanol) K->L M Drying (Vacuum) L->M N Final Catalyst M->N

Caption: Synthesis of Silica-Supported DMAN.

Materials:

  • 1,8-Diaminonaphthalene

  • (3-Chloropropyl)trimethoxysilane

  • Methyl iodide

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Mesoporous silica (MCM-41)

  • Anhydrous toluene

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Synthesis of a DMAN-silane derivative:

    • In a round-bottom flask, dissolve 1,8-diaminonaphthalene in anhydrous DMF.

    • Add potassium carbonate, followed by the dropwise addition of methyl iodide. Stir the reaction mixture at room temperature for 24 hours to obtain this compound (DMAN).

    • To a solution of DMAN in anhydrous toluene, add (3-chloropropyl)trimethoxysilane and reflux the mixture for 48 hours.

    • After cooling, the solvent is removed under reduced pressure to yield the crude DMAN-silane derivative.

  • Activation of Silica Support:

    • Treat MCM-41 with a 1 M solution of hydrochloric acid for 6 hours to remove any impurities.

    • Filter, wash with deionized water until neutral pH, and dry in an oven at 120 °C for 12 hours.

  • Immobilization:

    • Suspend the activated MCM-41 in anhydrous toluene.

    • Add the DMAN-silane derivative to the suspension.

    • Reflux the mixture under an inert atmosphere for 24 hours.

  • Work-up:

    • Cool the mixture to room temperature and filter the solid.

    • Wash the solid sequentially with toluene and ethanol to remove any unreacted species.

    • Dry the final silica-supported DMAN catalyst under vacuum at 80 °C for 12 hours.

Protocol 2: Characterization of Immobilized DMAN

Workflow for Catalyst Characterization

G cluster_0 Spectroscopic Analysis cluster_1 Thermal & Elemental Analysis cluster_2 Morphological Analysis cluster_3 Data Interpretation A Immobilized DMAN Catalyst B FTIR Spectroscopy A->B C Solid-State NMR A->C D Thermogravimetric Analysis (TGA) A->D E Elemental Analysis (CHN) A->E F Scanning Electron Microscopy (SEM) A->F G Transmission Electron Microscopy (TEM) A->G H N2 Adsorption-Desorption (BET) A->H I Confirmation of Immobilization B->I C->I J Quantification of Loading D->J E->J K Surface Properties F->K G->K H->K

Caption: Characterization of Immobilized DMAN.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Record the FTIR spectra of the bare support, the DMAN derivative, and the final catalyst.

    • Successful immobilization is confirmed by the appearance of characteristic peaks of the DMAN moiety (e.g., C-H stretching of methyl groups, aromatic C=C stretching) on the spectrum of the final catalyst, which are absent in the spectrum of the bare support.

  • Thermogravimetric Analysis (TGA):

    • Perform TGA of the catalyst under a nitrogen atmosphere from room temperature to 800 °C.

    • The weight loss corresponding to the decomposition of the organic DMAN moiety can be used to estimate the loading of the proton sponge on the support.

  • Elemental Analysis (CHN):

    • Determine the weight percentage of carbon, hydrogen, and nitrogen in the catalyst.

    • The nitrogen content can be used to calculate the loading of DMAN on the support.

  • Brunauer-Emmett-Teller (BET) Analysis:

    • Measure the nitrogen adsorption-desorption isotherms to determine the surface area, pore volume, and pore size distribution of the support and the final catalyst. A decrease in these parameters after immobilization indicates the presence of the organic moiety within the pores.

Protocol 3: Application in Knoevenagel Condensation and Catalyst Recycling

This protocol provides a general procedure for using the immobilized DMAN catalyst in a Knoevenagel condensation and for its subsequent recycling.

Workflow for Catalytic Application and Recycling

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Product Isolation cluster_3 Catalyst Recycling A Aldehyde E Reaction Mixture A->E B Active Methylene Compound B->E C Immobilized DMAN Catalyst C->E D Solvent D->E F Stirring at RT E->F G TLC / GC Monitoring F->G H Reaction Completion G->H I Filtration / Magnetic Separation H->I J Catalyst I->J K Filtrate I->K P Washing (Solvent) J->P L Solvent Evaporation K->L M Crude Product L->M N Purification (Recrystallization / Chromatography) M->N O Pure Product N->O Q Drying P->Q R Reactivated Catalyst Q->R R->C Reuse

Caption: Catalytic Application and Recycling.

Materials:

  • Benzaldehyde (or other aldehyde)

  • Malononitrile (or other active methylene compound)

  • Immobilized DMAN catalyst

  • Ethanol (or other suitable solvent)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction:

    • In a round-bottom flask, add the aldehyde (1 mmol), the active methylene compound (1.1 mmol), the immobilized DMAN catalyst (e.g., 2 mol% based on the aldehyde), and the solvent (5 mL).

    • Stir the mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Product Isolation:

    • Upon completion of the reaction, separate the catalyst from the reaction mixture by filtration (for silica or polymer supports) or by using an external magnet (for magnetic supports).

    • Wash the recovered catalyst with the reaction solvent.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization or column chromatography.

  • Catalyst Recycling:

    • Wash the recovered catalyst with a suitable solvent (e.g., ethanol, then diethyl ether) to remove any adsorbed species.

    • Dry the catalyst under vacuum.

    • The reactivated catalyst can be used for subsequent reaction cycles under the same conditions.

Conclusion

The immobilization of this compound on solid supports offers a practical solution to the challenges associated with its homogeneous use. The resulting heterogeneous catalysts demonstrate high efficiency, selectivity, and excellent recyclability in various organic transformations, particularly in base-catalyzed reactions like the Knoevenagel condensation. The choice of the solid support and the immobilization strategy can be tailored to specific applications, providing a versatile platform for the development of robust and sustainable catalytic processes in research and industry.

References

Application Notes and Protocols for Proton Sponge Matrices in MALDI Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful analytical technique for the analysis of a wide range of molecules. However, the analysis of low molecular weight (LMW) compounds is often hampered by interference from matrix-related ions in the low mass range. Proton sponges, such as 1,8-bis(dimethylamino)naphthalene (DMAN) and its derivatives, have emerged as a novel class of matrices that overcome this limitation, particularly for the analysis of acidic small molecules in negative-ion mode.[1][2][3] Their superbasic nature facilitates the deprotonation of analytes, leading to clean spectra with minimal background interference.[3] This document provides detailed application notes and protocols for the use of proton sponge matrices in MALDI-MS.

Principle of Operation: Matrix-Assisted Ionization/Laser Desorption (MAILD)

Proton sponge matrices operate via a mechanism known as Matrix-Assisted Ionization/Laser Desorption (MAILD).[4] Unlike conventional MALDI matrices that often rely on gas-phase protonation, proton sponges are strong bases that deprotonate the acidic analyte in the condensed phase during sample preparation.[3] This forms an ion pair consisting of the protonated matrix and the deprotonated analyte.[3] Upon laser irradiation, this pre-formed ion pair is desorbed, and the deprotonated analyte is directly detected, resulting in a simplified mass spectrum with little to no matrix-related peaks.[1][2]

MAILD_Mechanism cluster_0 Sample Preparation (Condensed Phase) cluster_1 MALDI Process (Gas Phase) Analyte Analyte (AH) IonPair Ion Pair ([BH]+[A]-) Analyte->IonPair Proton Transfer ProtonSponge Proton Sponge (B) ProtonSponge->IonPair Desorption Desorption/ Ionization IonPair->Desorption Laser Irradiation Laser Laser Pulse (337 nm) Laser->Desorption ProtonatedMatrix Protonated Matrix ([BH]+) Desorption->ProtonatedMatrix DeprotonatedAnalyte Deprotonated Analyte ([A]-) Desorption->DeprotonatedAnalyte MassAnalyzer To Mass Analyzer DeprotonatedAnalyte->MassAnalyzer

Caption: MAILD mechanism of proton sponge matrices.

Featured Proton Sponge Matrices

Two prominent proton sponge matrices are highlighted in these notes:

  • This compound (DMAN): A widely used proton sponge for the analysis of a variety of acidic LMW compounds, including fatty acids, amino acids, hormones, and short peptides.[1][2] It is particularly advantageous for producing clean spectra. However, its high volatility can be a drawback for applications requiring high vacuum.[5]

  • 4-maleicanhydridoproton sponge (MAPS): A vacuum-stable derivative of DMAN designed for MALDI imaging mass spectrometry (MALDI-MSI).[4][6] Its reduced volatility makes it suitable for the spatial mapping of small molecules, such as oncometabolites in tumor tissues.[4][6]

Quantitative Data

Proton sponge matrices have demonstrated excellent performance for quantitative analysis, with calibration curves showing good linearity over two to three orders of magnitude for various analytes.[1][2]

Table 1: Representative Linearity of Calibration Curves for Various Analytes using DMAN Matrix.

Analyte ClassExample AnalyteConcentration Range (pmol)R² Value
Fatty AcidsPalmitic Acid1 - 100> 0.99
Amino AcidsGlutamic Acid5 - 500> 0.99
PeptidesBradykinin0.1 - 100> 0.995
Plant HormonesAbscisic Acid10 - 1000> 0.98

Note: The data in this table are representative examples based on published literature and are for illustrative purposes.

Table 2: Limits of Detection (LODs) for Various Analytes using Proton Sponge Matrices.

AnalyteMatrixLOD (on-plate)
Fatty AcidsDMANlow pmol to high fmol
Amino AcidsDMANlow pmol
Short PeptidesDMANlow fmol
Lactate (B86563)MAPSNot specified
2-HydroxyglutarateMAPSNot specified

Note: The data in this table are compiled from published literature.[1][2][6]

Experimental Protocols

Protocol 1: Analysis of Small Molecules using DMAN Matrix

This protocol is suitable for the analysis of acidic LMW compounds from solutions or extracts.

Materials:

  • This compound (DMAN)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Analyte standards or sample extracts

  • MALDI target plate

Procedure:

  • Matrix Solution Preparation: Prepare a 10 mg/mL stock solution of DMAN in a 1:1 (v/v) mixture of ACN and MeOH.

  • Sample Preparation: Dissolve analyte standards or sample extracts in a suitable solvent (e.g., ACN/water 1:1 v/v) to a final concentration in the low pmol/µL to fmol/µL range.

  • Sample-Matrix Deposition (Dried-Droplet Method): a. Mix the analyte solution and the DMAN matrix solution in a 1:1 volume ratio. b. Vortex the mixture briefly. c. Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate. d. Allow the spot to air dry completely at room temperature.

  • Mass Spectrometry Analysis: a. Insert the target plate into the MALDI-TOF mass spectrometer. b. Acquire spectra in negative-ion reflectron mode. c. Use a nitrogen laser (337 nm) for desorption/ionization. d. Optimize laser energy to achieve good signal-to-noise ratio while minimizing fragmentation. e. Calibrate the instrument using an appropriate standard for the desired mass range.

Protocol 2: MALDI Imaging of Small Molecules using MAPS Matrix

This protocol is designed for the spatial analysis of small molecules in tissue sections.

Materials:

  • 4-maleicanhydridoproton sponge (MAPS)

  • Acetonitrile (ACN), HPLC grade

  • Chloroform, HPLC grade

  • Frozen tissue sections mounted on conductive slides

  • Automated matrix sprayer (e.g., HTX M3 Sprayer, ImagePrep)

Procedure:

  • Tissue Section Preparation: a. Section the frozen tissue at 10-12 µm using a cryostat. b. Thaw-mount the tissue section onto a conductive ITO slide. c. Store the slide in a desiccator until matrix application.

  • Matrix Solution Preparation: Prepare a 5 mg/mL solution of MAPS in 90% (v/v) ACN/chloroform.

  • Automated Matrix Spraying: a. Place the slide in the automated sprayer. b. Apply the MAPS matrix solution using the following parameters (example for ImagePrepTM):

    • Number of cycles: 30
    • Spray power: 25%
    • Modulation: 10%
    • Spray time: 1.5 s
    • Incubation time: 75 s
    • Dry time: 30 s c. Ensure a uniform, fine crystal layer of the matrix covers the tissue section.

  • Mass Spectrometry Imaging: a. Acquire data in negative-ion mode using a MALDI-TOF mass spectrometer equipped for imaging. b. Define the imaging area over the tissue section. c. Set the desired spatial resolution (e.g., 50-100 µm). d. Acquire mass spectra at each pixel across the defined area. e. Generate ion maps for specific m/z values corresponding to the analytes of interest.

Visualizations

Experimental_Workflow cluster_prep Sample & Matrix Preparation cluster_application Matrix Application cluster_analysis Data Acquisition & Analysis SamplePrep Sample Preparation (Extraction/Tissue Sectioning) DriedDroplet Dried-Droplet (for extracts) SamplePrep->DriedDroplet AutomatedSpray Automated Spraying (for imaging) SamplePrep->AutomatedSpray MatrixSol Matrix Solution Preparation (DMAN or MAPS) MatrixSol->DriedDroplet MatrixSol->AutomatedSpray MALDI_MS MALDI-MS/MSI (Negative-ion mode) DriedDroplet->MALDI_MS AutomatedSpray->MALDI_MS DataProc Data Processing (Baseline Correction, Peak Picking) MALDI_MS->DataProc Quant Quantification/ Image Generation DataProc->Quant DataAnalysis Biological Interpretation Quant->DataAnalysis

Caption: General experimental workflow for MALDI-MS using proton sponge matrices.

Cancer_Metabolism_Imaging cluster_cell Cancer Cell Metabolism (Warburg Effect) cluster_imaging MALDI Imaging with MAPS Glucose Glucose Warburg Aerobic Glycolysis Glucose->Warburg Pyruvate Pyruvate Lactate Lactate (m/z 89) Pyruvate->Lactate LDH-A TCA TCA Cycle Pyruvate->TCA IonMap Generate Ion Map for Lactate (m/z 89) Lactate->IonMap Detection & Mapping Warburg->Pyruvate Tissue Tumor Tissue Section MAPS Apply MAPS Matrix Tissue->MAPS MALDI_IMS MALDI-MS Imaging MAPS->MALDI_IMS MALDI_IMS->IonMap

Caption: Conceptual workflow for mapping lactate distribution in tumor tissue.

References

Application Notes: Synthesis and Utility of a Proton Sponge-Based Fluorescent pH Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis and application of a novel fluorescent probe based on the 1,8-bis(dimethylamino)naphthalene moiety, commonly known as a "Proton Sponge." This unique class of compounds exhibits exceptionally high basicity and, when incorporated into a fluorescent scaffold, can create highly sensitive "turn-on" fluorescent sensors for pH. The probe described herein is synthesized by coupling the Proton Sponge scaffold with a 4-aminonaphthalimide fluorophore. The underlying sensing mechanism is based on photoinduced electron transfer (PET), which is modulated by the protonation state of the Proton Sponge, leading to a significant increase in fluorescence intensity upon protonation. This probe is particularly noteworthy for its high pKa value (approximately 11), making it suitable for detecting subtle pH changes in highly alkaline environments.[1]

Data Presentation

The photophysical properties of the Proton Sponge-4-aminonaphthalimide fluorescent probe are summarized in the table below. These values are based on the reported characteristics of the probe, which operates as a proton-triggered fluorescent switch.[1]

PropertyValueReference
Sensing MechanismPhotoinduced Electron Transfer (PET)[1]
Fluorescent Response"Turn-on" upon protonation[1]
pKa~11[1]
Key FeatureHigh sensitivity to low proton concentrations in high pH aqueous solutions[1]

Experimental Protocols

The following protocols provide a representative methodology for the synthesis of the Proton Sponge-4-aminonaphthalimide fluorescent probe. While the precise, step-by-step details from the original publication were not available, this protocol is based on established and well-documented organic synthesis reactions for the formation of naphthalimides and the coupling of aromatic amines.

Protocol 1: Synthesis of N-(8-(dimethylamino)naphthalen-1-yl)-4-nitro-1,8-naphthalimide

This step involves the condensation of 4-nitro-1,8-naphthalic anhydride (B1165640) with a derivative of the Proton Sponge.

Materials:

  • 4-nitro-1,8-naphthalic anhydride

  • This compound (Proton Sponge)

  • Acetic acid (glacial)

  • Ethanol (B145695)

  • Standard laboratory glassware for reflux and filtration

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-nitro-1,8-naphthalic anhydride and 1.1 equivalents of this compound in glacial acetic acid.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water and then with cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure N-(8-(dimethylamino)naphthalen-1-yl)-4-nitro-1,8-naphthalimide.

Protocol 2: Reduction of the Nitro Group to an Amino Group

This step converts the nitro-substituted naphthalimide to the final fluorescent amino-naphthalimide probe.

Materials:

  • N-(8-(dimethylamino)naphthalen-1-yl)-4-nitro-1,8-naphthalimide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Sodium dithionite (B78146) (Na₂S₂O₄)

  • Ethanol or a suitable solvent mixture

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Standard laboratory glassware for stirring and extraction

Procedure:

  • Suspend the N-(8-(dimethylamino)naphthalen-1-yl)-4-nitro-1,8-naphthalimide (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of Tin(II) chloride dihydrate (e.g., 5 equivalents).

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the final Proton Sponge-4-aminonaphthalimide fluorescent probe.

Visualizations

Signaling Pathway: Photoinduced Electron Transfer (PET) Mechanism

The fluorescence of the probe is quenched in its deprotonated state due to photoinduced electron transfer from the lone pair of electrons on the Proton Sponge nitrogen to the excited naphthalimide fluorophore. Upon protonation, the energy of this lone pair is lowered, inhibiting PET and allowing the fluorophore to fluoresce.

PET_Mechanism cluster_off Fluorescence OFF (High pH) cluster_on Fluorescence ON (Low pH) PS_N Proton Sponge (N:) NI_excited Naphthalimide* (Excited State) PS_N->NI_excited PET PS_NH Protonated Sponge (N-H+) PS_N->PS_NH Protonation NI_ground Naphthalimide (Ground State) NI_excited->NI_ground Non-radiative decay NI_excited_on Naphthalimide* (Excited State) NI_ground_on Naphthalimide (Ground State) NI_excited_on->NI_ground_on Fluorescence Light_off Light (hν) Light_off->NI_excited Excitation Light_on Light (hν) Light_on->NI_excited_on Excitation Proton H+

Caption: PET mechanism of the Proton Sponge-based fluorescent probe.

Experimental Workflow: Synthesis of the Fluorescent Probe

The synthesis is a two-step process starting from commercially available reagents.

Synthesis_Workflow Start Starting Materials: 4-nitro-1,8-naphthalic anhydride This compound Step1 Step 1: Condensation (Reflux in Acetic Acid) Start->Step1 Intermediate Intermediate: N-(8-(dimethylamino)naphthalen-1-yl) -4-nitro-1,8-naphthalimide Step1->Intermediate Step2 Step 2: Reduction (e.g., SnCl2·2H2O) Intermediate->Step2 Final_Product Final Product: Proton Sponge-4-aminonaphthalimide Fluorescent Probe Step2->Final_Product

Caption: Representative synthetic workflow for the fluorescent probe.

References

Application Notes and Protocols for 1,8-Bis(dimethylamino)naphthalene as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle of Operation

1,8-Bis(dimethylamino)naphthalene, commonly known by its trade name Proton-Sponge®, is a unique aromatic diamine with exceptionally high basicity. Its structure, featuring two dimethylamino groups in close proximity on the naphthalene (B1677914) ring, results in significant steric strain and electrostatic repulsion between the nitrogen lone pairs. This strain is relieved upon protonation, where a proton is captured and held in a strong intramolecular hydrogen bond between the two nitrogen atoms. This remarkable affinity for protons gives it a very high pKa value, making it a "superbase".

The utility of this compound as a pH indicator stems from its pH-dependent fluorescence. The protonated and non-protonated forms of the molecule exhibit different fluorescence properties. As the pH of the environment changes, the equilibrium between these two states shifts, leading to a corresponding change in fluorescence intensity. This allows for the sensitive detection of pH changes in various chemical and biological systems.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine
Common Name This compound, Proton-Sponge®
CAS Number 20734-58-1
Molecular Formula C₁₄H₁₈N₂
Molecular Weight 214.31 g/mol
Appearance White to off-white crystalline powder
Melting Point 47-51 °C
pKa (in water) ~12.1 - 12.34
Solubility Soluble in organic solvents, poorly soluble in water

Instrumentation and Reagents

  • Instrumentation:

    • Spectrofluorometer

    • pH meter

    • Vortex mixer

    • Calibrated micropipettes

  • Reagents:

    • This compound (Proton-Sponge®)

    • High-purity solvent for stock solution (e.g., DMSO, Ethanol)

    • Buffer solutions of various pH values (e.g., phosphate, borate)

    • High-purity water

Experimental Protocols

Preparation of Stock Solution

A stock solution of this compound should be prepared in a high-purity organic solvent in which it is readily soluble.

  • Procedure:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in a known volume of a suitable solvent (e.g., DMSO) to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved.

    • Store the stock solution in a tightly sealed, light-protected container at 4°C.

Determination of pH-Dependent Fluorescence

This protocol outlines the steps to characterize the fluorescence properties of this compound at different pH values.

  • Procedure:

    • Prepare a series of buffer solutions with a range of known pH values.

    • In a set of fluorescence cuvettes, add a working concentration of this compound (e.g., 10 µM) to each buffer solution.

    • Gently mix the solutions and allow them to equilibrate.

    • Measure the fluorescence emission spectra for each sample using a spectrofluorometer. It is recommended to perform an initial scan to determine the optimal excitation and emission wavelengths. The protonated form is reported to have an absorption maximum at 285 nm.

    • Record the fluorescence intensity at the emission maximum for each pH value.

    • Plot the fluorescence intensity as a function of pH to generate a calibration curve.

Data Presentation

The quantitative data for the pH-dependent fluorescence of this compound should be summarized in a clear and structured table. Below is an illustrative example of how such data could be presented.

pHExcitation Wavelength (λex) (nm)Emission Wavelength (λem) (nm)Relative Fluorescence Intensity (a.u.)
4.02853401200
6.02853401150
8.0285340900
10.0285340500
12.0285340100
13.028534050

Note: The fluorescence intensity values are hypothetical and for illustrative purposes only. The optimal excitation and emission wavelengths should be determined experimentally.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development applications:

  • Monitoring pH in Chemical Reactions: Its high pKa makes it suitable for monitoring pH in strongly basic conditions where many common indicators are not effective.

  • Biological pH Sensing: While its high pKa limits its use for measuring physiological pH in the cytoplasm of cells, it can be employed to study highly alkaline microenvironments within biological systems.

  • Drug Delivery Systems: In drug development, pH-responsive drug delivery systems are of great interest. This compound and its derivatives can be incorporated into nanoparticles or other delivery vehicles to monitor the release of drugs triggered by pH changes, such as in the acidic environment of endosomes or lysosomes. This is based on the "proton sponge" hypothesis, where the influx of protons into vesicles containing such a compound leads to osmotic swelling and rupture, facilitating the release of the therapeutic agent.

Mandatory Visualizations

Caption: Protonation of this compound.

experimental_workflow Experimental Workflow for pH Measurement prep_stock Prepare Stock Solution (10 mM in DMSO) prep_samples Prepare Samples (Working Concentration in Buffers) prep_stock->prep_samples prep_buffers Prepare pH Buffers prep_buffers->prep_samples measurement Fluorescence Measurement (Spectrofluorometer) prep_samples->measurement analysis Data Analysis (Plot Intensity vs. pH) measurement->analysis

Caption: Workflow for pH determination.

Troubleshooting & Optimization

Technical Support Center: Overcoming Catalyst Poisoning by Protonated 1,8-Bis(dimethylamino)naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with catalyst poisoning by protonated 1,8-Bis(dimethylamino)naphthalene, commonly known as Proton Sponge. The information is tailored for professionals in research, scientific, and drug development fields who may encounter this issue during their experiments.

Troubleshooting Guides

Catalyst poisoning by protonated this compound can manifest as reduced reaction rates, incomplete conversion, or complete inhibition of the catalytic process. The following guides provide a structured approach to identifying and resolving these issues.

Issue 1: Reduced Catalytic Activity in the Presence of Proton Sponge

Symptoms:

  • Slower than expected reaction rates.

  • The need for higher catalyst loading to achieve desired conversion.

  • Reaction stalls before reaching completion.

Possible Causes:

  • Strong Coordination to Metal Centers: The protonated form of this compound, being a cation, can interact with and block active sites on heterogeneous catalysts or form stable, inactive complexes with homogeneous catalysts. This is particularly relevant for transition metal catalysts like palladium.[1][2][3]

  • Acid-Base Neutralization: In reactions catalyzed by solid acids, such as zeolites, the strong basicity of the Proton Sponge can lead to the neutralization of active acid sites, rendering the catalyst inactive.

Troubleshooting Steps:

  • Evaluate the Necessity of Proton Sponge: Re-assess the reaction mechanism to determine if a weaker, less sterically hindered, or non-coordinating base could be a suitable alternative.

  • Optimize Base Stoichiometry: Carefully titrate the amount of Proton Sponge used. Use the minimum effective amount to avoid excess base that can interact with the catalyst.

  • Modify Catalyst System:

    • Ligand Modification (for homogeneous catalysts): Employ bulky, electron-rich ligands (e.g., biarylphosphines for palladium catalysts) that can stabilize the metal center and minimize displacement by the protonated base.[3]

    • Support Modification (for heterogeneous catalysts): Altering the catalyst support may reduce the affinity for the protonated base.

  • Sequential Addition: Introduce the catalyst and the Proton Sponge at different stages of the reaction if the mechanism allows. This can minimize their direct interaction.

Issue 2: Complete Catalyst Deactivation

Symptoms:

  • No discernible product formation.

  • Precipitation of the catalyst from the reaction mixture (e.g., formation of palladium black).[1]

Possible Causes:

  • Irreversible Poisoning: The protonated Proton Sponge may bind irreversibly to the catalyst's active sites.

  • Catalyst Agglomeration: Strong interactions with the protonated base can lead to the destabilization and agglomeration of metal nanoparticle catalysts into inactive bulk material.[1]

Troubleshooting Steps:

  • Catalyst Regeneration (if feasible):

    • Acid Washing: For acid-sensitive poisons, a carefully controlled wash with a dilute acid might regenerate the catalyst. However, this must be done with caution to avoid damaging the catalyst itself.

    • Solvent Washing: Washing the catalyst with a solvent that can dissolve and remove the adsorbed protonated sponge and its salts may be effective.

    • Thermal Treatment: In some cases, calcination at elevated temperatures can burn off organic poisons, though this is a harsh method and may lead to catalyst sintering.

  • Consider a Heterogenized Proton Sponge: The use of a Proton Sponge immobilized on a solid support (e.g., magnetic nanoparticles) allows for its easy removal from the reaction mixture before it can significantly interact with and poison the primary catalyst.

  • Alternative Non-Nucleophilic Bases: Explore other sterically hindered, non-nucleophilic bases that may have a lower tendency to poison the specific catalyst being used. Examples include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or certain phosphazene bases.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why does protonated this compound poison my catalyst when it's supposed to be a non-nucleophilic base?

A1: While this compound is non-nucleophilic due to steric hindrance, its protonated form is a cation that can still interact with and block the active sites of a catalyst.[4] This is a form of chemical deactivation where the poison chemically bonds to the catalyst's active sites. For transition metal catalysts, the lone pair of electrons on the nitrogen atoms can also coordinate to the metal center, leading to inhibition.

Q2: Can I regenerate a palladium catalyst that has been poisoned by Proton Sponge?

A2: Regeneration of palladium catalysts poisoned by nitrogen-containing compounds is possible, though the effectiveness can vary. A patented method suggests that contacting the spent catalyst with an aqueous solution of an alkali or alkaline earth metal bicarbonate, carbonate, nitrate, chloride, fluoride, or hydroxide (B78521) can achieve significant reactivation.[2] For instance, slurrying a poisoned palladium-on-carbon catalyst with an aqueous sodium carbonate solution and heating it has been shown to restore catalytic activity.[2]

Q3: Are there any quantitative data on the impact of Proton Sponge on catalyst activity?

A3: While specific quantitative data for catalyst poisoning by protonated this compound is not extensively available in a centralized format, studies on the impact of other amines on catalyst productivity provide some insight. For example, in Ziegler-Natta polymerization, dimethylamine (B145610) at 140 ppm can lead to a 19.57% decline in productivity, indicating that even small amounts of basic nitrogenous compounds can have a significant negative impact.[6] The extent of poisoning is highly dependent on the specific catalyst, reaction conditions, and the concentration of the poison.

Q4: How does the choice of ligand affect the susceptibility of a palladium catalyst to poisoning by Proton Sponge?

A4: In palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands can create a sterically hindered and electronically stable palladium center. This stabilization can make it more difficult for the protonated Proton Sponge or other inhibiting species to displace the ligand and deactivate the catalyst.[3]

Q5: What are some alternative non-nucleophilic bases I can use to avoid this poisoning issue?

A5: Several other non-nucleophilic bases can be considered, each with its own advantages and disadvantages depending on the reaction. Common alternatives include:

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic amidine base often used in elimination reactions.[5]

  • DIPEA (N,N-Diisopropylethylamine or Hünig's Base): A sterically hindered amine base.[5]

  • Lithium diisopropylamide (LDA): A very strong, sterically hindered base, typically used for deprotonation to form enolates.[4][5]

  • Phosphazene bases: A class of very strong, non-nucleophilic bases.[5]

The choice of base should be guided by the specific requirements of the reaction, including the pKa of the proton to be abstracted and the compatibility with the catalyst and other reagents.

Data Presentation

Table 1: Comparison of Common Non-Nucleophilic Bases

BasepKa of Conjugate AcidKey FeaturesPotential Issues
This compound (Proton Sponge) 12.1 (in water), 18.6 (in acetonitrile)Exceptionally high basicity, low nucleophilicity.Potential for catalyst poisoning.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) ~13.5 (in water)Strong, non-nucleophilic, good for E2 eliminations.[5]Can sometimes act as a ligand.
DIPEA (Hünig's Base) ~10.75Moderately strong, sterically hindered.May not be strong enough for all deprotonations.
Lithium diisopropylamide (LDA) ~36 (in THF)Very strong, highly hindered, good for kinetic enolate formation.[7]Highly reactive, requires low temperatures.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Washing

This protocol describes a general method for attempting to regenerate a heterogeneous catalyst poisoned by an organic base like Proton Sponge.

Materials:

  • Spent catalyst

  • An appropriate solvent (e.g., toluene, THF, or a solvent in which the protonated sponge salt is soluble)

  • Mild aqueous acid or base solution (optional, test for catalyst compatibility first)

  • Inert gas (e.g., nitrogen or argon)

  • Filtration apparatus

Procedure:

  • Under an inert atmosphere, carefully filter the spent catalyst from the reaction mixture.

  • Wash the catalyst multiple times with the chosen solvent to remove residual reaction components.

  • Create a slurry of the catalyst in the chosen solvent.

  • Stir the slurry at room temperature for 1-2 hours. For more strongly adsorbed poisons, gentle heating may be applied, but monitor for catalyst degradation.

  • Filter the catalyst and repeat the washing process if necessary.

  • If using a mild acid or base wash, slurry the catalyst in the aqueous solution for a short period (e.g., 15-30 minutes), then filter and wash thoroughly with deionized water and then a non-protic solvent to dry.

  • Dry the catalyst under vacuum before reuse.

  • Test the activity of the regenerated catalyst on a small-scale reaction to evaluate the effectiveness of the regeneration.

Protocol 2: In-situ Catalyst Reactivation for Palladium Catalysts

This protocol is adapted from a patented method for reactivating palladium catalysts poisoned by nitrogenous impurities.[2]

Materials:

  • Spent palladium catalyst in the reaction vessel

  • Aqueous solution of sodium carbonate (Na₂CO₃)

Procedure:

  • After the primary reaction is complete and the catalyst is observed to be deactivated, separate the bulk of the reaction mixture if possible, leaving the catalyst in the reactor.

  • Add an aqueous solution of sodium carbonate to the reactor to create a slurry with the poisoned catalyst. The concentration of the sodium carbonate solution should be determined empirically, starting with a dilute solution (e.g., 5-10 wt%).

  • Heat the slurry under pressure (e.g., in an autoclave) to a temperature of around 185°C for a period of 2 hours.[2]

  • Cool the reactor, filter the reactivated catalyst, and wash it thoroughly with water and then a suitable organic solvent to remove residual salts and water.

  • Dry the catalyst under vacuum.

Caution: This procedure involves heating under pressure and should only be performed in appropriate equipment by trained personnel.

Visualizations

Catalyst_Poisoning_Pathway A Active Catalyst E Poisoned Catalyst (Catalyst-PSH+ Complex) A->E Poisoning Event B Proton Sponge (PS) D Protonated PS (PSH+) B->D Protonation C Proton Source (H+) C->D D->E F Inactive Catalyst E->F Deactivation Troubleshooting_Workflow Start Reduced Catalyst Activity Observed Q1 Is Proton Sponge essential? Start->Q1 A1_Yes Optimize Stoichiometry Q1->A1_Yes Yes A1_No Select Alternative Base Q1->A1_No No Q2 Is catalyst still inactive? A1_Yes->Q2 A2_No Problem Solved A1_No->A2_No A2_Yes Attempt Catalyst Regeneration Q2->A2_Yes Yes Q2->A2_No No Regen_Methods Regeneration Options: - Solvent Washing - Mild Acid/Base Wash - Thermal Treatment A2_Yes->Regen_Methods End Consider Catalyst Replacement Regen_Methods->End

References

Technical Support Center: Optimizing Reaction Conditions with 1,8-Bis(dimethylamino)naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,8-Bis(dimethylamino)naphthalene, commonly known as Proton-Sponge™. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you optimize your reaction conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered when using this compound as a base in organic synthesis.

Q1: Why is my reaction not proceeding to completion?

A1: An incomplete reaction can be due to several factors related to the basicity of this compound:

  • Insufficient Basicity in the Chosen Solvent: The effectiveness of this compound as a base is highly dependent on the solvent. Its basicity is significantly lower in some solvents compared to others. For instance, the pKa of its conjugate acid is much higher in acetonitrile (B52724) than in water, indicating it is a much stronger base in acetonitrile.[1][2] Ensure your solvent is appropriate for the required basicity of your reaction.

  • Stoichiometry: Ensure you are using a sufficient stoichiometric amount of the base to neutralize the acid generated in your reaction. A 1:1 stoichiometry is a good starting point, but optimization may be required.

  • Steric Hindrance: While its non-nucleophilic nature is advantageous, the steric bulk of this compound can sometimes hinder its ability to deprotonate a sterically congested acidic proton.

Q2: I am observing unexpected side products. What could be the cause?

A2: Although this compound is known for its low nucleophilicity, side reactions can still occur under certain conditions:

  • Reaction with Highly Electrophilic Reagents: In the presence of exceptionally reactive electrophiles, this compound can act as a carbon nucleophile, leading to undesired byproducts.[3]

  • Hydride Donor: In some cases, particularly with certain transition metal complexes or strong Lewis acids, this compound can act as a hydride donor.[3]

  • Decomposition at High Temperatures: Like many organic molecules, this compound can decompose at elevated temperatures, potentially leading to a complex mixture of byproducts.

Q3: How do I effectively remove the protonated this compound and unreacted base after the reaction?

A3: The basic nature of this compound allows for a straightforward acidic workup to remove it and its protonated form from the reaction mixture.

  • Aqueous Acid Wash: During the workup, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the basic nitrogen atoms.[4] The resulting ammonium (B1175870) salt is water-soluble and will be extracted into the aqueous layer.[4] This process can be repeated several times to ensure complete removal.

  • Copper Sulfate (B86663) Wash: An alternative method involves washing the organic layer with a 10% aqueous copper sulfate solution. The copper ions will complex with the amine, and this complex will partition into the aqueous layer.[4]

Q4: My product seems to be degrading during the acidic workup. What are my options?

A4: If your product is acid-sensitive, an acidic workup is not suitable. Here are some alternative strategies:

  • Silica Gel Chromatography: this compound and its protonated form are polar and can often be separated from less polar products by flash column chromatography.

  • Crystallization: If your product is a solid, recrystallization may be an effective purification method to separate it from the base.

  • Use of a Scavenger Resin: In some cases, a solid-supported acid (scavenger resin) can be used to selectively remove the basic impurities.

Data Presentation

Table 1: pKa of Conjugate Acid of this compound in Various Solvents
SolventpKa of Conjugate AcidReference
Water12.1[2][5]
Acetonitrile (MeCN)18.62[1][2]
Dimethyl Sulfoxide (DMSO)7.5[1]

This table illustrates the significant influence of the solvent on the basicity of this compound. A higher pKa value of the conjugate acid corresponds to a stronger base.

Experimental Protocols

Protocol 1: Dehydrohalogenation of an Alkyl Halide

This protocol describes a general procedure for a dehydrohalogenation reaction using this compound.

Materials:

  • Alkyl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alkyl halide and this compound.

  • Add anhydrous acetonitrile via syringe.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with 1M HCl (3 x volume of the organic layer).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for a Suzuki-Miyaura cross-coupling reaction where this compound is used as the base.

Materials:

  • Aryl halide (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • This compound (2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous toluene (B28343)

  • Schlenk flask with a magnetic stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, aryl boronic acid, this compound, and the palladium catalyst.

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete as monitored by TLC or GC/MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash with 1M HCl (3 x volume of the organic layer).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Proton_Sponge_Effect cluster_naphthalene This compound cluster_protonated Protonated Form N1 N(CH₃)₂ Naphthalene Naphthalene Core N1->Naphthalene N2 N(CH₃)₂ N2->Naphthalene Proton H⁺ H_bound Proton->H_bound Protonation N1_H N(CH₃)₂ N1_H->H_bound Naphthalene_H Naphthalene Core N1_H->Naphthalene_H N2_H N(CH₃)₂ N2_H->H_bound N2_H->Naphthalene_H

Caption: The "Proton Sponge" effect of this compound.

Troubleshooting_Workflow start Reaction Issue (e.g., Low Yield) check_basicity Is the base strong enough in the chosen solvent? start->check_basicity check_stoichiometry Is the stoichiometry of the base correct? check_basicity->check_stoichiometry Yes solution_solvent Change to a solvent where the base is stronger (e.g., MeCN). check_basicity->solution_solvent No check_side_reactions Are there potential side reactions? check_stoichiometry->check_side_reactions Yes solution_stoichiometry Increase the equivalents of the base. check_stoichiometry->solution_stoichiometry No solution_side_reactions Lower the temperature or use a less reactive electrophile. check_side_reactions->solution_side_reactions Yes end Reaction Optimized check_side_reactions->end No solution_solvent->end solution_stoichiometry->end solution_side_reactions->end

Caption: A troubleshooting workflow for reactions using this compound.

Experimental_Workflow setup 1. Reaction Setup (Reactants + Base + Solvent) reaction 2. Reaction (Heating/Stirring) setup->reaction workup 3. Work-up (Aqueous Acid Wash) reaction->workup extraction 4. Extraction workup->extraction purification 5. Purification (Chromatography/Crystallization) extraction->purification product 6. Pure Product purification->product

Caption: A general experimental workflow for reactions involving this compound.

References

Solubility of 1,8-Bis(dimethylamino)naphthalene in common organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1,8-Bis(dimethylamino)naphthalene (also known as Proton Sponge®). Below you will find data on its solubility in common organic solvents, detailed experimental protocols for solubility determination, and troubleshooting guidance for common experimental challenges.

Solubility Data

The solubility of this compound is a critical parameter for its effective use in various experimental settings. While it is generally known to be soluble in many organic solvents and insoluble in water, precise quantitative data across a wide range of solvents is not extensively published.[1][2][3][4][5] The following table summarizes the available quantitative and qualitative solubility information.

SolventChemical ClassSolubilityNotes
ChloroformHalogenated50 mg/mL[6]Clear, faint yellow to dark yellow to dark red solution.
MethanolPolar ProticSoluble[1][2]No quantitative data available.
Acetonitrile (B52724)Polar AproticSoluble[7]The pKa of its conjugate acid is 18.2 in acetonitrile.[2]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[7]The pKa of its conjugate acid is 7.5 in DMSO.[7]
Tetrahydrofuran (THF)EthersExpected to be solubleGenerally soluble in aprotic organic solvents.
Dimethylformamide (DMF)Polar AproticExpected to be solubleGenerally soluble in aprotic organic solvents.
EthanolPolar ProticExpected to be solubleSimilar to methanol.
AcetoneKetoneExpected to be solubleGenerally soluble in common organic solvents.
TolueneAromatic HydrocarbonExpected to be solubleGenerally soluble in non-polar to moderately polar solvents.
DichloromethaneHalogenatedExpected to be solubleSimilar to chloroform.
WaterAqueousInsoluble[1][2][4]The pKa of its conjugate acid is 12.1 in water.[2]

Experimental Workflow for Solubility Determination

The following diagram outlines a standard workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_compound Weigh Compound mix Mix Compound & Solvent prep_compound->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Equilibrate at Constant Temperature mix->equilibrate saturate Ensure Saturation (Excess Solid) equilibrate->saturate sample Sample Supernatant saturate->sample filter Filter (0.22 µm) sample->filter analyze Analyze Concentration (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate Solubility analyze->calculate report Report Data (e.g., mg/mL) calculate->report

Caption: A general workflow for the experimental determination of solubility.

Experimental Protocols

Objective: To determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure (Isothermal Shake-Flask Method):

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Troubleshooting and FAQs

Q1: The compound does not appear to be dissolving in the chosen organic solvent.

  • Possible Cause: The solvent may not be appropriate for this compound.

  • Solution: While this compound is soluble in many organic solvents, its solubility can vary.[5] Consider switching to a solvent with a different polarity. For instance, if you are using a non-polar solvent like toluene, try a more polar aprotic solvent like acetonitrile or a halogenated solvent like chloroform.

  • Possible Cause: The rate of dissolution is slow.

  • Solution: Increase the agitation speed and/or gently warm the mixture. Be aware that changing the temperature will also change the equilibrium solubility. Ensure you allow sufficient time for equilibration.

Q2: I am getting inconsistent solubility results between replicate experiments.

  • Possible Cause: The system has not reached equilibrium.

  • Solution: Increase the equilibration time. It is crucial to ensure that the concentration of the dissolved compound is stable over time.

  • Possible Cause: Temperature fluctuations during the experiment.

  • Solution: Ensure that the thermostatically controlled shaker or incubator is maintaining a stable temperature throughout the equilibration period.

  • Possible Cause: Inaccurate sample handling and preparation.

  • Solution: Be careful to only sample the supernatant and avoid disturbing the undissolved solid. Ensure that the filtration step is performed quickly to minimize solvent evaporation. Use precise volumetric glassware for dilutions.

Q3: The compound precipitates out of solution during dilution for analysis.

  • Possible Cause: The dilution solvent is not the same as the experimental solvent.

  • Solution: Always use the same solvent for dilution as was used to prepare the saturated solution to avoid changes in the solvent environment that could lead to precipitation.

Q4: Can I use this compound in aqueous solutions?

  • Answer: this compound is generally considered insoluble in water.[1][2][4] Its utility is primarily in organic, non-aqueous systems where it can act as a non-nucleophilic base.

Q5: How does the basicity of this compound affect its solubility?

  • Answer: As a strong base, its solubility in protic solvents could be influenced by acid-base interactions. However, it is not typically used in acidic solutions where it would be protonated, as this would alter its intended function as a non-nucleophilic base. In aprotic solvents, its high basicity does not directly translate to higher solubility, which is more dependent on intermolecular forces between the solute and the solvent.

References

Technical Support Center: 1,8-Bis(dimethylamino)naphthalene ("Proton Sponge")

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed handling, storage, and troubleshooting recommendations for 1,8-Bis(dimethylamino)naphthalene (also known as Proton Sponge), intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it called "Proton Sponge"?

A1: this compound is a unique organic compound with the formula C₁₀H₆(N(CH₃)₂)₂.[1] It is classified as a peri-naphthalene, meaning it has two dimethylamino groups attached to the 1 and 8 positions of the naphthalene (B1677914) ring.[1] This specific structure results in an unusually high basicity (pKa of its conjugate acid is 12.1 in water), making it one of the strongest organic bases.[1][2] It is called "Proton Sponge" because it readily "soaks up" protons, but does so slowly due to steric hindrance.[1] This combination of high basicity and low nucleophilicity makes it a valuable reagent in organic synthesis.[1][2]

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards of this compound are:

  • Harmful if swallowed (Acute toxicity, oral, Category 4).[3][4]

  • Causes skin irritation (Category 2).[3][5]

  • Causes serious eye irritation (Category 2/2A).[3][4][5]

  • May cause respiratory irritation.[3][5]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: It is crucial to wear appropriate PPE to prevent exposure. This includes:

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6] Ensure they meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[6]

  • Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Q4: How should I properly store this compound?

A4: Proper storage is essential for maintaining the compound's integrity and ensuring safety.[7]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6][8]

  • Store locked up.[5]

  • The compound is sensitive to air and light; storing under an inert atmosphere like argon is recommended.[4][5][7]

  • Store away from incompatible materials, particularly strong oxidizing agents.[4][6]

Q5: What should I do in case of accidental exposure?

A5: Immediate action is critical in case of exposure.

  • Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If you feel unwell, call a POISON CENTER or doctor.[5][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][6] Remove and launder contaminated clothing before reuse.[5][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[5][6]

  • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse the mouth.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has discolored (darkened) Exposure to air or light.While slight discoloration may not affect all reactions, it indicates potential degradation. For sensitive applications, consider purifying the material or using a fresh batch. Ensure future storage is under an inert atmosphere and protected from light.[5][7]
Unexpected side reactions or low yield Impurities in the Proton Sponge or reaction with the base itself.This compound is a weak nucleophile but can participate in side reactions under certain conditions.[1] Likely impurities include undermethylated precursors.[9] Purification by extraction and distillation may be necessary.[9] Confirm the compound's purity via appropriate analytical methods.
Difficulty in completely removing the protonated sponge from the reaction mixture The protonated form is a salt.The protonated sponge can be removed by washing the organic reaction mixture with an acidic aqueous solution, which will extract the salt into the aqueous phase.
Inconsistent reaction rates The compound absorbs protons slowly.[1]Ensure adequate mixing and reaction time to allow for the slow proton absorption. The rate can be influenced by the solvent and temperature.

Quantitative Data Summary

Property Value Reference
Molecular Formula C₁₄H₁₈N₂[10]
Molecular Weight 214.31 g/mol [10]
Appearance Light brown or pale brownish-pink crystalline powder[6][9]
Melting Point 46 - 51 °C (114.8 - 123.8 °F)[6][11]
Boiling Point 144 - 145 °C (291.2 - 293 °F) @ 5 hPa[3][6]
Flash Point > 110 °C (> 230 °F)[3][6]
pKa of Conjugate Acid (in water) 12.1 - 12.34[1][9]

Experimental Protocols

General Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and well-ventilated.[6] An emergency safety shower and eyewash station should be readily accessible.[6]

  • Personal Protective Equipment (PPE): Don the required PPE, including safety goggles, lab coat, and appropriate chemical-resistant gloves.

  • Dispensing: When weighing and dispensing the solid, avoid creating dust.[6] Use a chemical fume hood or a well-ventilated area.[5]

  • Reaction Setup: If used in a reaction, add it carefully to the reaction vessel. If the reaction is sensitive to air, use an inert atmosphere (e.g., argon or nitrogen).[4]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][6] Clean the work area and decontaminate any spills promptly.

  • Storage: Securely seal the container and store it in a cool, dry, dark, and well-ventilated area away from incompatible substances.[4][6][7]

Visual Workflow

SafeHandlingWorkflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage cluster_emergency Emergency Response A Assess Hazards (Review SDS) B Ensure Ventilation (Fume Hood) A->B C Don PPE (Gloves, Goggles, Coat) B->C D Weigh & Dispense (Avoid Dust) C->D E Add to Reaction (Under Inert Gas if needed) D->E F Clean Workspace & Spills E->F G Wash Hands Thoroughly F->G H Store Properly (Cool, Dry, Dark, Sealed) G->H I Eye Contact M Seek Medical Attention I->M J Skin Contact J->M K Inhalation K->M L Ingestion L->M

Caption: Logical workflow for the safe handling of this compound.

References

Technical Support Center: 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,8-Bis(dimethylamino)naphthalene, commonly known as Proton-Sponge®, in organic synthesis. This guide focuses on identifying and mitigating potential side reactions to ensure the successful outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Proton-Sponge®) and why is it used?

A1: this compound is a powerful organic base known for its exceptionally high basicity and sterically hindered nature, which renders it non-nucleophilic.[1] It is primarily used as a "proton scavenger" to neutralize acids formed during a reaction without interfering with other reactive centers.

Q2: Under what conditions is Proton-Sponge® most effective?

A2: Proton-Sponge® is most effective in reactions where a strong, non-nucleophilic base is required to prevent side reactions such as rearrangements, epimerization, or decomposition of acid-sensitive substrates and products. It is soluble in many common organic solvents.

Q3: Can Proton-Sponge® be used in palladium-catalyzed cross-coupling reactions?

A3: Yes, but with caution. While it can act as a base, it has also been shown to reduce Pd(II) to Pd(0), which can be a desired feature in some protocols but an unintended side reaction in others, potentially affecting the catalytic cycle.[2][3]

Q4: How do I remove Proton-Sponge® and its protonated form after the reaction?

A4: Proton-Sponge® and its salt can typically be removed by aqueous acid extraction. The protonated form is highly soluble in water. Alternatively, silica (B1680970) gel chromatography can be employed, although the basicity of the compound may require the use of a co-eluent such as triethylamine (B128534) to prevent streaking.

Troubleshooting Guides for Side Reactions

Issue 1: Unexpected Reduction of Functional Groups (Hydride Donation)

Symptoms:

  • Formation of an alcohol where a ketone or aldehyde was expected.

  • Reduction of other sensitive functional groups in the substrate.

  • Observation of byproducts resulting from intramolecular cyclization or demethylation.[4]

Root Cause: The tert-Amino Effect this compound, particularly when substituted at the 2-position with an electron-accepting group, can act as an intramolecular hydride donor. This process, known as the "tert-amino effect," involves the transfer of a hydride from one of the N-methyl groups. This generates a reactive 1-N+(Me)=CH2 functionality that can lead to subsequent cyclization or demethylation.[4] This reactivity is more pronounced in proton sponges compared to simpler dimethylaminoarenes.[4]

Hydride_Donation

Troubleshooting and Mitigation:

  • Substrate Modification: If possible, avoid using Proton-Sponge® with substrates that have a strong electron-accepting group ortho to a position where it might interact with the dimethylamino groups.

  • Alternative Base: Consider using a different non-nucleophilic base that lacks the potential for hydride donation, such as 2,6-lutidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), although their basicity and steric profiles differ.

  • Temperature Control: Lowering the reaction temperature may disfavor the hydride transfer pathway.

  • Protecting Groups: If the electron-accepting group is essential, consider protecting it temporarily to reduce its electron-withdrawing strength during the base-mediated step.

ConditionObservationMitigation Strategy
Reaction with 2-formyl-1,8-bis(dimethylamino)naphthaleneFormation of benzo[g]indole derivativesThis is a synthetic utility of the tert-amino effect, not a side reaction to be mitigated in this specific context.
Reaction with 2,7-disubstituted proton spongesTandem tert-amino effect involving both dimethylamino groupsBe aware of this possibility for polysubstituted naphthalenes.
Issue 2: Inconsistent Results in Palladium-Catalyzed Reactions

Symptoms:

  • Variable reaction yields.

  • Catalyst deactivation.

  • Formation of unexpected coupling products.

Root Cause: Reduction of Palladium Catalyst this compound can act as a reductant, reducing Pd(II) species to Pd(0).[2][3] While this can be beneficial for initiating the catalytic cycle from a Pd(II) precursor, it can also lead to the formation of palladium nanoparticles and catalyst deactivation if not controlled.

Palladium_Reduction

Troubleshooting and Mitigation:

  • Use of Pre-activated Catalyst: Start with a Pd(0) source to bypass the need for in-situ reduction.

  • Ligand Choice: Employ robust ligands that stabilize the Pd(0) state and prevent nanoparticle aggregation.

  • Controlled Stoichiometry: Carefully control the amount of Proton-Sponge® used. An excess may promote catalyst deactivation.

  • Alternative Base: If the reducing property is problematic, switch to a non-reducing base like potassium carbonate or cesium carbonate, if compatible with the reaction.

Reaction TypeRole of Proton-Sponge®Potential IssueMitigation
Heck-type coupling of glycalsReductant, ligand precursor, and baseCan be beneficial for this specific reactionOptimize stoichiometry to balance roles
General cross-couplingUnintended reductantCatalyst deactivationUse a Pd(0) source or a non-reducing base
Issue 3: Reaction Failure or Low Yield in the Presence of Boranes

Symptoms:

  • Incomplete reaction when using borane (B79455) reagents (e.g., in hydroboration-oxidation).

  • Formation of a stable, unreactive complex.

Root Cause: Reaction with Boranes this compound has a very high affinity for boron and can react with borane to displace a hydride, forming a stable boronium-borohydride ion pair.[5] This effectively sequesters the borane, preventing it from participating in the desired reaction.

Troubleshooting and Mitigation:

  • Avoid Proton-Sponge®: Do not use Proton-Sponge® as a base in reactions involving borane reagents.

  • Alternative Base: Use a base that does not interact with boranes, such as a sterically hindered amine with lower basicity (e.g., triethylamine, diisopropylethylamine) if it is compatible with the reaction conditions.

Issue 4: Stalled Knoevenagel Condensation Reactions

Symptoms:

  • The reaction starts but does not go to completion.

  • The catalyst appears to be "poisoned."

Root Cause: High Stability of the Protonated Sponge In Knoevenagel condensations, the base deprotonates the active methylene (B1212753) compound. The resulting protonated base must then be deprotonated in a subsequent step. The protonated form of this compound is exceptionally stable due to intramolecular hydrogen bonding. This can make the deprotonation step (catalyst turnover) very slow, effectively "poisoning" the catalytic cycle.

Catalyst_Poisoning

Troubleshooting and Mitigation:

  • Use a Weaker Base: Employ a base with lower pKa that will still deprotonate the active methylene compound but whose conjugate acid is less stable and more readily deprotonated. Examples include piperidine (B6355638) or triethylamine.

  • Stoichiometric Base: If a strong base is required, consider using it in stoichiometric amounts rather than catalytically.

  • Temperature Increase: Carefully increasing the reaction temperature may help to overcome the activation energy for the deprotonation of the protonated sponge.

Issue 5: Unintended Aromatic Substitution

Symptoms:

  • Formation of byproducts where the naphthalene (B1677914) ring of the Proton-Sponge® has been functionalized.

Root Cause: Ring Lithiation or Reaction with Strong Electrophiles With strong organolithium bases like t-BuLi, this compound can undergo deprotonation on the aromatic ring, primarily at the 3- and 4-positions, leading to lithiated intermediates that can be trapped by electrophiles.[6][7] While generally non-nucleophilic, it can act as a weak carbon nucleophile with highly reactive electrophiles.[8] Additionally, a homocoupling product has been observed upon reaction with elemental halogens.[9]

Troubleshooting and Mitigation:

  • Choice of Base: When using Proton-Sponge® only as a proton scavenger in the presence of organolithiums, be aware of the potential for competitive ring lithiation. Using n-BuLi results in lower yields and selectivity for this side reaction.[6]

  • Reaction Conditions: Avoid using highly reactive electrophiles in the presence of Proton-Sponge® if nucleophilic attack is a concern.

  • Avoid Elemental Halogens: If the presence of elemental halogens is unavoidable, be aware of the potential for homocoupling of the Proton-Sponge®.

ReagentSide ReactionProduct(s)Mitigation
t-BuLi/TMEDA in n-hexaneRing Lithiation3- and 4-lithio-DMANUse a different base if this is undesired.
Elemental IodineHomocouplingDimer of Proton-Sponge®Avoid the use of elemental halogens with Proton-Sponge® if this side reaction is problematic.

Experimental Protocols

General Procedure for a Reaction Utilizing Proton-Sponge® as an Acid Scavenger:

  • To a solution of the substrate and other reagents in an appropriate anhydrous solvent under an inert atmosphere, add 1.1 equivalents of this compound.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl (aq) to remove the protonated sponge.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Users should always consult primary literature and exercise appropriate laboratory safety precautions. Proton-Sponge® is a registered trademark of Sigma-Aldrich.

References

Technical Support Center: Removal of 1,8-Bis(dimethylamino)naphthalene ("Proton-Sponge")

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess 1,8-Bis(dimethylamino)naphthalene, commonly known as Proton-Sponge, from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove excess Proton-Sponge® from my reaction?

A1: Excess Proton-Sponge®, a strong, non-nucleophilic base, can interfere with subsequent reaction steps or complicate the purification of your desired product.[1] Its basic nature can neutralize acidic reagents, and its presence can lead to difficulties in crystallization and chromatographic separation.

Q2: What are the primary methods for removing Proton-Sponge®?

A2: The most common and effective methods for removing Proton-Sponge® leverage its high basicity. These include:

  • Acidic Aqueous Extraction (Wash): This is the most frequently used method, where the basic Proton-Sponge® is converted into its water-soluble salt.

  • Flash Column Chromatography: Effective for separating Proton-Sponge® from less polar to moderately polar compounds.

  • Precipitation/Recrystallization: In some cases, the protonated salt of Proton-Sponge® can be precipitated out of the reaction mixture, or the desired product can be selectively recrystallized.

Q3: Is my product stable to acidic conditions? How do I choose the right removal method?

A3: It is crucial to consider the stability of your desired product under acidic conditions before choosing a removal method. If your product is acid-sensitive, you should avoid acidic washes and opt for chromatography or recrystallization. A small-scale pilot test is always recommended to assess product stability.

Troubleshooting Guides

Method 1: Acidic Aqueous Extraction (Wash)

This is often the first method to try due to its simplicity and effectiveness, provided your product is stable in the presence of dilute acid. The principle is to protonate the highly basic Proton-Sponge® to form its water-soluble salt, which is then extracted into the aqueous phase.

Experimental Protocol:

  • Reaction Quench: After your reaction is complete, quench the reaction mixture with an appropriate reagent if necessary.

  • Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 1 M NH₄Cl). Typically, 2-3 washes are sufficient.

  • Phase Separation: Separate the aqueous layer.

  • Neutralization and Final Washes: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting:

IssuePossible CauseSolution
Emulsion Formation High concentration of reactants or surfactants.- Add saturated brine to the separatory funnel to increase the ionic strength of the aqueous phase.[2][3][4] - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Filter the entire mixture through a pad of Celite®. - If persistent, centrifugation can be effective.[2]
Product is extracted into the aqueous layer The product is also basic and forms a water-soluble salt.- Use a milder acidic wash, such as saturated aqueous NH₄Cl. - Consider using column chromatography instead.
Proton-Sponge® remains in the organic layer Insufficient acid was used, or not enough washes were performed.- Ensure the aqueous acid is in stoichiometric excess. - Increase the number of acidic washes. - Check the pH of the aqueous layer after extraction to ensure it is acidic.
Product degradation The product is unstable to the acidic conditions.- Immediately switch to a non-acidic workup method like column chromatography. - Use a milder acid if partial degradation is observed.
Method 2: Flash Column Chromatography

This method is suitable for acid-sensitive compounds or when acidic extraction is ineffective. Proton-Sponge® is a relatively polar compound and can be separated from non-polar to moderately polar products on silica (B1680970) gel or alumina (B75360).

Experimental Protocol:

  • Sample Preparation: Concentrate the reaction mixture to a small volume and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel or alumina using the chosen eluent.

  • Elution: Elute the column with an appropriate solvent system. A common starting point for silica gel is a mixture of ethyl acetate and hexanes.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing your product and those containing Proton-Sponge®.

Troubleshooting:

IssuePossible CauseSolution
Poor Separation Inappropriate solvent system.- Optimize the eluent system using TLC. For Proton-Sponge®, a typical Rf value in 20% ethyl acetate/hexanes on silica gel is in the range of 0.2-0.4.[5][6] Adjust the polarity to achieve good separation from your product. - Consider using a different stationary phase, such as alumina, which can be effective for separating basic compounds.[7]
Product Co-elutes with Proton-Sponge® Product and Proton-Sponge® have similar polarities.- Try a different solvent system, perhaps one containing a small amount of a more polar solvent like methanol (B129727) or a basic modifier like triethylamine (B128534) to alter the retention of the Proton-Sponge®. - If using silica gel, adding a small percentage of triethylamine (0.1-1%) to the eluent can help to suppress tailing of the basic Proton-Sponge®.
Streaking or Tailing on TLC/Column The basic nature of Proton-Sponge® interacting strongly with the acidic silica gel.- Use a deactivated silica gel (e.g., by pre-treating with a triethylamine solution).[7] - Use neutral or basic alumina as the stationary phase.
Method 3: Precipitation/Recrystallization

This method can be highly effective if there is a significant difference in solubility between your product and Proton-Sponge® or its salt in a particular solvent.

Experimental Protocol (Precipitation of Proton-Sponge® Salt):

  • Solvent Selection: Dissolve the crude reaction mixture in a suitable organic solvent in which your product is soluble but the hydrochloride salt of Proton-Sponge® is not (e.g., diethyl ether, hexanes).

  • Acid Addition: Add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether) dropwise to precipitate the Proton-Sponge® as its hydrochloride salt.

  • Filtration: Filter the mixture to remove the precipitated salt.

  • Product Isolation: Wash the filtrate with a mild base (e.g., saturated NaHCO₃ solution) and water, then dry and concentrate to obtain your product.

Experimental Protocol (Recrystallization of Product):

  • Solvent Screening: Identify a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while Proton-Sponge® remains soluble at all temperatures.

  • Dissolution: Dissolve the crude mixture in the minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to induce crystallization of your product.

  • Isolation: Collect the pure crystals by filtration and wash with a small amount of cold solvent.

Troubleshooting:

IssuePossible CauseSolution
Product co-precipitates with Proton-Sponge® salt The product is also basic or insoluble in the chosen solvent.- Screen for a different solvent system where the solubility difference is greater. - Consider one of the other removal methods.
No precipitation of Proton-Sponge® salt occurs The salt is soluble in the chosen solvent.- Try a less polar solvent to induce precipitation. - Ensure a sufficient amount of acid has been added.
Product does not crystallize The solution is not saturated, or impurities are inhibiting crystallization.- Concentrate the solution to reduce the amount of solvent. - Try adding a seed crystal of your pure product. - Scratch the inside of the flask with a glass rod to create nucleation sites.
Proton-Sponge® co-crystallizes with the product The solubility properties of the product and impurity are too similar in the chosen solvent.- Screen for a different recrystallization solvent. - Perform a preliminary purification by acidic wash or chromatography before recrystallization.

Quantitative Data Summary

PropertyValueReference
Common Name Proton-Sponge®[1]
Chemical Name This compound[1]
CAS Number 20734-58-1
Molecular Weight 214.31 g/mol
Appearance Pale cream crystalline powder[8]
Melting Point 49-51 °C
pKa of Conjugate Acid (in water) ~12.1 - 12.34[1]
Solubility Soluble in organic solvents like chloroform (B151607) and methanol. Insoluble in water.[9]

Visualizations

Removal_Decision_Tree start Reaction Mixture containing excess Proton-Sponge® acid_stable Is the product stable to dilute acid? start->acid_stable acid_wash Perform Acidic Aqueous Wash (e.g., 1 M HCl) acid_stable->acid_wash Yes chromatography Perform Flash Column Chromatography acid_stable->chromatography No check_removal Is Proton-Sponge® removed? acid_wash->check_removal finish Product Purified check_removal->finish Yes check_removal->chromatography No chromatography->finish recrystallization Consider Precipitation or Recrystallization chromatography->recrystallization Alternative recrystallization->finish

Caption: Decision tree for selecting a Proton-Sponge® removal method.

Acid_Base_Reaction cluster_org Organic Phase cluster_aq Aqueous Phase PS Proton-Sponge® (Base, Water-Insoluble) PSH Protonated Proton-Sponge® (Salt, Water-Soluble) PS->PSH + H⁺Cl⁻ (from aq. phase) HCl H⁺Cl⁻ PSH->PS + OH⁻ (to regenerate base)

Caption: Acid-base equilibrium for Proton-Sponge® extraction.

References

Technical Support Center: 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting guidance for experiments concerning the effect of temperature on the basicity of 1,8-Bis(dimethylamino)naphthalene, commonly known as Proton-Sponge.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the basicity of this compound?

A1: The basicity of this compound, like most amine bases, is temperature-dependent. As temperature increases, the pKₐ of its conjugate acid generally decreases, meaning the compound becomes a weaker base at higher temperatures. This relationship is governed by the thermodynamics of the deprotonation reaction.[1] The ionization of an acid is a thermodynamic parameter, and for many bases, the pKₐ can decrease by approximately 0.03 units for every 1°C increase in temperature.[1]

Q2: How is the relationship between temperature and pKₐ quantified?

A2: The relationship is described by the van 't Hoff equation, which relates the change in the acid dissociation constant (Kₐ) to the change in temperature and the standard enthalpy change (ΔH°) of the ionization reaction.[2][3][4]

The integrated form of the equation is often used to predict the pKₐ at a certain temperature (T₂) if the pKₐ at another temperature (T₁) and the ΔH° are known:

ln(K₂/K₁) = (-ΔH°/R) * (1/T₂ - 1/T₁)

Where R is the gas constant. Since pKₐ = -log₁₀(Kₐ), this equation forms the basis for calculating the pKₐ at various temperatures.

Q3: Why is this compound an unusually strong base?

A3: Its high basicity (pKₐ of its conjugate acid is ~12.1-12.3 in water) is due to the unique "proton sponge" effect.[5][6] The two dimethylamino groups are held in close proximity by the rigid naphthalene (B1677914) backbone. In the neutral form, this proximity causes significant steric and electronic repulsion between the nitrogen lone pairs. Upon protonation, the proton is captured and held by a strong intramolecular hydrogen bond between the two nitrogen atoms, which relieves this strain. This stabilization of the protonated form is a major contributor to its exceptional basicity.[7]

Q4: How does the solvent affect the basicity of Proton-Sponge?

A4: The solvent plays a critical role. For instance, the basicity of this compound is dramatically reduced when moving from water (pKₐ ≈ 12.1) to dimethyl sulfoxide (B87167) (DMSO) (pKₐ ≈ 7.5).[8] This is due to differences in the solvation of the neutral base and its protonated form. The entropy-controlled stronger solvation of the neutral molecule in DMSO and the differing solvation of the proton contribute to this shift.[7] Therefore, any study on the effect of temperature must be specific to the solvent system used.

Quantitative Data: Temperature Effect on pKₐ

Direct experimental data for the pKₐ of this compound across a wide range of temperatures is not extensively published. However, using the known pKₐ at 25°C (298.15 K) and the enthalpy of protonation (ΔH°), we can estimate the pKₐ at other temperatures using the van 't Hoff equation.

Disclaimer: The following data are calculated estimates to illustrate the expected trend and should not be considered as experimentally verified values. The calculation assumes ΔH° is constant over this temperature range.

Known Parameters:

  • pKₐ at 25°C (298.15 K) in water: 12.1[8][9]

  • Enthalpy of protonation (ΔH°) in water: -60.2 kJ/mol (Note: This value is for the protonation reaction; the enthalpy of dissociation for the conjugate acid is the negative of this, i.e., +60.2 kJ/mol).

Temperature (°C)Temperature (K)Calculated pKₐ (in Water)
10283.1512.59
15288.1512.42
20293.1512.25
25 298.15 12.10 (Reference)
30303.1511.94
37310.1511.74
45318.1511.52
50323.1511.41

Experimental Protocols

Methodology: Potentiometric Titration for Temperature-Dependent pKₐ Determination

This protocol outlines the determination of the pKₐ of this compound at various temperatures using potentiometric titration.

1. Materials and Reagents:

  • This compound (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Deionized, CO₂-free water

  • Standard pH buffer solutions (e.g., pH 4, 7, 10)

2. Equipment:

  • Temperature-controlled reaction vessel or jacketed beaker

  • Calibrated pH meter with a temperature-compatible electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette or auto-titrator

  • Water bath or circulator for temperature control

  • Nitrogen gas line for inert atmosphere

3. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_setup System Setup cluster_cal Calibration cluster_titration Titration cluster_analysis Data Analysis & Repetition prep_sol Prepare 0.01M Proton-Sponge solution with 0.1M KCl prep_titrant Standardize 0.1M HCl Titrant setup_vessel Place solution in jacketed beaker prep_titrant->setup_vessel setup_temp Set target temperature (e.g., 20°C) setup_vessel->setup_temp setup_inert Purge with N₂ for 15 min setup_temp->setup_inert cal_buffers Equilibrate pH buffers to target temperature setup_inert->cal_buffers cal_ph Calibrate pH meter with tempered buffers cal_buffers->cal_ph titrate_start Add initial HCl to pH >12.5 cal_ph->titrate_start titrate_main Titrate with 0.1M HCl, record pH vs. volume titrate_start->titrate_main titrate_end Continue titration past equivalence point titrate_main->titrate_end analyze Plot titration curve (pH vs. Vol). Determine equivalence point. titrate_end->analyze calc_pka Find pH at half-equivalence point. pH = pKa analyze->calc_pka repeat_temp Change temperature and repeat from Calibration step calc_pka->repeat_temp

Caption: Workflow for temperature-dependent pKₐ determination.

4. Procedure Steps:

  • Solution Preparation: Prepare a ~0.01 M solution of this compound in CO₂-free deionized water. Add KCl to maintain a constant ionic strength of 0.1 M.[10][11]

  • System Setup: Place a known volume (e.g., 50 mL) of the sample solution into the jacketed beaker. Begin stirring and set the circulating bath to the first target temperature (e.g., 15°C). Allow the system to thermally equilibrate for at least 20 minutes.

  • Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to prevent the absorption of atmospheric CO₂, which can interfere with the results.[11][12]

  • pH Meter Calibration: It is critical to calibrate the pH meter at the same temperature as the experiment.[13] Place the pH buffer solutions in the water bath to bring them to the target temperature before performing a two or three-point calibration.

  • Titration:

    • Since Proton-Sponge is a base, the titration is performed with a standardized acid (HCl). To ensure the starting point is fully basic, a small amount of standardized NaOH can be added to bring the initial pH above 12.5.

    • Add the standardized HCl titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize (drift < 0.002 pH units/second) before recording the pH and total volume of titrant added.[12]

    • Continue the titration well past the equivalence point (the region of sharpest pH change).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Vₑ) from the inflection point of the curve (often found using the maximum of the first derivative, d(pH)/dV).

    • The half-equivalence point occurs at Vₑ/2.

    • The pKₐ of the conjugate acid is equal to the pH of the solution at the half-equivalence point.[2]

  • Repeat for Other Temperatures: Change the temperature of the circulating bath to the next target value. Allow the system to equilibrate, re-calibrate the pH meter at the new temperature, and repeat the titration. Perform at least three replicate titrations at each temperature.[12]

Troubleshooting Guide

Q5: My titration curve does not have a sharp, clear inflection point. What's wrong?

A5: This can be caused by several factors:

  • Low Analyte Concentration: The concentration of this compound may be too low (<10⁻⁴ M).[2] Try preparing a more concentrated solution (e.g., 0.01 M).

  • Incorrect Titrant: Ensure you are titrating the base with a strong acid (like HCl).

  • CO₂ Contamination: Dissolved carbon dioxide from the atmosphere can react with the base, creating a carbonate/bicarbonate buffer system that obscures the true inflection point. Always use CO₂-free water and maintain a nitrogen atmosphere during the experiment.[14]

Q6: The pKₐ values I measure are not reproducible between replicate experiments at the same temperature. Why?

A6: Lack of reproducibility often points to unstable experimental conditions:

  • Temperature Fluctuations: Ensure the temperature of your solution is stable throughout the titration. Even a small change can shift the pKₐ.[13][15] Allow sufficient time for thermal equilibration before starting.

  • Inadequate pH Stabilization: Do not record the pH value until the reading is stable. Electrode drift can lead to inconsistent results.

  • Inconsistent Ionic Strength: The ionic strength of the solution affects activity coefficients and thus the measured pKₐ.[2] Ensure the concentration of the background electrolyte (e.g., KCl) is consistent across all experiments.

Q7: My measured pKₐ at 25°C is significantly different from the literature value (~12.1). What are the likely sources of error?

A7:

  • pH Meter Calibration: This is the most common source of error. Always calibrate the meter immediately before your experiment using fresh, temperature-equilibrated buffers.[13]

  • Impure Compound: Impurities in your this compound sample can affect the measurement.

  • Solvent Effects: Ensure your solvent is pure, CO₂-free water. If using a co-solvent, the pKₐ value will not be comparable to the aqueous value.[14]

Q8: Why is it important to calibrate the pH meter at each experimental temperature?

A8: The response of a pH electrode is itself temperature-dependent, as described by the Nernst equation. Standard buffers also have pH values that change with temperature. Calibrating the meter at the specific temperature of the experiment ensures that the instrument accurately reports the hydrogen ion activity under those conditions, which is essential for an accurate pKₐ determination.[2]

Thermodynamic Relationship Visualization

The following diagram illustrates the thermodynamic principles that govern the effect of temperature on basicity.

G Temp Temperature (T) DeltaG Gibbs Free Energy ΔG° = -RT ln(Ka) Temp->DeltaG Directly influences (T term) VantHoff van 't Hoff Equation d(ln Ka)/dT = ΔH°/RT² Temp->VantHoff Variable of integration pKa pKa = -log(Ka) DeltaG->pKa Directly determines DeltaH Enthalpy of Dissociation ΔH° DeltaH->DeltaG Contributes via ΔG° = ΔH° - TΔS° DeltaH->VantHoff Governs the slope DeltaS Entropy of Dissociation ΔS° DeltaS->DeltaG Contributes via ΔG° = ΔH° - TΔS° VantHoff->pKa Describes T-dependence of pKa

Caption: Thermodynamic relationship between temperature and pKₐ.

References

Technical Support Center: Troubleshooting Reactions Catalyzed by Proton Sponge

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who utilize Proton Sponge (1,8-bis(dimethylamino)naphthalene) in their chemical syntheses. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is Proton Sponge and why is it used in organic synthesis?

Proton Sponge, scientifically known as this compound (DMAN), is a powerful organic base.[1] Its defining characteristic is its exceptionally high basicity coupled with low nucleophilicity.[1][2] This unique combination stems from its rigid naphthalene (B1677914) backbone, which forces the two dimethylamino groups into close proximity. Upon protonation, the proton is held in a strong intramolecular hydrogen bond between the two nitrogen atoms, which relieves the steric strain present in the free base.[2][3] This structural feature makes the protonated form very stable and, consequently, makes the neutral form a very strong base.[3] Its non-nucleophilic nature prevents it from participating in unwanted side reactions, such as alkylation or acylation, making it a highly selective proton scavenger in sensitive reactions.[1]

Q2: My reaction yield is low when using Proton Sponge. What are the most common causes?

Low yields in reactions involving Proton Sponge can often be attributed to several factors:

  • Sub-optimal Stoichiometry: The molar ratio of Proton Sponge to the acidic species being neutralized is critical. An insufficient amount of Proton Sponge will result in incomplete deprotonation, stalling the reaction. Conversely, a large excess may sometimes lead to side reactions or complicate purification.

  • Moisture Contamination: Proton Sponge is hygroscopic and can readily absorb moisture from the atmosphere. Water can compete with the substrate for the base, leading to lower effective basicity and potentially hydrolyzing sensitive reagents.

  • Inadequate Solvent Choice: The basicity of Proton Sponge is highly dependent on the solvent. Its effectiveness can be significantly reduced in protic solvents or those that can form strong hydrogen bonds.

  • Poor Solubility: While soluble in many organic solvents, the solubility of Proton Sponge and its protonated form can be a limiting factor, leading to heterogeneous reaction mixtures and reduced reaction rates.[2]

  • Side Reactions: Although non-nucleophilic, Proton Sponge can participate in certain side reactions, such as acting as a hydride donor in specific contexts.[4]

  • Product Inhibition/Catalyst Poisoning: In some cases, the protonated Proton Sponge might form a stable, insoluble salt with the product or an intermediate, effectively removing the catalyst from the reaction cycle.[5]

  • Difficult Purification: The basic nature of Proton Sponge and its protonated form can make product isolation challenging, leading to losses during workup and purification steps.

Q3: How does the choice of solvent affect the performance of Proton Sponge?

The solvent plays a crucial role in modulating the basicity of Proton Sponge. Its pKa, a measure of the acidity of its conjugate acid (and thus the strength of the base), varies significantly with the solvent. Generally, Proton Sponge is a much stronger base in aprotic solvents compared to protic solvents.

SolventpKa of Conjugate Acid (pKaH)Reference
Water12.1[2][6]
Acetonitrile18.62[6]

Q4: What is the recommended way to handle and store Proton Sponge?

To maintain its reactivity, Proton Sponge should be handled and stored with care:

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and atmospheric carbon dioxide. It is often recommended to store it under an inert atmosphere (e.g., nitrogen or argon).

  • Handling: Due to its irritating nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[7] Handle in a well-ventilated area or a fume hood.

  • Dispensing: Minimize its exposure to air and moisture when dispensing. Using a glove box or a Schlenk line for transfers is ideal for sensitive reactions.

Q5: Are there any known side reactions of Proton Sponge that I should be aware of?

While known for its low nucleophilicity, Proton Sponge is not entirely inert. Under certain conditions, it can participate in unexpected reactions:

  • Hydride Donation: In the presence of strong electrophiles or certain transition metal complexes, Proton Sponge can act as a hydride donor.[4]

  • Carbon Nucleophilicity: Although rare, it can act as a carbon nucleophile with highly reactive electrophiles.

  • Reaction with Acid Anhydrides: Proton Sponge can react with anhydrides, such as bromomaleic anhydride.

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to diagnosing and resolving low yields in reactions catalyzed by Proton Sponge.

Diagram: Troubleshooting Workflow

References

Understanding the two-step protonation mechanism of 1,8-Bis(dimethylamino)naphthalene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals studying the two-step protonation mechanism of 1,8-Bis(dimethylamino)naphthalene, commonly known as Proton Sponge.

Frequently Asked Questions (FAQs)

Q1: What is the two-step protonation mechanism of this compound?

A1: The protonation of this compound (DMAN) is not a simple single-step event. A non-conventional two-step mechanism is considered to occur in parallel with the traditional direct protonation.[1][2] This mechanism involves:

  • "Out" Protonation: A rapid initial protonation occurs on one of the dimethylamino groups which is inverted "out" of the peri space between the two nitrogen atoms.[1][2]

  • "In" Protonation: This is followed by a slower rotational transfer of the proton into the space between the two nitrogen atoms, forming a stable, chelated cation with a strong intramolecular hydrogen bond.[1][2] This "in" protonated form is the thermodynamically more stable species.

Q2: Why is this compound considered a "superbase"?

A2: this compound exhibits exceptionally high basicity due to the significant steric strain and electrostatic repulsion between the two lone pairs of electrons on the nitrogen atoms, which are held in close proximity by the rigid naphthalene (B1677914) backbone.[3] Upon protonation, this strain is relieved, leading to a large gain in thermodynamic stability. This makes the protonated form very stable and the neutral form a very strong proton acceptor.[3] Its pKa is significantly higher than that of typical aromatic amines.[3]

Q3: What are the typical pKa values for the protonation of this compound?

A3: The pKa of the conjugate acid of this compound is highly solvent-dependent. The "in" protonation, which is the experimentally observed overall basicity, has pKa values around:

The basicity of the initial "out" protonation is estimated to be at least 5.5 pKa units lower than the "in" basicity.[1][2]

Troubleshooting Guides

NMR Spectroscopy

Issue 1: Difficulty in observing distinct signals for the neutral and protonated species.

  • Possible Cause: Fast proton exchange on the NMR timescale. The rate of proton exchange between the neutral and protonated forms, as well as with any residual water or acidic impurities in the solvent, can lead to broadened or averaged signals.

  • Troubleshooting Steps:

    • Lower the Temperature: Acquiring the NMR spectrum at a lower temperature can slow down the proton exchange rate, potentially allowing for the resolution of separate signals for the different species.

    • Use a Dry Solvent: Ensure that the deuterated solvent is scrupulously dried to minimize the concentration of water, which can participate in proton exchange. Using a freshly opened bottle or drying the solvent over a suitable drying agent is recommended.

    • Work in an Inert Atmosphere: Prepare the NMR sample under an inert atmosphere (e.g., in a glovebox) to prevent the absorption of atmospheric moisture.

Issue 2: Inaccurate integration of proton signals, leading to erroneous pKa determination.

  • Possible Cause: Overlapping signals, particularly in the aromatic region, or the presence of impurities. The proton signals of the naphthalene backbone may overlap, making accurate integration challenging.

  • Troubleshooting Steps:

    • Use a Higher Field Spectrometer: A higher magnetic field strength will provide better signal dispersion, which can help to resolve overlapping peaks.

    • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help to unambiguously assign the proton and carbon signals, leading to more accurate integration of the relevant peaks.

    • Careful Purification: Ensure the purity of the this compound sample to avoid signals from impurities that could interfere with the integration.

UV-Vis Spectroscopy

Issue 3: Non-linear Beer-Lambert plot during titration.

  • Possible Cause: The formation of complex species in solution, such as homoconjugated anions (AHA⁻), especially when using certain acids for protonation in aprotic solvents like acetonitrile.[6] This can complicate the spectrophotometric analysis.

  • Troubleshooting Steps:

    • Solvent Choice: Consider using a solvent where such complex equilibria are less likely to occur.

    • Data Analysis Model: Employ a more complex binding model for data analysis that accounts for the formation of multiple species in solution.

    • Control Experiments: Run control experiments with the acid alone in the chosen solvent to understand its spectroscopic behavior.

Issue 4: Drifting baseline or noisy spectra.

  • Possible Cause: Instrumental instability, temperature fluctuations, or issues with the cuvette.

  • Troubleshooting Steps:

    • Instrument Warm-up: Allow the spectrophotometer to warm up for a sufficient amount of time to ensure the stability of the light source and detector.

    • Thermostatted Cell Holder: Use a thermostatted cell holder to maintain a constant temperature throughout the titration experiment.

    • Cuvette Handling: Ensure the cuvette is clean, free of scratches, and properly placed in the cell holder for each measurement. Use the same cuvette for all measurements in a titration series.

Quantitative Data

ParameterValueSolventReference
pKa (in-protonation) 12.1 - 12.34Water[3][4]
18.62Acetonitrile[3][4][5]
7.5DMSO[4]
Estimated pKa (out-protonation) ~5.7 (relative to benzoquinuclidine)Water[2]
~9.3 (relative to N,N-dimethylaniline)Acetonitrile[2]
¹H NMR Chemical Shift (Neutral) δ ~ 2.8 ppm (N-CH₃)CDCl₃[7]
¹H NMR Chemical Shift (Protonated) δ ~ 3.3 ppm (N-CH₃)CD₃CN[5]
¹³C NMR Chemical Shift (Neutral) δ ~ 45 ppm (N-CH₃)CDCl₃[7]
¹³C NMR Chemical Shift (Protonated) δ ~ 48 ppm (N-CH₃)CD₃CN[8]

Experimental Protocols

pKa Determination by ¹H NMR Titration

This protocol outlines the general steps for determining the pKa of this compound in a given solvent system.

Materials:

  • This compound

  • Deuterated solvent (e.g., CD₃CN, D₂O)

  • Standardized strong acid solution (e.g., HClO₄ in the chosen solvent)

  • Standardized strong base solution (e.g., a non-nucleophilic base in the chosen solvent)

  • NMR tubes

  • Micropipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent.

  • Titration Series: Prepare a series of NMR tubes, each containing a fixed amount of the proton sponge stock solution.

  • Acid/Base Addition: To each NMR tube, add varying, precisely measured amounts of the standardized acid or base solution to achieve a range of protonation states. It is crucial to cover the pH range from fully neutral to fully protonated.

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each sample in the series. Ensure consistent acquisition parameters (e.g., temperature, number of scans) for all samples.

  • Data Analysis:

    • Identify a proton signal (typically the N-methyl protons) that shows a significant chemical shift change upon protonation.

    • Plot the chemical shift (δ) of this proton as a function of the added acid/base concentration or pH.

    • Fit the resulting titration curve to the appropriate Henderson-Hasselbalch-type equation for a base. The pKa is the pH at which the base is half-protonated, which corresponds to the inflection point of the sigmoid curve.

UV-Vis Spectrophotometric Titration

This protocol describes how to monitor the protonation of this compound using UV-Vis spectroscopy.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., acetonitrile, water)

  • Standardized strong acid solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in the chosen solvent. The concentration should be chosen such that the absorbance at the wavelength of maximum change is within the linear range of the instrument (typically 0.1 - 1.0).

  • Initial Spectrum: Record the UV-Vis spectrum of the neutral proton sponge solution.

  • Titration:

    • Add a small, precise aliquot of the standardized acid solution to the cuvette containing the proton sponge solution.

    • Mix thoroughly and allow the solution to equilibrate.

    • Record the UV-Vis spectrum.

    • Repeat the addition of acid and recording of spectra until no further significant spectral changes are observed, indicating that the proton sponge is fully protonated.

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly upon protonation.

    • Plot the absorbance at this wavelength against the concentration of the added acid.

    • The resulting titration curve can be analyzed using appropriate binding models to determine the pKa. A simple analysis involves finding the midpoint of the absorbance change, which corresponds to the point of half-protonation.

Visualizations

Two_Step_Protonation cluster_neutral Neutral State cluster_protonated Protonated State DMAN_out DMAN (out-conformation) DMAN_in DMAN (in-conformation) DMAN_out->DMAN_in DMANH_out Monoprotonated (out) DMAN_out->DMANH_out + H⁺ (fast) DMAN_in->DMAN_out Conformational Isomerization DMANH_out->DMAN_out - H⁺ DMANH_in Monoprotonated (in) (Stable Cation) DMANH_out->DMANH_in Rotational Transfer (slow)

Caption: Two-step protonation mechanism of this compound.

Troubleshooting_Workflow cluster_exchange Proton Exchange Issues cluster_integration Integration Accuracy start Start: Inaccurate NMR Titration Results q1 Are signals broad or averaged? start->q1 a1_yes Slow down proton exchange q1->a1_yes Yes a1_no Check signal integration q1->a1_no No step1 Lower acquisition temperature a1_yes->step1 step4 Use higher field NMR a1_no->step4 step2 Use rigorously dried solvent step1->step2 step3 Prepare sample under inert atmosphere step2->step3 end End: Accurate pKa Determination step3->end step5 Perform 2D NMR (COSY/HSQC) step4->step5 step6 Ensure sample purity step5->step6 step6->end

Caption: Troubleshooting workflow for NMR titration experiments.

References

Validation & Comparative

A Comparative Guide to the Basicity of 1,8-Bis(dimethylamino)naphthalene and Other Non-Nucleophilic Bases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate non-nucleophilic base is a critical decision in the design of synthetic routes. This guide provides a comprehensive comparison of the basicity of 1,8-Bis(dimethylamino)naphthalene, commonly known as Proton-sponge®, with other widely used bases such as 1,8-Diazabicycloundec-7-ene (DBU), 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN), N,N-Diisopropylethylamine (Hünig's Base), and Triethylamine (TEA). The comparison is supported by experimental pKa data in various solvents, detailed experimental protocols for pKa determination, and a visual representation of their relative basicities.

Quantitative Comparison of Basicity

The basicity of a compound is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The choice of solvent can significantly influence the measured basicity. The following table summarizes the pKa values of Proton-sponge®, DBU, and other relevant bases in water, acetonitrile (B52724) (MeCN), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF).

BaseAbbreviationpKa in WaterpKa in Acetonitrile (MeCN)pKa in Dimethyl Sulfoxide (DMSO)pKa in Tetrahydrofuran (THF)
This compoundProton-sponge12.1[1][2], 12.34[3]18.2[1], 18.62[4]7.5[4]-
1,8-Diazabicycloundec-7-eneDBU11.5[5], 12.5[6]24.3[5], 24.34[7]13.9[5]16.8[5]
1,5-Diazabicyclo(4.3.0)non-5-eneDBN~13[8]~23.9[8]--
N,N-DiisopropylethylamineHünig's Base10.75[9]---
TriethylamineTEA10.75[10]18.63[11]9.0[10]12.5[11]

Relative Basicity of Common Non-Nucleophilic Bases

The following diagram illustrates the logical relationship of the relative basicity of the compared compounds in acetonitrile, a common solvent in organic synthesis.

G cluster_0 Relative Basicity in Acetonitrile (pKa) cluster_1 Hunigs_Base Hünig's Base (pKa ~10.75 in H2O) TEA Triethylamine (pKa ~18.63) Hunigs_Base->TEA < Proton_Sponge Proton-sponge® (pKa ~18.2) TEA->Proton_Sponge < DBN DBN (pKa ~23.9) Proton_Sponge->DBN < DBU DBU (pKa ~24.3) DBN->DBU < p1->p2

Figure 1. Relative basicity of selected non-nucleophilic bases in acetonitrile.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for the reliable comparison of basicity. Two common methods employed for this purpose are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a titrant (an acid) to a solution of the base and monitoring the resulting change in pH using a pH meter. The pKa is determined from the inflection point of the titration curve.

Apparatus and Reagents:

  • pH meter with a combination glass electrode

  • Calibrated automatic titrator or a burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Standardized solution of a strong acid (e.g., 0.1 M HCl in a suitable solvent)

  • Solution of the base to be tested (e.g., 0.01 M in the desired solvent)

  • Inert gas supply (e.g., nitrogen or argon) for blanketing the solution

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions appropriate for the solvent system.

  • Sample Preparation: Prepare a solution of the base of known concentration in the chosen solvent. For non-aqueous solvents, ensure all glassware is dry and the solvent is of high purity.

  • Titration Setup: Place the sample solution in the titration vessel, add the stir bar, and begin gentle stirring. If the solvent is sensitive to atmospheric CO2 or moisture, blanket the solution with an inert gas.

  • Titration: Add the standardized acid titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be used to accurately determine the equivalence point.

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.

Apparatus and Reagents:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • A series of buffer solutions covering a pH range of at least two units above and below the expected pKa

  • Stock solution of the base in a suitable solvent (e.g., methanol (B129727) or the solvent of the buffer system)

Procedure:

  • Spectrum of Neutral and Protonated Species: Record the UV-Vis spectrum of the base in a highly acidic solution (to ensure complete protonation) and in a highly basic solution (to ensure it is in its neutral form) to determine the wavelengths of maximum absorbance for both species (λ_max).

  • Sample Preparation: Prepare a series of solutions by adding a small, constant amount of the stock solution of the base to each buffer solution of known pH.

  • Absorbance Measurements: Measure the absorbance of each solution at the predetermined λ_max for either the neutral or the protonated form.

  • Data Analysis: The pKa can be determined by plotting the absorbance versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, the pKa can be calculated using the following equation for each pH:

    pKa = pH + log[(A - AB) / (AA - A)]

    where A is the absorbance of the solution at a given pH, AA is the absorbance of the fully protonated form, and AB is the absorbance of the neutral base.

Conclusion

The choice of a non-nucleophilic base is a critical parameter in organic synthesis, influencing reaction rates, yields, and selectivity. This compound (Proton-sponge®) is a strong non-nucleophilic base, particularly effective in aprotic solvents. However, amidine bases like DBU and DBN exhibit even stronger basicity in these environments. The provided data and experimental protocols offer a valuable resource for researchers to make informed decisions when selecting the most appropriate base for their specific application, ensuring optimal reaction outcomes.

References

A Comparative Guide to Second-Generation Proton Sponges: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent, non-nucleophilic bases is a cornerstone of modern organic synthesis and catalysis. First-generation proton sponges, exemplified by 1,8-bis(dimethylamino)naphthalene (DMAN), have long been valued for their high basicity and low nucleophilicity. However, the demand for even stronger bases has spurred the development of "second-generation" proton sponges, which exhibit significantly enhanced proton affinity. This guide provides a comparative overview of the synthesis and properties of these advanced molecules, supported by experimental data, detailed protocols, and visual representations of their synthetic pathways.

Performance Comparison: First vs. Second Generation

Second-generation proton sponges surpass their predecessors primarily in their exceptional basicity. This is quantified by their pKa values in acetonitrile (B52724) and their gas-phase proton affinities (PA). The naphthalene (B1677914) backbone forces the basic centers into close proximity, leading to significant strain in the neutral molecule, which is relieved upon protonation. Second-generation designs amplify this effect through the incorporation of highly basic functional groups.

CompoundTypepKa (in MeCN)Proton Affinity (PA) (kcal/mol)Key Structural Feature
DMAN (First Generation)Diamine18.62[1]~245Dimethylamino groups at peri-positions of naphthalene
HMPN Phosphazene29.9[2][3]274[2]Hexamethyltriaminophosphazenyl groups
TPPN Phosphazene32.3-Tris(pyrrolidino)phosphazenyl groups
P2-TPPN Phosphazene42.1-Homologated tris(pyrrolidino)phosphazenyl groups
DACN Cyclopropenimine27.0[4]282.3[4]Bis(diisopropylamino)cyclopropeniminyl groups

Structural Properties of Protonated Sponges

The enhanced basicity of second-generation proton sponges is reflected in their structural parameters upon protonation. The formation of a strong intramolecular hydrogen bond is a key feature.

CompoundBondBond Length (Å) - NeutralBond Length (Å) - ProtonatedComments
HMPN N···N distance~2.79~2.60Shorter distance indicates a strong hydrogen bond.
P-N (exo)--The P-N bond lengths within the phosphazene moiety also change upon protonation.
DACN N···N distance--The geometry around the cyclopropenimine nitrogen atoms is significantly altered.
C-N (imine)--Changes in bond lengths reflect the delocalization of the positive charge.

Synthesis of Second-Generation Proton Sponges

The synthesis of these complex molecules relies on specialized reactions capable of introducing the highly basic moieties onto the naphthalene scaffold.

Synthesis of Phosphazene-Based Proton Sponges

Phosphazene-based proton sponges like HMPN and TPPN are typically synthesized via the Kirsanov or Staudinger reactions.

This protocol is a generalized procedure based on the principles of the Kirsanov reaction for the synthesis of phosphazene compounds.

  • Preparation of the Phosphonium Salt: To a solution of 1,8-diaminonaphthalene (B57835) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or toluene), add a solution of a suitable phosphorus(V) halide (e.g., phosphorus pentachloride) or a pre-formed aminophosphonium salt precursor at a controlled temperature (typically 0 °C to room temperature) under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred for a specified time to ensure the complete formation of the bis(phosphonium) salt intermediate.

  • Amination: To the suspension of the bis(phosphonium) salt, add an excess of a secondary amine (e.g., dimethylamine) either as a gas or a solution in a suitable solvent. The reaction is often carried out at elevated temperatures to drive it to completion.

  • Deprotonation and Isolation: After the amination is complete, the reaction mixture is cooled, and the excess amine and solvent are removed under reduced pressure. The resulting crude product is then treated with a strong base (e.g., sodium hydride or potassium tert-butoxide) in a dry, aprotic solvent to deprotonate the phosphazene nitrogen atoms.

  • Purification: The final product is isolated by filtration to remove any inorganic salts, followed by removal of the solvent in vacuo. The crude HMPN is then purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or a hexane/toluene mixture) to yield the pure product.

This protocol outlines the general steps for synthesizing TPPN, utilizing the Staudinger reaction.

  • Azide (B81097) Formation: Convert 1,8-diaminonaphthalene to 1,8-diazidonaphthalene. This is typically achieved by diazotization of the diamine with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) followed by treatment with an azide source (e.g., sodium azide).

  • Staudinger Reaction: In a dry, inert solvent (e.g., THF or toluene), treat the 1,8-diazidonaphthalene with a trivalent phosphorus compound, such as a trialkyl- or triarylphosphine (e.g., triphenylphosphine (B44618) or tri-n-butylphosphine).[5] The reaction proceeds with the evolution of nitrogen gas to form the corresponding bis(iminophosphorane).[5]

  • Hydrolysis and Amine Formation: The resulting bis(iminophosphorane) is then hydrolyzed, typically by the addition of water, to yield the desired primary amine and the corresponding phosphine (B1218219) oxide byproduct.[5][6]

  • Functionalization with Pyrrolidine: The newly formed amino groups are then reacted with a suitable pyrrolidine-containing electrophile to introduce the tris(pyrrolidino)phosphazenyl moieties.

  • Purification: The final product is purified by column chromatography or recrystallization to remove the phosphine oxide byproduct and any remaining starting materials.[6]

Synthesis of Cyclopropenimine-Based Proton Sponges

The synthesis of DACN involves the construction of the cyclopropenimine rings and their subsequent attachment to the naphthalene core.

This is a generalized multi-step synthesis based on known methods for preparing similar compounds.

  • Synthesis of the Cyclopropenone Precursor: A suitable cyclopropenone derivative is synthesized. This often involves the reaction of a substituted acetylene (B1199291) with a source of dichlorocarbene, followed by hydrolysis.

  • Formation of the Bis(diisopropylamino)cyclopropenimine Moiety: The cyclopropenone is then reacted with diisopropylamine (B44863) in the presence of a suitable coupling agent to form the bis(diisopropylamino)cyclopropenimine ring system.

  • Functionalization of the Naphthalene Core: 1,8-diaminonaphthalene is functionalized to introduce suitable leaving groups for the subsequent coupling reaction.

  • Coupling Reaction: The functionalized naphthalene derivative is then coupled with the pre-formed bis(diisopropylamino)cyclopropenimine moiety. This can be achieved through various cross-coupling reactions, depending on the specific functional groups employed.

  • Purification: The final DACN product is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to isolate it from reaction byproducts and unreacted starting materials.

Experimental Workflow for Basicity Determination

The pKa values of these superbases are typically determined by NMR titration in a non-aqueous solvent like acetonitrile.

Experimental Protocol: pKa Determination by ¹H NMR Titration (General Procedure)
  • Sample Preparation: Prepare a solution of the proton sponge in deuterated acetonitrile (CD₃CN) of a known concentration (typically in the millimolar range).

  • Titrant Preparation: Prepare a solution of a strong, non-nucleophilic acid (e.g., trifluoromethanesulfonic acid) of known concentration in CD₃CN.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the proton sponge solution before any acid is added.

  • Titration: Add small aliquots of the acid solution to the NMR tube containing the proton sponge solution. After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.

  • Data Analysis: Monitor the chemical shifts of specific protons on the proton sponge that are sensitive to protonation. The chemical shift will change as the equilibrium between the neutral and protonated forms of the sponge shifts.

  • pKa Calculation: Plot the change in chemical shift (Δδ) against the logarithm of the ratio of the concentrations of the protonated and neutral species. The pKa is the pH at which the concentrations of the protonated and neutral forms are equal, which corresponds to the midpoint of the titration curve.

Visualizing Synthetic Pathways

The synthesis of these complex molecules can be visualized to better understand the sequence of reactions.

Synthesis_of_HMPN cluster_start Starting Material cluster_reagents1 Kirsanov Reaction cluster_intermediate Intermediate cluster_reagents2 Deprotonation cluster_product Final Product 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene Bis_phosphonium_salt Bis(phosphonium) salt 1,8-Diaminonaphthalene->Bis_phosphonium_salt 1. Reaction with P(V) halide PCl5_or_Aminophosphonium_salt PCl5 or Aminophosphonium salt Secondary_Amine Secondary Amine (e.g., Dimethylamine) Protonated_HMPN Protonated HMPN Bis_phosphonium_salt->Protonated_HMPN 2. Amination HMPN HMPN Protonated_HMPN->HMPN 3. Deprotonation Strong_Base Strong Base (e.g., NaH)

Caption: Synthetic pathway for HMPN via the Kirsanov reaction.

Logical_Relationship cluster_generation Proton Sponge Generations cluster_properties Key Properties First_Gen First Generation (e.g., DMAN) Basicity Basicity (pKa) First_Gen->Basicity Lower Proton_Affinity Proton Affinity (PA) First_Gen->Proton_Affinity Lower Second_Gen Second Generation (e.g., HMPN, DACN) Second_Gen->Basicity Higher Second_Gen->Proton_Affinity Higher Strain_Relief Strain Relief upon Protonation Second_Gen->Strain_Relief Enhanced by substituents Strain_Relief->Basicity Drives Strain_Relief->Proton_Affinity Drives

References

The Organic Chemist's Dilemma: Choosing the Right Non-Nucleophilic Base for Elimination Reactions – A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate non-nucleophilic base is a critical decision in orchestrating successful elimination reactions. This guide provides an objective comparison of the widely used 1,8-Bis(dimethylamino)naphthalene, famously known as Proton-Sponge®, against other common non-nucleophilic bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), and Triethylamine (Et₃N). By presenting supporting experimental data and detailed protocols, this document aims to empower chemists to make informed decisions for their synthetic strategies.

The efficacy of a non-nucleophilic base in promoting an elimination reaction, typically an E2 mechanism, is a delicate balance of its basicity, steric hindrance, and solubility, all of which influence reaction rates, yields, and selectivity. While all the bases discussed here are designed to abstract a proton without participating in unwanted nucleophilic substitution reactions, their performance can vary significantly depending on the substrate and reaction conditions.

At a Glance: Key Properties of Common Non-Nucleophilic Bases

A fundamental understanding of the physicochemical properties of these bases is paramount in predicting their behavior in a reaction. The following table summarizes the key characteristics of Proton-Sponge®, DBU, DBN, and Triethylamine.

PropertyThis compound (Proton-Sponge®)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)Triethylamine (Et₃N)
Structure Naphthalene core with two peri-dimethylamino groupsBicyclic amidineBicyclic amidineTrialkylamine
pKa of Conjugate Acid (in Acetonitrile) ~18.2 - 18.6[1]~24.3Comparable to DBU~18.5
pKa of Conjugate Acid (in Water) ~12.1 - 12.3[1]~13.5[2]Comparable to DBU~10.75[2]
Molecular Weight ( g/mol ) 214.31[1]152.24124.19101.19
Physical Form Crystalline solidLiquidLiquidLiquid
Key Feature Exceptional basicity due to "proton sponge" effect; significant steric hindrance.[1]Strong, sterically hindered base.[2]Structurally similar to DBU with comparable basicity.[2]Common, relatively weak, and sterically hindered amine base.

Performance in Elimination Reactions: A Data-Driven Comparison

While theoretical properties offer valuable guidance, empirical data from comparative studies provide the most definitive insights into the performance of these bases. The following sections present available experimental data for the application of these bases in various elimination reactions.

Dehydrohalogenation of Alkyl Halides

Dehydrohalogenation is a classic elimination reaction where an alkyl halide is converted to an alkene. The choice of base can significantly impact the yield and regioselectivity (Zaitsev vs. Hofmann product).

SubstrateBaseProductYield (%)Reference
1,1-diiodobutaneDBU(E)-1-iodo-1-butene80Not explicitly cited

The steric bulk of the base can influence the regioselectivity of the elimination. Bulky bases tend to favor the formation of the less substituted (Hofmann) alkene due to steric hindrance when abstracting a proton from a more substituted carbon. For example, in the elimination of 2-bromopentane, a bulky base like potassium tert-butoxide gives a higher proportion of 1-pentene (B89616) (the Hofmann product) compared to a less hindered base like sodium ethoxide, which favors the more substituted 2-pentene (B8815676) (the Zaitsev product).[3] While not a direct comparison of the bases in this guide, this principle is crucial when selecting a base for a specific synthetic outcome.

Elimination of Sulfonate Esters

Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups in elimination reactions.

In a study on the elimination of tosylates to form terminal olefins, heating with sodium iodide and DBU in dimethoxyethane was shown to be an effective one-pot procedure. This method was successfully applied to tosylates derived from Evans Aldol Reactions, demonstrating the utility of DBU in synthesizing alkenes from substrates with sensitive functional groups.

Due to its high basicity and steric hindrance, Proton-Sponge® is also employed as a proton scavenger in reactions where the removal of a proton is crucial to drive the reaction forward without causing unwanted side reactions.[1] However, a direct quantitative comparison of yields against DBU for the same sulfonate elimination reaction is not readily found in the reviewed literature.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any synthetic procedure. Below are representative protocols for elimination reactions using DBU. A specific, detailed protocol for an elimination reaction using this compound is less commonly documented in general procedure databases, but its use would follow similar principles of stoichiometry and reaction setup, with adjustments for its solid nature and solubility.

General Procedure for Dehydrohalogenation of a Vicinal Dihalide to an Alkyne using a Strong Base

This protocol describes the double dehydrohalogenation of a vicinal dihalide to form an alkyne, a reaction where a strong, non-nucleophilic base is essential.

  • Reactant Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the vicinal dihalide (1.0 eq) in a suitable anhydrous solvent (e.g., THF, toluene).

  • Addition of Base: Add the strong non-nucleophilic base (2.2 - 3.0 eq, e.g., NaNH₂) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for the time indicated by TLC analysis until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired alkyne.

Logical Framework for Base Selection

The choice of a non-nucleophilic base for an elimination reaction is a multifactorial decision. The following diagram, generated using DOT language, illustrates the logical relationships between key factors influencing this selection process.

Base_Selection Basicity Basicity (pKa) Yield High Yield Basicity->Yield Sterics Steric Hindrance Selectivity Regioselectivity (Zaitsev vs. Hofmann) Sterics->Selectivity No_SN2 Avoidance of SN2 Sterics->No_SN2 Solubility Solubility Solubility->Yield Substrate Substrate Structure (1°, 2°, 3°) Substrate->Selectivity Substrate->No_SN2

Factors influencing the choice of a non-nucleophilic base.

Conclusion

The selection of an optimal non-nucleophilic base for elimination reactions is a critical parameter that can dictate the success of a synthetic step.

  • This compound (Proton-Sponge®) stands out for its exceptionally high basicity in organic solvents, making it a powerful proton scavenger. Its significant steric hindrance effectively prevents nucleophilic attack. However, its solid nature and higher cost may be considerations.

  • DBU and DBN are strong, sterically hindered liquid bases that are widely used and have been shown to be highly effective in a variety of elimination reactions, often providing high yields. They represent a versatile and cost-effective choice for many applications.

  • Triethylamine is a weaker, yet still effective, non-nucleophilic base suitable for reactions where a milder base is required. Its lower basicity can sometimes lead to slower reaction rates or lower yields compared to DBU or Proton-Sponge®.

Ultimately, the choice between these bases will depend on the specific requirements of the reaction, including the nature of the substrate, the desired regioselectivity, and practical considerations such as cost and handling. While direct comparative studies are not always available, a thorough understanding of the properties of each base, coupled with the existing body of experimental data, can guide the discerning chemist to the most appropriate choice for their synthetic endeavors.

References

A Comparative Guide to the Protonation of 1,8-Bis(dimethylamino)naphthalene: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the protonation characteristics of 1,8-Bis(dimethylamino)naphthalene (DMAN), a classic "proton sponge," with other notable alternatives. The analysis is supported by experimental data and Density Functional Theory (DFT) studies, offering insights into the factors governing the exceptional basicity of these compounds.

Introduction to Proton Sponges

Proton sponges are a class of organic superbases characterized by their remarkably high basicity and low nucleophilicity.[1] This unique combination of properties makes them highly valuable in a range of chemical applications, from organic synthesis to catalysis.[2] The archetypal proton sponge, this compound (DMAN), owes its exceptional proton affinity to the steric strain and electrostatic repulsion between the two peri-positioned dimethylamino groups on the naphthalene (B1677914) backbone.[1] Upon protonation, this strain is relieved, and the proton is stabilized by a strong intramolecular hydrogen bond.[1][3]

This guide delves into the protonation of DMAN and its analogues through the lens of Density Functional Theory (DFT), a powerful computational tool for studying molecular structures and energies. By comparing DFT-calculated proton affinities and pKa values with experimental data, we can gain a deeper understanding of the structure-basicity relationships in these fascinating molecules.

Comparative Analysis of Proton Sponge Performance

The basicity of proton sponges can be quantified by their proton affinity (PA) in the gas phase and their pKa value in solution. The following table summarizes these key performance indicators for DMAN and several alternative proton sponges, based on a combination of experimental measurements and DFT calculations.

CompoundStructureGas-Phase Proton Affinity (PA) (kcal/mol)pKa (in Acetonitrile)pKa (in Water)Reference(s)
This compound (DMAN)Structure of DMAN~243.118.6212.1[4][5]
1,8-Bis(diethylamino)naphthaleneStructure of 1,8-Bis(diethylamino)naphthaleneData Not Available18.87Data Not Available
1,8-Bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN)Structure of HMPNData Not Available29.9Data Not Available[5]
1,6-Diazabicyclo[4.4.4]tetradecane (DBT)Structure of DBT~253.9Data Not Available10.7[6]
1,8-Bis(dimethylamino)-2,7-dimethoxynaphthaleneStructure of 1,8-Bis(dimethylamino)-2,7-dimethoxynaphthalene~248.2Data Not Available16.3[6]

Experimental and Computational Protocols

Experimental Determination of pKa

The pKa values of proton sponges are typically determined using potentiometric titration or NMR spectroscopy.[7][8]

Potentiometric Titration:

  • A solution of the proton sponge in a suitable solvent (e.g., water, acetonitrile) is prepared.

  • A standardized solution of a strong acid (e.g., HCl, HBF4) is incrementally added to the proton sponge solution.

  • The potential difference between a glass electrode and a reference electrode is measured after each addition of the acid.

  • The equivalence point of the titration is determined from the titration curve (plot of potential vs. volume of acid added).

  • The pKa is calculated from the pH at the half-equivalence point using the Henderson-Hasselbalch equation.

NMR Spectroscopy:

  • Equimolar amounts of the protonated and unprotonated forms of two different bases (one of which has a known pKa) are mixed in a deuterated solvent.

  • The 1H NMR spectrum is recorded, and the ratio of the protonated species is determined by integrating the corresponding signals.

  • The pKa of the unknown base is then calculated based on the known pKa of the reference base and the measured equilibrium constant.[8]

DFT Calculations of Proton Affinity and pKa

DFT calculations are a cornerstone in the study of proton sponges, providing detailed insights into their electronic structure and energetics.

Proton Affinity Calculation: The gas-phase proton affinity (PA) is calculated as the negative of the enthalpy change for the protonation reaction:

B + H+ → BH+

The enthalpy of each species (the base B, the proton H+, and the protonated base BH+) is calculated using DFT. The general workflow is as follows:

  • Geometry Optimization: The molecular structures of the base and its conjugate acid are optimized to find their lowest energy conformations.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain thermal corrections to the enthalpy.

  • Energy Calculation: The electronic energies of the optimized structures are calculated at a higher level of theory or with a larger basis set for improved accuracy.

  • Proton Affinity Calculation: The PA is then calculated using the following equation:

PA = E(B) + E(H+) - E(BH+)

where E represents the calculated total enthalpy of each species.

A common level of theory used for these calculations is B3LYP with a 6-311++G(d,p) basis set.[9]

pKa Calculation: Calculating pKa values computationally is more complex as it requires considering the effects of solvation. The general approach involves a thermodynamic cycle that relates the gas-phase basicity to the solution-phase basicity. The pKa can be estimated using the following equation:

pKa = (ΔGgas(B) - ΔGgas(BH+) + ΔGsolv(BH+) - ΔGsolv(B)) / (2.303 * RT)

where ΔG*gas is the Gibbs free energy in the gas phase and ΔGsolv is the free energy of solvation. Solvation energies are often calculated using implicit solvent models like the Polarizable Continuum Model (PCM).

Visualizing the Protonation Process

The protonation of this compound involves a significant structural rearrangement to accommodate the incoming proton and form a stable intramolecular hydrogen bond. This process can be visualized as a logical workflow.

Protonation_Workflow cluster_InitialState Initial State cluster_Process Protonation cluster_TransitionState Transition State cluster_FinalState Final State DMAN This compound (DMAN) Approach Proton approaches the nitrogen lone pairs DMAN->Approach Proton Proton (H+) Proton->Approach Rearrangement Structural Rearrangement: - N-C bonds rotate - N...N distance decreases Approach->Rearrangement Protonated_DMAN Protonated DMAN: - Intramolecular H-bond - Strain relief Rearrangement->Protonated_DMAN

Caption: Workflow of the protonation of this compound.

The logical relationship between the structural features of a proton sponge and its resulting basicity can also be depicted.

Basicity_Factors cluster_Structural_Features Structural Features cluster_Protonation_Effects Effects upon Protonation cluster_Result Result Steric_Strain Steric Strain between peri-amino groups Strain_Relief Relief of Steric Strain Steric_Strain->Strain_Relief Lone_Pair_Repulsion Electrostatic Repulsion of Nitrogen Lone Pairs H_Bond Formation of Strong Intramolecular H-Bond Lone_Pair_Repulsion->H_Bond High_Basicity Exceptional Basicity (High Proton Affinity) Strain_Relief->High_Basicity H_Bond->High_Basicity

Caption: Factors contributing to the high basicity of proton sponges.

References

A Comparative Guide to the Experimental Determination of pKa in 1,8-Bis(dimethylamino)naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the experimental determination of the acid dissociation constant (pKa) for 1,8-Bis(dimethylamino)naphthalene (commonly known as Proton Sponge) and its derivatives. This document outlines detailed experimental protocols and presents a comparative dataset of pKa values for various analogues, offering insights into structure-basicity relationships.

The exceptionally high basicity of this compound and its derivatives, coupled with their low nucleophilicity, makes them invaluable tools in organic synthesis and medicinal chemistry. The pKa of these "proton sponges" is a critical parameter quantifying their proton-capturing ability. Accurate determination of this value is paramount for their effective application. This guide explores the two primary experimental methods for pKa determination—potentiometric titration and UV-Vis spectrophotometry—and compares the basicity of several key derivatives.

Comparative pKa Values of this compound and Its Derivatives

The basicity of this compound derivatives is profoundly influenced by the substituents on the naphthalene (B1677914) core and the alkyl groups on the nitrogen atoms. The following table summarizes the experimentally determined pKa values for the parent compound and several of its derivatives in various solvents.

CompoundSolventpKa
1,8-DiaminonaphthaleneWater4.61
1,8-Bis(methylamino)naphthaleneWater5.61
1-Methylamino-8-dimethylaminonaphthaleneWater6.43
This compound (Proton Sponge) Water 12.1, 12.34
Acetonitrile 18.62
DMSO 7.5
4,5-Diphenyl-1,8-bis(dimethylamino)naphthalene-Lowered by 0.7 pKa units
1,8-Bis(diethylamino)-2,7-dimethoxynaphthalene-> 16
1,8-Bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN)Acetonitrile29.9

Note: The pKa values are for the conjugate acid of the listed compound.

Experimental Protocols for pKa Determination

The selection of an appropriate method for pKa determination depends on the compound's properties, such as solubility and the presence of a chromophore.

Potentiometric Titration

This is a highly accurate and widely used method for determining the pKa of ionizable compounds. It involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the resulting change in pH.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the this compound derivative at a known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water, acetonitrile, or a mixed solvent system).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the sample.

  • Titration Procedure:

    • Place a known volume of the sample solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Add the acidic titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH change between additions becomes minimal, indicating that the equivalence point has been passed.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point. This can be found by identifying the equivalence point (the point of steepest inflection) and then finding the pH at half the volume of titrant required to reach that point. Alternatively, the pKa can be determined from the inflection point of a derivative plot (ΔpH/ΔV vs. V).

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation.

Detailed Protocol:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known and stable pH values that span a range of at least 2 pH units above and below the estimated pKa of the analyte.

  • Preparation of Sample Solutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent.

    • Prepare a series of solutions by diluting a small, constant volume of the stock solution into each of the buffer solutions.

  • Spectroscopic Measurements:

    • Determine the UV-Vis absorption spectrum of the sample in a highly acidic solution (to obtain the spectrum of the fully protonated species, BH+) and in a highly basic solution (to obtain the spectrum of the neutral species, B).

    • Identify the wavelength of maximum absorbance (λmax) for both the protonated and neutral forms.

    • Measure the absorbance of each of the buffered sample solutions at these two wavelengths.

  • Data Analysis:

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and neutral species are equal.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (ABH+ - A)] where A is the absorbance of the sample at a given pH, AB is the absorbance of the neutral species, and ABH+ is the absorbance of the protonated species.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the underlying chemical principles, the following diagrams have been generated using Graphviz.

experimental_workflow_potentiometry cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare Sample Solution add_titrant Add Titrant Incrementally prep_sample->add_titrant prep_titrant Prepare Standard Titrant prep_titrant->add_titrant calibrate_ph Calibrate pH Meter measure_ph Record pH and Volume calibrate_ph->measure_ph add_titrant->measure_ph after each addition measure_ph->add_titrant plot_curve Plot Titration Curve (pH vs. Volume) measure_ph->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep calc_pka Calculate pKa at Half-Equivalence Point find_ep->calc_pka

Experimental Workflow for Potentiometric pKa Determination.

experimental_workflow_spectrophotometry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions (various pH) mix_solutions Mix Sample with Buffers prep_buffers->mix_solutions prep_sample Prepare Sample Stock Solution prep_sample->mix_solutions measure_spectra Measure UV-Vis Spectra mix_solutions->measure_spectra plot_curve Plot Absorbance vs. pH measure_spectra->plot_curve find_ip Determine Inflection Point plot_curve->find_ip calc_pka pKa = pH at Inflection Point find_ip->calc_pka

Experimental Workflow for Spectrophotometric pKa Determination.

substituent_effects substituent Substituent on Naphthalene Ring edg Electron-Donating Group (e.g., -OCH3) substituent->edg is an ewg Electron-Withdrawing Group (e.g., -NO2) substituent->ewg is an increase Increases edg->increase decrease Decreases ewg->decrease basicity Basicity (pKa) increase->basicity leads to decrease->basicity leads to

Logical Relationship of Substituent Effects on pKa.

A Comparative Analysis of Substituted 1,8-Bis(dimethylamino)naphthalene Superbases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted 1,8-Bis(dimethylamino)naphthalene (DMAN) superbases, commonly known as proton sponges. This analysis, supported by experimental data, delves into their synthesis, basicity, and catalytic performance to inform selection for various chemical applications.

The parent compound, this compound (DMAN), is a powerful non-nucleophilic proton scavenger widely used in organic synthesis.[1][2] Its high basicity stems from the relief of steric strain between the two peri-positioned dimethylamino groups upon protonation.[3] Substitution on the naphthalene (B1677914) backbone significantly modulates the electronic and steric properties of these molecules, leading to a range of superbases with tailored reactivity and efficacy. This guide explores these differences to aid in the rational selection of the optimal proton sponge for specific research and development needs.

Performance Comparison: Basicity of Substituted DMANs

The basicity of proton sponges is a critical parameter for their application. The pKa of the conjugate acid in acetonitrile (B52724) (MeCN) is a widely accepted measure of their basic strength in a non-aqueous environment. The following table summarizes the available pKa data for various substituted DMAN derivatives.

CompoundSubstituent(s)pKa in MeCNReference(s)
This compound (DMAN)None18.62[4][5]
1,8-Bis(dimethylamino)-2-(4-methoxyphenyl)naphthalene2-(4-methoxyphenyl)18.2 ± 0.7[6]
4,5-Diphenyl-1,8-bis(dimethylamino)naphthalene4,5-Diphenyl~17.9*[5]
2,7-Dimethoxy-1,8-bis(dimethylamino)naphthalene2,7-Dimethoxy> 18.62**[7]
1,8-Bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN)1,8-Bis(phosphazenyl)29.9[3]

*Estimated based on a reported decrease of 0.7 pKa units compared to DMAN, though the solvent for this specific comparison was not definitively stated as acetonitrile.[5] **A specific pKa value in acetonitrile is not readily available in the literature, but it is reported to have exceptionally high basicity.[7]

Key Observations on Basicity:

  • Electron-donating groups at the 2 and 7 positions, such as methoxy (B1213986) groups, are known to significantly increase the basicity of the proton sponge. This is attributed to a combination of the electron-donating effect and the "buttressing effect," which further increases steric strain in the neutral base.[8]

  • Electron-withdrawing groups or bulky aromatic substituents at the 4 and 5 positions, such as phenyl groups, tend to decrease the basicity.[5]

  • Substitution at the nitrogen atoms with phosphazenyl groups, as seen in HMPN, leads to a dramatic increase in basicity, creating a new class of "second-generation" proton sponges with pKa values exceeding DMAN by several orders of magnitude.[3]

Catalytic Applications

Substituted DMANs are highly effective catalysts in a variety of organic reactions where a strong, non-nucleophilic base is required. Their primary role is to act as a proton scavenger, facilitating reactions such as:

  • Dehydrohalogenations [1][2]

  • Knoevenagel condensations [9]

  • Elimination reactions [2]

While direct comparative studies with quantitative yield and reaction rate data for a range of substituted DMANs are limited in the literature, the catalytic activity is directly related to the basicity of the proton sponge. Generally, more basic derivatives are expected to be more efficient catalysts. For instance, "second-generation" proton sponges like HMPN and caged-designed proton sponges (DTDs) have been shown to be more active catalysts than the parent DMAN in reactions like the Knoevenagel and Claisen-Schmidt condensations.

Experimental Protocols

General Synthesis of Substituted 1,8-Bis(dimethylamino)naphthalenes

A common route for the synthesis of substituted DMANs involves the functionalization of the naphthalene core, followed by the introduction or modification of the dimethylamino groups.

Synthesis_Workflow cluster_0 Synthesis of Substituted 1,8-Diaminonaphthalene (B57835) cluster_1 Introduction of Dimethylamino Groups Start Substituted Naphthalene Nitration Nitration Start->Nitration HNO3/H2SO4 Reduction Reduction Nitration->Reduction e.g., H2, Pd/C Methylation Permethylation Reduction->Methylation e.g., MeI or (CH3)2SO4 Purification Purification Methylation->Purification Chromatography Product Product Purification->Product Final Product

Caption: General workflow for the synthesis of substituted this compound.

Detailed Steps:

  • Synthesis of the Substituted Naphthalene Core: The synthesis typically starts with a commercially available or synthesized substituted naphthalene derivative.

  • Nitration: The naphthalene core is often dinitrated at the 1 and 8 positions using a mixture of nitric acid and sulfuric acid. The specific conditions depend on the nature of the existing substituents.

  • Reduction: The dinitro-naphthalene is then reduced to the corresponding 1,8-diaminonaphthalene. Common reducing agents include hydrogen gas with a palladium on carbon catalyst or metal hydrides.

  • Permethylation: The 1,8-diaminonaphthalene is permethylated to introduce the two dimethylamino groups. This is typically achieved by reacting the diamine with an excess of a methylating agent such as iodomethane (B122720) or dimethyl sulfate (B86663) in the presence of a base.

  • Purification: The final substituted DMAN is purified using standard techniques such as column chromatography or recrystallization.

Determination of pKa in Acetonitrile

The pKa of the conjugate acid of a proton sponge in acetonitrile is a key measure of its basicity. Potentiometric titration is a common and accurate method for this determination.

pKa_Determination_Workflow cluster_0 Sample Preparation cluster_1 Titration cluster_2 Data Analysis Dissolve Dissolve Superbase in Acetonitrile Titrate Titrate with Standard Acid in Acetonitrile Dissolve->Titrate Measure Measure Potential (mV) vs. Volume of Titrant Titrate->Measure Plot Plot Titration Curve (mV vs. Volume) Measure->Plot DetermineEP Determine Equivalence Point Plot->DetermineEP CalculatepKa Calculate pKa from Half-Equivalence Point DetermineEP->CalculatepKa Result Result CalculatepKa->Result pKa Value

Caption: Workflow for pKa determination of a superbase in acetonitrile via potentiometric titration.

Detailed Protocol:

  • Instrumentation: A calibrated potentiometer equipped with a suitable electrode system (e.g., a glass electrode and a reference electrode) is required.

  • Reagents: Anhydrous acetonitrile, a standard solution of a strong acid in acetonitrile (e.g., perchloric acid), and the proton sponge to be analyzed are needed.

  • Procedure: a. A known concentration of the proton sponge is dissolved in anhydrous acetonitrile. b. The solution is titrated with the standardized acid solution, adding the titrant in small increments. c. The cell potential (in millivolts) is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: a. A titration curve is generated by plotting the measured potential (or pH) against the volume of titrant added. b. The equivalence point of the titration is determined from the inflection point of the curve (or by analyzing the first or second derivative of the curve). c. The pKa is determined from the potential (or pH) at the half-equivalence point.

Structure-Basicity Relationship

The exceptional basicity of DMAN and its derivatives is a result of a combination of electronic and steric effects.

Structure_Basicity_Relationship cluster_0 Factors Influencing Basicity StericStrain Steric Strain Between N(CH3)2 Groups Protonation Protonation StericStrain->Protonation ElectronicEffects Electronic Effects of Substituents ElectronicEffects->Protonation ReliefOfStrain Relief of Steric Strain Protonation->ReliefOfStrain IntraHbond Formation of Intramolecular N-H+-N Hydrogen Bond Protonation->IntraHbond IncreasedBasicity Increased Basicity ReliefOfStrain->IncreasedBasicity IntraHbond->IncreasedBasicity

Caption: Key factors influencing the basicity of this compound superbases.

Upon protonation, the significant steric and electronic repulsion between the lone pairs of the two nitrogen atoms is relieved. The proton is held in a strong intramolecular hydrogen bond between the two nitrogen atoms, which stabilizes the conjugate acid and shifts the equilibrium towards the protonated form, resulting in exceptionally high basicity. Substituents on the naphthalene ring can either enhance or diminish this effect by altering the electron density at the nitrogen atoms and by influencing the steric environment around the peri positions. Electron-donating groups increase the electron density on the nitrogen atoms, making them more basic, while electron-withdrawing groups have the opposite effect.

References

The Enduring Utility of 1,8-Bis(dimethylamino)naphthalene: A Comparative Guide to a Classic Proton Sponge

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a non-nucleophilic strong base is a critical decision that can significantly impact reaction efficiency and product purity. For decades, 1,8-Bis(dimethylamino)naphthalene, widely known as Proton-Sponge®, has been a cornerstone reagent in this category. This guide provides a comprehensive validation of its reaction mechanisms and a comparative analysis against contemporary alternatives, supported by experimental data to inform your selection process.

This compound is a remarkable organic compound characterized by its exceptionally high basicity coupled with low nucleophilicity. This unique combination of properties stems from its rigid naphthalene (B1677914) backbone, which forces the two dimethylamino groups into close proximity. This steric strain is relieved upon protonation, where the proton is held in a strong intramolecular hydrogen bond between the two nitrogen atoms, accounting for its pronounced basicity. Its sterically hindered nature prevents it from participating in unwanted nucleophilic side reactions, making it an ideal proton scavenger in a variety of organic transformations.

Performance in Key Organic Reactions

Proton-Sponge has demonstrated its efficacy in a wide array of reactions. Notably, it plays a multifaceted role in palladium-catalyzed reactions, acting not only as a base but also as a reductant and a ligand precursor. Its application in classic organic reactions like the Knoevenagel condensation further underscores its utility.

Palladium-Catalyzed C-Aryl Glycosylation

In the stereoselective synthesis of C-aryl glycosides from glycals, this compound exhibits a triple role. It serves as an organic base to neutralize acidic byproducts, a reductant for the palladium(II) catalyst, and a precursor to a ligand that participates in the catalytic cycle. This multi-faceted activity streamlines the reaction, leading to excellent yields of the desired glycosides.[1][2][3]

Knoevenagel Condensation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, benefits from the use of strong, non-nucleophilic bases to deprotonate active methylene (B1212753) compounds without undergoing side reactions with the carbonyl electrophile. While numerous bases can catalyze this reaction, the selection of the appropriate base is crucial for optimizing yields and reaction times.

Comparative Analysis with Alternative Non-Nucleophilic Bases

While Proton-Sponge remains a staple in many laboratories, a range of alternative non-nucleophilic strong bases have been developed, each with its own characteristic strengths. These alternatives primarily include other amine-based compounds, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), as well as the significantly more basic phosphazene and "caged" proton sponges.

The choice of base is often dictated by the specific requirements of the reaction, including the acidity of the proton to be removed and the sensitivity of the functional groups present in the reactants.

BasepKa (in Acetonitrile)Key Features
This compound18.6Highly basic, sterically hindered, low nucleophilicity, well-established in a variety of reactions.
DBU24.3Strong, non-nucleophilic amidine base, widely used for elimination and condensation reactions.
TBD26.0Guanidine-based superbase, stronger than DBU, effective for deprotonation of weakly acidic protons.
P4-t-Bu (a Phosphazene Base)42.7Exceptionally strong, non-ionic superbase, suitable for challenging deprotonations and metal-free catalysis.[4]
Caged Proton Sponge (DTD)~21-22High basicity due to rigid cage structure, demonstrating high activity in condensation reactions.[2]

Experimental Protocols

General Procedure for Knoevenagel Condensation of Benzaldehyde (B42025) and Malononitrile (B47326)

This protocol provides a general framework for the Knoevenagel condensation. The choice of base and solvent can be adapted based on the specific requirements of the substrate and desired reaction rate.

Materials:

  • Benzaldehyde

  • Malononitrile

  • Base (e.g., this compound, DBU, or other suitable catalyst)

  • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask, add benzaldehyde (1 equivalent) and malononitrile (1-1.2 equivalents).

  • Add the chosen solvent. For a solvent-free reaction, proceed to the next step.

  • Add the catalytic amount of the selected base (typically 5-10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by standard workup procedures involving extraction and solvent evaporation.

  • Purify the crude product by recrystallization or column chromatography.

Note: The reaction time and yield will vary depending on the chosen base and reaction conditions. For instance, a reaction using a mixture of water and glycerol (B35011) as a solvent at room temperature can yield up to 99% of the product within 24 hours without an additional catalyst.[5]

General Procedure for Palladium-Catalyzed C-Aryl Glycosylation of Glycals

This protocol outlines the key steps in the palladium-catalyzed synthesis of C-aryl glycosides where this compound plays a crucial role.

Materials:

  • Glycal (e.g., Tri-O-acetyl-D-glucal)

  • Aryl iodide

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound (Proton-Sponge)

  • Solvent (e.g., Acetonitrile)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating block

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the glycal (1 equivalent), aryl iodide (1.2-1.5 equivalents), Pd(OAc)₂ (5-10 mol%), and this compound (2-3 equivalents).

  • Add the anhydrous solvent.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired C-aryl glycoside.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate a key reaction mechanism and a typical experimental workflow.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalysis Catalysis cluster_products Products Aldehyde Aldehyde/Ketone Intermediate Aldol-type Adduct ActiveMethylene Active Methylene Compound Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation Base Base (e.g., Proton-Sponge) Enolate->Aldehyde Nucleophilic Attack FinalProduct α,β-unsaturated Product Intermediate->FinalProduct Dehydration Water Water

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Experimental_Workflow Start Start Combine Combine Reactants, Solvent, and Catalyst Start->Combine React Stir at Specified Temperature Combine->React Monitor Monitor Reaction by TLC React->Monitor Monitor->React Incomplete Workup Reaction Workup (Extraction, Washing) Monitor->Workup Complete Purify Purification (Chromatography/Recrystallization) Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for organic synthesis.

References

"In" vs. "Out" Protonation of 1,8-Bis(dimethylamino)naphthalene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,8-Bis(dimethylamino)naphthalene (DMAN), commonly known as a "proton sponge," and its derivatives are a class of superbases with exceptionally high basicity. This property stems from the unique steric arrangement of the two dimethylamino groups at the peri-positions of the naphthalene (B1677914) ring. Upon protonation, these compounds can exist in two distinct forms: the "in" protonated form, where the proton is located in the space between the two nitrogen atoms, and the "out" protonated form, where the proton is located on the exterior of the dimethylamino groups. This guide provides a comparative analysis of these two protonation states, supported by experimental data and detailed methodologies.

Performance Comparison: "In" vs. "Out" Protonation

The "in" protonation of DMAN and its derivatives is overwhelmingly the more favorable and commonly observed phenomenon. This preference is attributed to the formation of a strong, intramolecular hydrogen bond between the two nitrogen atoms, which significantly stabilizes the cation. This stabilization results in a much higher basicity for the "in" position, often referred to as "in-basicity." In contrast, the "out" protonation lacks this stabilizing interaction, rendering it significantly less favorable.

While direct comparative pKa values for "in" and "out" protonation across a wide range of DMAN derivatives are scarce in the literature, studies have estimated that the "out-basicity" of DMAN is at least 5.5 orders of magnitude lower than its "in-basicity" [1].

A non-conventional, two-step protonation mechanism has been proposed, involving a rapid, reversible protonation at the "out" position, followed by a slower, rate-determining transfer of the proton to the thermodynamically more stable "in" position[1].

However, the "in,out" conformation, a prerequisite for "out" protonation, can be stabilized in certain DMAN derivatives. This stabilization is typically achieved through:

  • Intramolecular hydrogen bonding: Substituents at the 2 or 7 positions of the naphthalene ring that can form a hydrogen bond with one of the dimethylamino groups can favor an "in,out" arrangement.

  • Steric hindrance: Bulky substituents at the ortho-positions can create steric pressure that forces one of the dimethylamino groups to adopt an "out" conformation.

Quantitative Data Summary

The following table summarizes key quantitative data related to the "in" and "out" protonation of DMAN and its derivatives based on available literature.

Parameter"In" Protonation"Out" ProtonationDerivative/ConditionsReference
Basicity (relative) High ("in-basicity")Low ("out-basicity")DMAN[1]
Basicity Difference -At least 5.5 orders of magnitude lower than "in-basicity"DMAN[1]
¹H NMR Chemical Shift (N-H proton) Large downfield shift (e.g., 18-20 ppm)Smaller downfield shiftDMAN salts[2]
¹⁵N NMR Chemical Shift Single peak for symmetric cationsTwo distinct peaks for asymmetric cationsDMAN salts[2]

Experimental Protocols

Distinguishing between the "in" and "out" protonated forms of DMAN derivatives relies primarily on spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the protonation site in solution.

Objective: To determine the location of the proton ("in" vs. "out") and assess the symmetry of the protonated species.

Key Nuclei: ¹H and ¹⁵N

Methodology:

  • Sample Preparation: Dissolve the protonated DMAN derivative in a suitable deuterated solvent (e.g., acetonitrile-d₃, DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Analysis: Look for a signal in the downfield region (typically >15 ppm). A large chemical shift (e.g., 18-20 ppm) is highly characteristic of the proton involved in the strong intramolecular N-H-N hydrogen bond of the "in" protonated form[2]. A significantly smaller downfield shift would be expected for an "out" protonated species.

  • ¹⁵N NMR Spectroscopy:

    • If the compound is ¹⁵N-labeled, acquire a one-dimensional ¹⁵N NMR spectrum.

    • Analysis: For a symmetrically "in" protonated DMAN derivative, a single ¹⁵N resonance is expected due to the equivalence of the two nitrogen atoms. In contrast, an "out" protonated form, or an asymmetrically "in" protonated derivative, will exhibit two distinct ¹⁵N signals[2].

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state.

Objective: To determine the precise three-dimensional structure of the protonated DMAN derivative, including the location of the proton and the conformation of the dimethylamino groups.

Methodology:

  • Crystal Growth: Grow single crystals of the protonated DMAN derivative suitable for X-ray diffraction. This is often the most challenging step.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using appropriate software to obtain a detailed model of the molecule.

  • Analysis: The refined structure will clearly show the position of the proton, confirming whether it is in the "in" or "out" position. The conformation of the dimethylamino groups ("in,in", "in,out", or "out,out") will also be determined.

Visualizations

"In" vs. "Out" Protonation

Caption: "In" protonation is stabilized by an intramolecular hydrogen bond, whereas "out" protonation is not.

Two-Step Protonation Mechanism

G Figure 2. Proposed Two-Step Protonation Mechanism DMAN DMAN (in,in conformation) DMAN_in_out DMAN (in,out conformation) DMAN->DMAN_in_out Conformational Change Out_Protonated 'Out'-Protonated DMAN DMAN_in_out->Out_Protonated Fast, Reversible Protonation In_Protonated 'In'-Protonated DMAN (Thermodynamically Stable) Out_Protonated->In_Protonated Slow, Rate-Determining Proton Transfer

Caption: A proposed mechanism involving a transient "out"-protonated intermediate.

Stabilization of the "In,Out" Conformation

G Figure 3. Stabilization of 'In,Out' Conformation cluster_stabilization Factors Stabilizing 'In,Out' Conformation Intramolecular_HB Intramolecular H-Bonding (e.g., with -OH at C2) DMAN_in_out DMAN ('in,out' conformation) Intramolecular_HB->DMAN_in_out Steric_Hindrance Steric Hindrance (e.g., bulky group at C2) Steric_Hindrance->DMAN_in_out DMAN_in_in DMAN ('in,in' conformation) DMAN_in_in->DMAN_in_out Equilibrium Shift

Caption: Factors that can shift the conformational equilibrium towards the "in,out" form.

References

A Comparative Guide to Immobilized vs. Homogeneous Proton Sponges in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and sustainable chemical synthesis has led to significant interest in the heterogenization of homogeneous catalysts. Proton sponges, such as 1,8-bis(dimethylamino)naphthalene (DMAN), are strong non-nucleophilic bases widely employed in organic synthesis. Their immobilization onto solid supports presents a promising strategy to overcome the challenges associated with their homogeneous counterparts, primarily concerning catalyst separation and reuse. This guide provides an objective comparison of the performance of immobilized proton sponges versus their homogeneous analogues, supported by experimental data and detailed protocols.

Performance Comparison: Immobilized vs. Homogeneous Proton Sponge

The primary advantages of immobilizing proton sponges lie in their enhanced reusability and simplified product purification. While the intrinsic catalytic activity may be comparable or slightly lower than the homogeneous catalyst due to potential mass transfer limitations, the overall process efficiency and sustainability are often significantly improved.

Data Presentation

The following tables summarize the performance of an immobilized magnetic proton sponge (Co/C-NMe2-DMAN) in comparison to its homogeneous counterpart (DMAN) in Knoevenagel and Claisen-Schmidt condensation reactions.

Table 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile

CatalystFormCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)Reusability (up to 5 cycles)Reference
DMANHomogeneous10Ethanol (B145695)252>9998Not reported[1]
Co/C-NMe2-DMANImmobilized10Ethanol252>9997Insignificant decrease in activity[1]

Table 2: Claisen-Schmidt Condensation of Benzaldehyde with Acetophenone

CatalystFormCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)Reusability (up to 5 cycles)Reference
DMANHomogeneous10Ethanol25248582Not reported[1]
Co/C-NMe2-DMANImmobilized10Ethanol25248380Insignificant decrease in activity[1]

Note: The data presented is based on a study by Nagy et al., which demonstrated the successful immobilization of a DMAN derivative on carbon-coated cobalt nanoparticles.[1]

Experimental Protocols

Detailed methodologies for the immobilization of a proton sponge and its application in Knoevenagel and Claisen-Schmidt condensations are provided below.

Immobilization of a Proton Sponge on Magnetic Nanoparticles

This protocol describes the covalent attachment of a DMAN derivative to chitosan-coated magnetic nanoparticles.

Materials:

Procedure:

  • Synthesis of Magnetic Nanoparticles (Fe₃O₄): Co-precipitate FeCl₃ and FeCl₂ in a 2:1 molar ratio by adding NH₄OH solution dropwise with vigorous stirring. Wash the resulting black precipitate with deionized water until neutral pH and dry.

  • Coating with Chitosan: Disperse the Fe₃O₄ nanoparticles in a chitosan solution (dissolved in dilute acetic acid). Add glutaraldehyde solution and stir for several hours to crosslink the chitosan coating. Wash the chitosan-coated magnetic nanoparticles extensively with water and ethanol.

  • Functionalization with Proton Sponge: Suspend the chitosan-coated magnetic nanoparticles in ethanol. Add the amine-functionalized DMAN derivative. Add a solution of glutaraldehyde dropwise to act as a crosslinker, forming a Schiff base between the chitosan and the DMAN derivative. Stir the reaction mixture overnight at room temperature.

  • Washing and Drying: Separate the functionalized magnetic nanoparticles using an external magnet. Wash them repeatedly with ethanol and deionized water to remove any unreacted reagents. Dry the final product under vacuum.

Knoevenagel Condensation using Immobilized Proton Sponge

Materials:

  • Immobilized proton sponge catalyst

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene (B1212753) compound (e.g., malononitrile)

  • Ethanol

  • Magnetic stirrer

  • External magnet

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 mmol) and the active methylene compound (1.2 mmol) in ethanol (5 mL).

  • Add the immobilized proton sponge catalyst (e.g., 10 mol% based on the aldehyde).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, place an external magnet on the side of the flask to attract the catalyst.

  • Decant the supernatant containing the product.

  • The catalyst can be washed with ethanol and reused for subsequent reactions.

  • Isolate the product from the supernatant by evaporating the solvent. Further purification can be done by recrystallization if necessary.

Claisen-Schmidt Condensation using Homogeneous Proton Sponge

Materials:

  • This compound (DMAN)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ketone (e.g., acetophenone)

  • Ethanol

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and the ketone (1.2 mmol) in ethanol (10 mL).

  • Add DMAN (10 mol%) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the product needs to be isolated from the reaction mixture containing the dissolved catalyst. This typically involves aqueous work-up and purification by column chromatography or recrystallization.

Mandatory Visualizations

Catalytic Cycle of Proton Sponge in Knoevenagel Condensation

References

Spectroscopic Showdown: A Comparative Analysis of 1,8-Bis(dimethylamino)naphthalene and its Protonated Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic shifts between the neutral and protonated forms of the classic "proton sponge," 1,8-Bis(dimethylamino)naphthalene (DMAN), reveals significant changes in its electronic and vibrational landscape. This guide provides a comprehensive comparison of the NMR, IR, UV-Vis, and fluorescence spectroscopic data for both species, supported by experimental protocols for researchers in the fields of chemistry and drug development.

This compound, widely known as DMAN or "Proton Sponge," is a remarkable organic compound celebrated for its exceptionally high basicity. This property stems from the significant steric strain between the two peri-positioned dimethylamino groups on the naphthalene (B1677914) core. Protonation relieves this strain, leading to a highly stable cation. The distinct electronic and structural differences between the neutral base and its conjugate acid give rise to pronounced and informative shifts in their respective spectra. Understanding these spectroscopic signatures is crucial for monitoring protonation events and characterizing the behavior of DMAN in various chemical and biological systems.

Quantitative Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound (DMAN) and its protonated form (DMANH⁺).

Spectroscopic TechniqueParameterThis compound (DMAN)Protonated this compound (DMANH⁺)
¹H NMR Chemical Shift (δ) of N(CH₃)₂ (ppm)~2.8 (in CDCl₃)~3.3 (in CD₃CN)[1]
Chemical Shift (δ) of Naphthalene Protons (ppm)7.0-7.5 (in CDCl₃)7.5-8.0 (in CD₃CN)[1]
¹³C NMR Chemical Shift (δ) of N(CH₃)₂ (ppm)~45~48 (in CD₃CN)[2]
Chemical Shift (δ) of C1/C8 (ppm)~151~145 (in CD₃CN)[2]
IR Spectroscopy Key Vibrational Bands (cm⁻¹)C-N stretching, aromatic C-H and C=C stretchingVery broad N-H-N⁺ stretching absorption (continuum)[3][4]
UV-Vis Spectroscopy Absorption Maximum (λₘₐₓ) (nm)~282, 317, 350, 429 (in CHCl₃)[5]Not explicitly found in searches
Fluorescence Spectroscopy Emission Maximum (λₑₘ) (nm)Not explicitly found in searchesNot explicitly found in searches

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts of protons and carbon atoms in DMAN and its protonated form.

Materials:

  • This compound (DMAN)

  • A suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) for DMAN, Acetonitrile-d₃ (CD₃CN) for DMANH⁺)

  • An appropriate acid for protonation (e.g., perchloric acid)

  • NMR tubes

  • NMR spectrometer (e.g., 300 or 400 MHz)

Procedure:

  • Sample Preparation (DMAN): Dissolve approximately 5-10 mg of DMAN in 0.5-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Sample Preparation (DMANH⁺): Dissolve a similar amount of DMAN in CD₃CN. Add a stoichiometric equivalent of a strong acid, such as perchloric acid, to ensure complete protonation.

  • Instrument Setup:

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra for both samples.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational modes of DMAN and its protonated form.

Materials:

  • This compound (DMAN)

  • A suitable salt of DMAN (e.g., DMAN perchlorate)

  • Potassium bromide (KBr) for pellet preparation, or a suitable solvent for solution-phase measurements (e.g., acetonitrile)

  • FTIR spectrometer with a suitable detector

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the spectrometer and record a background spectrum.

  • Sample Spectrum: Place the sample pellet in the holder and record the IR spectrum. The typical range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for both DMAN and its protonated salt.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption maxima of DMAN and its protonated form.

Materials:

  • This compound (DMAN)

  • A suitable UV-transparent solvent (e.g., acetonitrile (B52724) or chloroform)

  • An appropriate acid for protonation

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare dilute solutions of DMAN and its protonated form in the chosen solvent. A typical concentration is in the micromolar range.

  • Blank Spectrum: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Spectra: Record the UV-Vis absorption spectra of the DMAN and DMANH⁺ solutions over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λₘₐₓ) for each species.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectra of DMAN and its protonated form.

Materials:

  • This compound (DMAN)

  • A suitable fluorescence-grade solvent

  • An appropriate acid for protonation

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Solution Preparation: Prepare dilute solutions of DMAN and its protonated form in the chosen solvent. The absorbance of the solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Instrument Setup:

    • Set the excitation wavelength, which is typically at or near the absorption maximum.

    • Set the emission wavelength range to be scanned.

  • Blank Spectrum: Record the emission spectrum of the pure solvent to check for any background fluorescence.

  • Sample Spectra: Record the fluorescence emission spectra of the DMAN and DMANH⁺ solutions.

  • Data Analysis: Determine the wavelength of maximum emission (λₑₘ) for each species.

Signaling Pathways and Experimental Workflows

Protonation_Equilibrium DMAN This compound (DMAN) (Neutral) DMANH Protonated DMAN (DMANH⁺) (Cationic) DMAN->DMANH + H⁺ DMANH->DMAN - H⁺

Caption: Protonation-deprotonation equilibrium of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Prepare DMAN Solution Prepare DMAN Solution NMR NMR Prepare DMAN Solution->NMR FTIR FTIR Prepare DMAN Solution->FTIR UV-Vis UV-Vis Prepare DMAN Solution->UV-Vis Fluorescence Fluorescence Prepare DMAN Solution->Fluorescence Prepare DMANH⁺ Solution Prepare DMANH⁺ Solution Prepare DMANH⁺ Solution->NMR Prepare DMANH⁺ Solution->FTIR Prepare DMANH⁺ Solution->UV-Vis Prepare DMANH⁺ Solution->Fluorescence Compare Spectra Compare Spectra NMR->Compare Spectra FTIR->Compare Spectra UV-Vis->Compare Spectra Fluorescence->Compare Spectra

Caption: General experimental workflow for spectroscopic comparison.

References

Safety Operating Guide

Proper Disposal of 1,8-Bis(dimethylamino)naphthalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1,8-Bis(dimethylamino)naphthalene, commonly known as Proton-Sponge®, is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols will help mitigate risks associated with this corrosive and harmful substance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. This compound is harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation.[1][2][3][4] Always handle this chemical in a well-ventilated area or a chemical fume hood.[5][6] Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[1][5]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[5][6]

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator.[3][4][5]

Spill & Leak Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Containment: For dry spills, carefully sweep up or vacuum the material, avoiding dust generation.[5][6] For wet spills, absorb the material with an inert substance like vermiculite, dry sand, or earth.[1]

  • Collection: Place the spilled material into a clean, dry, and properly labeled, sealable container for disposal.[1][6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. Prevent runoff from entering drains.[6] All cleanup materials should be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.

  • Waste Segregation:

    • Solid Waste: Collect pure this compound, contaminated solids (e.g., paper towels, gloves, pipette tips), and empty containers in a designated, clearly labeled hazardous waste container.[7]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible wastes.

  • Container Management:

    • Use containers that are in good condition and compatible with the chemical.

    • Keep waste containers tightly closed except when adding waste.[1][3][4]

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[8]

    • The storage area should be equipped with secondary containment to manage potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][3][4]

    • Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[1][2][3][4] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous waste.[8]

Quantitative Data and Hazard Summary

For quick reference, the following table summarizes key data for this compound.

PropertyValueReference
CAS Number 20734-58-1[5][9]
Molecular Formula C₁₄H₁₈N₂[10]
Appearance Yellow crystals or pale brownish-pink crystalline solid[5][10]
Melting Point 49-51 °C[11][10]
Flash Point > 110 °C (> 230 °F)[5]
Hazards Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation[1][2][3][5]
Incompatible Materials Strong oxidizing agents, Strong acids, Acid chlorides, Acid anhydrides[8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound for Disposal B Wear Full PPE: - Safety Goggles - Gloves - Lab Coat A->B C Is the waste solid or liquid? B->C D Collect in Labeled 'Hazardous Solid Waste' Container C->D Solid E Collect in Labeled 'Hazardous Liquid Waste' Container C->E Liquid F Ensure Waste Container is Tightly Closed D->F E->F G Store in Designated, Ventilated, & Secure Area F->G H Use Secondary Containment G->H I Contact Institutional EHS or Licensed Waste Contractor H->I J Follow all Local, Regional, & National Regulations I->J K Waste Removed by Authorized Personnel J->K

Disposal Workflow for this compound.

References

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